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  • Product: (3S,5S,6E)-O-tert-Butyl Fluvastatin
  • CAS: 194935-00-7

Core Science & Biosynthesis

Foundational

(3S,5S,6E)-O-tert-Butyl Fluvastatin CAS number and properties

The following technical guide provides an in-depth analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical diastereomeric intermediate and impurity standard utilized in the development and quality control of Fluvast...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical diastereomeric intermediate and impurity standard utilized in the development and quality control of Fluvastatin sodium.

[1][2][3]

Introduction & Significance

(3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS 194935-00-7) is the (3S,5S)-diastereomer of the tert-butyl ester precursor to Fluvastatin.[1][2] While the active pharmaceutical ingredient (API), Fluvastatin Sodium, possesses the (3R,5S) configuration, the (3S,5S) isomer represents a critical process-related impurity and chiral reference standard .[2]

In drug development, this molecule is essential for:

  • Impurity Profiling: Quantifying the "syn-diol" impurity formed during the stereoselective reduction step.

  • Method Validation: Establishing stereospecificity in HPLC/UPLC analytical methods.

  • Synthetic Optimization: Monitoring the efficiency of stereoselective catalysts (e.g., boron or zinc chelates) used to establish the chiral centers.[2]

Chemical Identity & Physicochemical Properties[4][5][6]

Nomenclature & Identification
ParameterDetail
Common Name (3S,5S,6E)-O-tert-Butyl Fluvastatin
Systematic Name tert-butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
CAS Number 194935-00-7
Molecular Formula C₂₈H₃₄FNO₄
Molecular Weight 467.57 g/mol
Stereochemistry (3S, 5S) – Syn-diol configuration (Diastereomer of Active)
Physical Properties
PropertyDescription
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform; Insoluble in Water
Melting Point Typically 110–130 °C (Dependent on polymorph/purity; distinct from (3R,5S) isomer)
Stability Hygroscopic; Light-sensitive (protect from UV due to diene/indole conjugation)
Storage -20°C (Long-term) or 2-8°C (Short-term); Inert atmosphere (Argon/Nitrogen)

Synthesis & Stereochemical Control

The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin is intimately linked to the manufacturing process of the active drug.[1][2] It arises from the stereoselective reduction of the 3-keto-5-hydroxy intermediate.[1]

Mechanism of Formation

The core pharmacophore is constructed via an aldol condensation between the indole aldehyde and tert-butyl acetoacetate. The resulting 3-hydroxy-5-oxo (or 3,5-diketo) intermediate undergoes reduction.[1][2][3]

  • Active Route (3R,5S): Uses conditions favoring the anti-diol (e.g., stereoselective reduction directed by the C5-hydroxyl group).[1][2]

  • Impurity Route (3S,5S): Arises from mismatched stereocontrol or non-selective reduction (e.g., standard NaBH₄ reduction without chelating agents often yields a mixture of syn and anti diols).[2]

Synthetic Workflow Diagram

The following diagram illustrates the divergence between the active drug precursor and the (3S,5S) impurity.[2]

Fluvastatin_Synthesis Aldehyde Indole Aldehyde (Precursor) Keto_Int 3-Keto-5-Hydroxy Intermediate (Chiral Center at C5 set) Aldehyde->Keto_Int Aldol Condensation (Strong Base) Acetoacetate tert-Butyl Acetoacetate Acetoacetate->Keto_Int Red_Anti Stereoselective Reduction (e.g., NaBH4 + Et2BOMe) Favors Anti (3R,5S) Keto_Int->Red_Anti Major Pathway Red_Syn Non-Selective / Syn-Reduction (e.g., NaBH4 alone or Zn(BH4)2) Favors/Yields Syn (3S,5S) Keto_Int->Red_Syn Side Reaction (Impurity Formation) Active_Ester (3R,5S)-tert-Butyl Fluvastatin (Active Precursor) Red_Anti->Active_Ester Topic_Ester (3S,5S)-tert-Butyl Fluvastatin (Target Impurity/Standard) Red_Syn->Topic_Ester

Caption: Divergent synthesis showing the origin of the (3S,5S) diastereomer during the reduction of the 3-keto intermediate.

Experimental Protocols

Protocol 1: Isolation/Purification of (3S,5S) Isomer

To obtain the (3S,5S) isomer as a reference standard, a non-stereoselective reduction is performed, followed by chromatographic separation.[2]

Reagents:

  • 3-Hydroxy-5-oxo-fluvastatin tert-butyl ester (Intermediate)[1][2]

  • Sodium Borohydride (NaBH₄)[1][2][4]

  • Methanol (MeOH) / Tetrahydrofuran (THF)[1][2]

Methodology:

  • Dissolution: Dissolve 1.0 eq of the 3-keto intermediate in THF/MeOH (4:1 v/v) at -78°C.

  • Reduction: Slowly add NaBH₄ (1.2 eq). Unlike the optimized process for the drug, do not add diethylmethoxyborane (chelating agent).[2] The absence of the boron chelator allows the formation of the syn-(3S,5S) isomer alongside the anti isomer.[2]

  • Quenching: After 2 hours, quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Separation: The crude residue contains a mixture of (3R,5S) and (3S,5S) diastereomers.[2]

    • Flash Chromatography: Silica gel (Hexane:EtOAc gradient).[2] The diastereomers typically separate due to different polarity of the syn vs anti diol intramolecular H-bonding.

    • Yield: Isolate the (3S,5S) fraction (identification confirmed by NMR/HPLC).

Protocol 2: Analytical HPLC Identification

This method separates the (3S,5S) impurity from the active (3R,5S) ester.[2]

  • Column: Chiralpak AD-H or OD-H (or equivalent polysaccharide phase) for enantiomers; C18 is often sufficient for diastereomers (3R,5S vs 3S,5S).[1][2]

  • Mobile Phase: Acetonitrile : Water (60:[1][2]40) + 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 238 nm (Indole absorption) and 305 nm.[2]

  • Retention: The (3S,5S) isomer (syn) typically elutes at a different retention time than the (3R,5S) (anti) due to the difference in hydrodynamic volume and polarity.[1][2]

Impurity Profiling & Relationships[3]

Understanding the relationship between the ester, the hydrolyzed acid, and the lactone is vital for stability studies.

Impurity_Map Ester_Syn (3S,5S)-tert-Butyl Ester (CAS 194935-00-7) Acid_Syn (3S,5S)-Fluvastatin Acid (Syn-Impurity) Ester_Syn->Acid_Syn Hydrolysis (NaOH/H2O) Lactone_Syn (3S,5S)-Lactone (Cyclized Impurity) Acid_Syn->Lactone_Syn Acidic pH (Cyclization) Ester_Anti (3R,5S)-tert-Butyl Ester (Active Precursor) Ester_Anti->Ester_Syn Epimerization (Rare/Stress)

Caption: Degradation and conversion pathways for the (3S,5S) impurity series.

References

  • ChemicalBook . (2023).[2] (3S,5S,6E)-O-tert-Butyl Fluvastatin | 194935-00-7.[5][1][2] Link

  • PubChem . (2025).[2][6][7] Fluvastatin (Compound CID 1548972).[1][2][6][7] National Library of Medicine. Link

  • Veeprho . (2025).[2] Fluvastatin Impurity Standards and Tert-Butyl Esters. Link

  • Santa Cruz Biotechnology . (2024).[2] (3R,5S)-Fluvastatin tert-Butyl Ester Data Sheet. Link

  • Tempkin, O., et al. (1997).[2] Asymmetric Synthesis of 3,5-Dihydroxy-6(E)-heptenoate Stereoisomers. Tetrahedron, 53, 10659. (Cited for stereoselective reduction context).

Sources

Exploratory

(3S,5S,6E)-O-tert-Butyl Fluvastatin molecular structure and weight

The following technical guide details the structural characteristics, synthesis logic, and analytical applications of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical isomeric reference standard in the development of HMG...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis logic, and analytical applications of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical isomeric reference standard in the development of HMG-CoA reductase inhibitors.

Molecular Structure, Synthesis Logic, and Impurity Profiling[1]

Executive Summary

(3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7) is the tert-butyl ester derivative of the anti-isomer of Fluvastatin. While the active pharmaceutical ingredient (API) Fluvastatin Sodium possesses a (3R,5S) syn-configuration, the (3S,5S) diastereomer arises as a process-related impurity during the stereoselective reduction of the intermediate diketone or hydroxy-ketone.[1]

This compound serves a pivotal role as a Reference Standard (RS) in drug substance release testing. It allows analytical chemists to validate the stereochemical purity of the manufacturing process, ensuring the "anti" impurity remains below ICH Q3A thresholds (typically <0.15%).[1]

Chemical Identity & Molecular Weight

The molecule consists of a fluorophenyl-indolyl pharmacophore linked to a heptenoic acid side chain.[2][3] The "O-tert-Butyl" designation refers to the protection of the carboxylic acid as a tert-butyl ester, a common strategy to prevent lactonization and increase solubility during purification.

Physicochemical Data[3]
PropertySpecification
Systematic Name tert-Butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
CAS Number 194935-00-7
Molecular Formula C₂₈H₃₄FNO₄
Molecular Weight 467.57 g/mol
Stereochemistry (3S, 5S) – Anti Configuration
Appearance Off-white to pale yellow powder
Solubility Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water
Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity, highlighting the specific (3S, 5S) stereocenters that differentiate this impurity from the active drug precursor.[1]

Fluvastatin_Structure cluster_stereo Stereochemical Relationship Indole Indole Core (Fluorophenyl + Isopropyl) Linker Alkene Bridge (E)-Isomer Indole->Linker C2 Attachment C5 C5-OH (S)-Configuration Linker->C5 C6-C7 Double Bond C3 C3-OH (S)-Configuration C5->C3 Methylene Bridge (C4) Ester tert-Butyl Ester (Protecting Group) C3->Ester Acetate Tail Note The (3S, 5S) relationship creates an 'Anti' diol arrangement. Active Drug is (3R, 5S) 'Syn'. C3->Note

Figure 1: Structural connectivity of (3S,5S,6E)-O-tert-Butyl Fluvastatin, highlighting the anti-diol configuration.

Synthesis Logic & Impurity Formation

Understanding the origin of the (3S,5S) isomer is essential for process control.[1] The synthesis of Fluvastatin typically involves a syn-selective reduction of a 3-hydroxy-5-oxo intermediate.

The Stereoselectivity Challenge

The reduction of the ketone at C3 is controlled using chelating agents (e.g., diethylmethoxyborane, Et₂BOMe) and a reducing agent (NaBH₄).[1]

  • Desired Pathway: Chelation forces the hydride to attack from a specific face, yielding the (3R,5S)syn -diol.[1]

  • Impurity Pathway: If chelation is disrupted (e.g., by moisture or improper temperature), the hydride attacks the less hindered face or follows a non-chelated mechanism, yielding the (3S,5S)anti -isomer.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Aldehyde Indole Aldehyde KetoEster 5-Hydroxy-3-oxo Intermediate (Racemic or Chiral C5) Aldehyde->KetoEster Aldol Condensation Acetoacetate tert-Butyl Acetoacetate Acetoacetate->KetoEster Reduction Stereoselective Reduction (NaBH4 / Et2BOMe) KetoEster->Reduction -78°C / THF SynProduct Major Product: (3R,5S)-Syn (Active Drug Precursor) Reduction->SynProduct Chelation Control AntiImpurity Impurity: (3S,5S)-Anti (Target Molecule) Reduction->AntiImpurity Leakage / Non-Chelated

Figure 2: Formation pathway showing the divergence between the desired Syn product and the Anti impurity.

Analytical Protocol: Impurity Profiling

As a Senior Application Scientist, the following protocol is recommended for utilizing (3S,5S,6E)-O-tert-Butyl Fluvastatin to validate HPLC methods.

Principle

The separation of syn and anti isomers of statins is difficult due to their identical mass and similar polarity.[1] However, the spatial arrangement of the hydroxyl groups affects the intramolecular hydrogen bonding, leading to distinct retention times on reverse-phase columns and distinct coupling constants in NMR.[1]

HPLC System Suitability Protocol

Objective: Confirm the resolution between the active drug (Syn) and the impurity (Anti).

  • Standard Preparation:

    • Weigh 5.0 mg of (3S,5S,6E)-O-tert-Butyl Fluvastatin Reference Standard.[1]

    • Dissolve in 10 mL of Acetonitrile (Stock A).

    • Prepare a similar stock of the (3R,5S) active ester (Stock B).

  • Resolution Solution:

    • Mix 1 mL of Stock A and 1 mL of Stock B. Dilute to 10 mL with Mobile Phase.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).[1]

    • Mobile Phase: Acetonitrile : Water : Acetic Acid (55:45:0.1). Note: The ester is less polar than the sodium salt, requiring higher organic content.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 305 nm (Indole absorption).

  • Acceptance Criteria:

    • The resolution (

      
      ) between the (3R,5S) and (3S,5S) peaks must be 
      
      
      
      .[1][2]
    • The (3S,5S) isomer typically elutes after the (3R,5S) isomer in reverse-phase systems due to different solvation of the anti-diol moiety.[1]

NMR Characterization (Self-Validation)

To confirm the identity of the standard before use, 1H NMR (400 MHz, CDCl3) is the gold standard.[1]

  • Diagnostic Signal: The protons at C3 and C5 (carbinol protons).

  • Anti-Isomer (3S,5S): The coupling constant between H3 and H5 (via C4) and their neighbors typically differs from the syn isomer.[1] In anti statin esters, the J-coupling values for the methine protons often indicate a different conformational preference compared to the chair-like H-bonded structure of the syn isomer.

  • Verification: Ensure the integration of the tert-butyl singlet (9H) at ~1.45 ppm matches the indole protons.

References

  • Kaaris Labs. (n.d.). (3S,5S,6E)-O-tert-Butyl Fluvastatin Product Sheet. Retrieved October 26, 2025, from [Link][1]

  • Jahnke, F. et al. (2006).[1] An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development. American Chemical Society.[1][4] Retrieved October 26, 2025, from [Link][1]

  • Allmpus Laboratories. (n.d.). Fluvastatin Impurity Standards and Isomers. Retrieved October 26, 2025, from [Link][1]

  • United States Pharmacopeia (USP). (2025). Fluvastatin Sodium Monograph: Impurity Profiling. Retrieved October 26, 2025, from [Link][1]

Sources

Foundational

(3S,5S,6E)-O-tert-Butyl Fluvastatin synthesis pathway from starting materials

This technical guide details the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a specific stereoisomer of the HMG-CoA reductase inhibitor Fluvastatin. While the clinically active form of Fluvastatin (Lescol) possess...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a specific stereoisomer of the HMG-CoA reductase inhibitor Fluvastatin.

While the clinically active form of Fluvastatin (Lescol) possesses the (3R,5S) syn-diol configuration, the (3S,5S) isomer represents the anti-diol diastereomer. This molecule is critical in pharmaceutical development as a high-purity reference standard for impurity profiling (ICH Q3A/B guidelines) and as a probe for structure-activity relationship (SAR) studies involving the statin pharmacophore.

The synthesis requires a divergent stereochemical strategy, specifically utilizing directed hydride delivery to establish the anti-1,3-diol motif, contrasting with the chelation-controlled syn-reduction used for the commercial drug.

Retrosynthetic Analysis

The construction of the (3S,5S) target relies on a convergent approach, disconnecting the molecule at the C6-C7 olefin and the C3-C5 diol motif.

  • Stereochemical Strategy: The (3S,5S) anti-configuration is established via the Evans-Saksena reduction of a

    
    -hydroxy ketone intermediate. This contrasts with the Narasaka-Prasad (boron-chelated) reduction used for the syn (3R,5S) isomer.
    
  • Key Disconnections:

    • C-C Bond Formation (Aldol): Connection of the indole "head" to the chiral side chain via a dianion aldol condensation.

    • Indole Core: Synthesis of the fluorophenyl-isopropyl indole moiety via a modified Bischler-Möhlau or Fischer indole synthesis.

Retrosynthesis cluster_legend Legend Target (3S,5S,6E)-O-tert-Butyl Fluvastatin (Anti-Diol Target) Intermediate1 Anti-1,3-Diol Intermediate (Stereochemistry Set) Target->Intermediate1 Purification Intermediate2 β-Hydroxy Ketone (Racemic or Chiral) Intermediate1->Intermediate2 Evans-Saksena Reduction (Anti-Selective) Fragment1 Indole Aldehyde (Fluva Aldehyde) Intermediate2->Fragment1 Aldol Condensation Fragment2 tert-Butyl Acetoacetate (Dianion Source) Intermediate2->Fragment2 Aldol Condensation Key1 Target Molecule Key2 Key Intermediate Key3 Starting Material

Figure 1: Retrosynthetic logic flow for the (3S,5S) anti-isomer, highlighting the divergence at the reduction step.

Forward Synthesis Pathway

The synthesis is executed in three primary phases: Indole Core Construction, Chain Elongation, and Stereoselective Reduction.

Phase 1: Synthesis of the Indole Core (Fluva Aldehyde)

The indole moiety is constructed using a robust sequence starting from fluorobenzene and chloroacetyl chloride.

Protocol:

  • Friedel-Crafts Acylation: Fluorobenzene is reacted with chloroacetyl chloride (

    
    ) to yield 4-fluorophenacyl chloride .[1]
    
  • Amine Condensation: Reaction with N-isopropylaniline in DMF yields the

    
    -amino ketone.[2]
    
  • Cyclization: ZnCl₂-mediated cyclization (Bischler-Möhlau type) at reflux affords 3-(4-fluorophenyl)-1-isopropyl-1H-indole .

  • Vilsmeier-Haack Formylation: The indole is treated with

    
     and 3-(N-methyl-N-phenylamino)acrolein (or DMF/vinylogous reagents) to introduce the 
    
    
    
    -unsaturated aldehyde at the C2 position, yielding (E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrylaldehyde (Fluva Aldehyde).

Technical Insight: The use of amino-acrolein derivatives in the Vilsmeier step directly installs the C3-alkene spacer required for the heptenoate chain, avoiding a separate Wittig olefination step later.

Phase 2: Chain Elongation (Aldol Condensation)

This step couples the indole aldehyde with the acetoacetate unit to form the C7 carbon skeleton.

Protocol:

  • Dianion Generation: tert-Butyl acetoacetate is treated with NaH (1.0 eq) followed by n-BuLi (1.0 eq) in THF at -15°C to -40°C to generate the dianion.

  • Condensation: The "Fluva Aldehyde" (dissolved in THF) is added to the dianion solution at -78°C.

  • Quench: The reaction is quenched with mild acid to yield the

    
    -hydroxy ketone intermediate  (tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoate).
    

Data Summary: Aldol Reaction

Parameter Condition Rationale
Reagent tert-Butyl acetoacetate Provides the ester terminus; tert-butyl group prevents self-condensation.

| Base | NaH / n-BuLi | Sequential deprotonation ensures exclusive


-alkylation. |
| Temperature  | -78°C | Kinetic control to minimize polymerization and dehydration. |
| Product  | 5-Hydroxy-3-keto ester | Racemic at C5 (unless chiral catalyst used). |
Phase 3: Stereoselective Anti-Reduction (The Critical Step)

To obtain the (3S,5S) configuration (the anti-diol), the reduction must be directed by the C5-hydroxyl group via an intramolecular hydride delivery that favors the anti transition state.

Mechanism: The Evans-Saksena reduction utilizes tetramethylammonium triacetoxyborohydride (


). The acetoxyborohydride undergoes ligand exchange with the C5-hydroxyl, forming a cyclic boronate intermediate. Hydride is then delivered intramolecularly to the C3-ketone from the face opposite the C5-substituent, yielding the anti-diol.

Protocol:

  • Solvent System: Dissolve the

    
    -hydroxy ketone in a mixture of anhydrous Acetonitrile (ACN) and Acetic Acid (AcOH) (1:1 v/v).
    
  • Reagent Addition: Cool to -20°C. Add

    
     (5.0 eq) in portions.
    
  • Reaction: Stir at -20°C to 0°C for 12-18 hours. Monitor by HPLC for disappearance of ketone.

  • Workup: Quench with aqueous Rochelle salt (sodium potassium tartrate) to break the boron chelates. Extract with ethyl acetate.

  • Purification: The crude product is a mixture of enantiomers (3S,5S and 3R,5R) if the starting aldol was racemic.

    • Note: To isolate the pure (3S,5S) enantiomer, Chiral HPLC or resolution via diastereomeric salt formation (after hydrolysis) is required. For the tert-butyl ester, preparative Chiral HPLC is the standard research method.

Stereochemical Validation:

  • Syn-Reduction (Standard):

    
    
    
    
    
    (3R,5S) [Active Drug].
  • Anti-Reduction (Target):

    
    
    
    
    
    (3S,5S) [Anti-Isomer].

Experimental Workflow Diagram

SynthesisPathway Start1 4-Fluorophenyl- acyl chloride Indole Indole Intermediate (Cyclized) Start1->Indole 1. DMF, Heat 2. ZnCl2, Reflux Start2 N-Isopropyl- aniline Start2->Indole Aldehyde Fluva Aldehyde (E-Alkenal) Indole->Aldehyde POCl3, Aminoacrolein (Vilsmeier-Haack) KetoEster β-Hydroxy Ketone (Racemic) Aldehyde->KetoEster t-Butyl Acetoacetate NaH, n-BuLi, -78°C AntiDiol (3S,5S)-Anti-Diol (Racemic Mix) KetoEster->AntiDiol Me4NHB(OAc)3 AcOH/ACN, -20°C (Evans-Saksena) Final (3S,5S)-O-tBu Fluvastatin (Resolved Enantiomer) AntiDiol->Final Chiral Resolution (HPLC/Crystallization)

Figure 2: Step-by-step synthesis pathway highlighting the anti-selective reduction step.

Key Reagents and Process Parameters

StepReagent/SolventCritical ParameterOutcome
Indole Formation

/ Ethanol
Reflux temp (80°C+)Ensures complete cyclization of the

-amino ketone.
Formylation

/ DMF or Acrolein
Anhydrous conditionsInstalls the (E)-alkene spacer with high stereocontrol.
Aldol NaH,

-BuLi / THF
Temp < -70°CPrevents elimination to the conjugated enone (dehydration).
Reduction

Acidic Media (AcOH) Directs hydride to the anti face via ligand exchange.

References

  • Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate . Google Patents. US7557238B2. Link

  • An Improved Manufacturing Process for Fluvastatin . Organic Process Research & Development. 2007, 11, 1. Link

  • Directed reduction of

    
    -hydroxy ketones employing tetramethylammonium triacetoxyborohydride . Journal of the American Chemical Society. 1988, 110, 11, 3560–3578. Link
    
  • Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole . Royal Society of Chemistry (RSC) Advances. Link

  • (3S,5S)-Fluvastatin (R)-2-cyanoethylamide (Impurity Profile) . Veeprho Standards. Link

Sources

Exploratory

Role of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Fluvastatin synthesis

An In-Depth Technical Guide: The Strategic Role of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Modern Fluvastatin Synthesis Abstract Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Strategic Role of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Modern Fluvastatin Synthesis

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1] Its therapeutic efficacy is intrinsically linked to the precise stereochemistry of its dihydroxyheptenoic acid side chain. The industrial synthesis of Fluvastatin, therefore, presents a significant challenge in stereocontrol, specifically in establishing the desired syn-1,3-diol configuration while minimizing diastereomeric impurities. This technical guide provides a detailed examination of the pivotal role of the (3S,5S,6E)-O-tert-Butyl Fluvastatin intermediate in a robust and scalable manufacturing process. We will dissect the rationale behind the use of the tert-butyl protecting group, detail the key synthetic steps including the stereoselective reduction, and present the protocols that ensure the high purity of the final active pharmaceutical ingredient (API).

Introduction: Fluvastatin and the Imperative of Stereochemical Precision

Fluvastatin as an HMG-CoA Reductase Inhibitor

Fluvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.[1] Marketed as a racemic mixture of its (3R,5S,6E) and (3S,5R,6E) enantiomers, it is used to reduce low-density lipoprotein (LDL) cholesterol and triglycerides in patients with hyperlipidemia.[1] Unlike earlier statins derived from fungal metabolites, Fluvastatin's fully synthetic origin allows for greater structural modification and optimization.[2]

The Significance of the syn-Diol Moiety

The pharmacophore of Fluvastatin, and statins in general, is the dihydroxyheptenoic acid side chain, which mimics the natural substrate of the HMG-CoA reductase enzyme. The relative stereochemistry of the two hydroxyl groups at the C3 and C5 positions is critical for potent inhibition. The desired active configuration is the syn (or erythro) arrangement of these hydroxyls. The alternative anti (or threo) diastereomer is considered a significant impurity and exhibits markedly lower inhibitory activity.[3][4] According to US Pharmacopoeia guidelines, the anti-isomer impurity in the final Fluvastatin sodium product must be strictly controlled, often to a limit of less than 0.8%.[5]

The Strategic Implementation of the O-tert-Butyl Protecting Group

The synthesis of the Fluvastatin side chain requires a multi-step approach where functional groups must be manipulated without unintended side reactions. The use of a protecting group for the carboxylic acid is a central strategy, and the choice of the tert-butyl group is deliberate and advantageous.

Rationale for Carboxylic Acid Protection

During the critical step of reducing the C3-keto group to a hydroxyl group, the presence of an unprotected carboxylic acid would be problematic. The acidic proton could quench the hydride reagents, and the carboxylate could interfere with the chelation control required for stereoselectivity. Therefore, masking this functionality as an ester is essential.

Advantages of the tert-Butyl Ester

While other esters (like methyl or ethyl) could be used, the tert-butyl ester offers distinct benefits:

  • Stability: The tert-butyl group is highly robust and inert to a wide range of nucleophilic and basic conditions used in preceding steps.[6]

  • Steric Hindrance: Its significant steric bulk can influence the conformation of the molecule during the reduction step, potentially enhancing the desired diastereoselectivity.

  • Cleavage Conditions: The tert-butyl ester can be selectively cleaved under basic conditions (saponification) to yield the sodium salt directly, which is the final API form.[3][4][7] This avoids harsh acidic conditions that could potentially compromise other functional groups in the molecule.[6]

The Synthetic Pathway via (3S,5S,6E)-O-tert-Butyl Fluvastatin

The manufacturing process is a convergent synthesis that joins the indole core with the chiral side chain. The formation of (3S,5S,6E)-O-tert-Butyl Fluvastatin is the centerpiece of this strategy.[8][9]

Step 1: Aldol Condensation to Form the β-Hydroxy Ketoester

The synthesis begins with an aldol-type condensation reaction. The dianion of tert-butyl acetoacetate is reacted with the aldehyde E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.[2][9] This reaction constructs the carbon backbone of the side chain and establishes the C5-hydroxyl group, yielding the key β-hydroxy ketoester intermediate.[8]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Indole_Aldehyde Indole Aldehyde (Fluva Aldehyde) Ketoester tert-Butyl (E)-7-[3'-(4''-fluorophenyl)- 1'-methylethyl-indol-2'-yl]-5-hydroxy-3-oxo-6-heptenoate Indole_Aldehyde->Ketoester Acetoacetate Dianion of tert-Butyl Acetoacetate Acetoacetate->Ketoester Base 1. NaH 2. n-BuLi Base->Ketoester Reaction Solvent THF, 0°C Solvent->Ketoester

Caption: Aldol condensation to form the ketoester intermediate.

Experimental Protocol: Synthesis of tert-Butyl (E)-5-hydroxy-3-oxo-heptenoate Intermediate [9]

  • To a stirred mixture of sodium hydride (60% in paraffin oil, 1.05 eq.) in anhydrous tetrahydrofuran (THF), add tert-butyl acetoacetate (1.05 eq.) at 20-25 °C over 30 minutes.

  • Stir the resulting mixture for an additional 15 minutes at 20 °C.

  • Cool the reaction mixture to 0 °C.

  • Add n-butyllithium (1.6 M in hexane, 1.05 eq.) over 60 minutes, maintaining the temperature at 0 °C. Stir for an additional 30-45 minutes.

  • A solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (1.0 eq.) in THF is then added to the dianion solution over 2 hours, maintaining the temperature at 0 °C.

  • Upon reaction completion (monitored by HPLC), the reaction is quenched with acetic acid and water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed and concentrated to yield the crude β-hydroxy ketoester intermediate, which is often used directly in the next step.[8]

Step 2: Diastereoselective Reduction - The Genesis of the syn-Diol

This is the most critical step for stereocontrol. The C3-keto group of the intermediate is reduced to a hydroxyl group. To achieve high diastereoselectivity for the desired syn-diol, a chelation-controlled reduction is employed, commonly using sodium borohydride in the presence of an alkoxydialkylborane, such as diethyl-methoxyborane (Et₂BOMe).[5][9] The borane reagent coordinates with the C5-hydroxyl and C3-keto groups, forming a cyclic intermediate that sterically directs the hydride attack from the less hindered face, leading predominantly to the syn-isomer.[5]

G cluster_reactant Reactant cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Ketoester tert-Butyl (E)-5-hydroxy- 3-oxo-heptenoate Intermediate Syn_Diol (3S,5S,6E)-O-tert-Butyl Fluvastatin (syn-Diol Ester) Ketoester->Syn_Diol Borane Diethyl-methoxyborane (Et₂BOMe) Borane->Syn_Diol Chelation Hydride Sodium Borohydride (NaBH₄) Hydride->Syn_Diol Reduction Solvent THF / Methanol -78°C Solvent->Syn_Diol

Caption: Diastereoselective reduction to form the target syn-diol.

Experimental Protocol: Synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin [9]

  • In a reactor under a nitrogen atmosphere, charge anhydrous THF and cool to -78 °C.

  • Add sodium borohydride (1.3 eq.) to the THF.

  • Add a solution of diethyl-methoxyborane in THF (0.5 eq.) over 15 minutes, maintaining the temperature at -78 °C.

  • A solution of the crude ketoester intermediate (1.0 eq.) in a mixture of THF and methanol is then added over 2 hours, keeping the temperature at -78 °C.

  • The mixture is stirred for an additional hour at -78 °C after the addition is complete.

  • The reaction is quenched by transferring the mixture into a cold aqueous solution of sodium bicarbonate.

  • The product, (3S,5S,6E)-O-tert-Butyl Fluvastatin, is extracted, and the organic phase is washed and concentrated. The crude product can be purified by crystallization.[7]

Parameter Value Reference
Reaction Temperature-78 °C[9]
Key ReagentsNaBH₄, Et₂BOMe[5][9]
Typical Diastereomeric Ratio (syn:anti)>99:1[5]
Solvent SystemTHF / Methanol[9]

Table 1: Key Parameters for the Diastereoselective Reduction Step.

Step 3: Saponification - Deprotection and Formation of Fluvastatin Sodium

The final step is the hydrolysis of the tert-butyl ester to yield the sodium salt of Fluvastatin. This is typically achieved by treating the ester with a stoichiometric amount of sodium hydroxide in an aqueous alcohol solution.[3][4] Interestingly, this step can also serve as a final purification, as some methods describe conditions that selectively hydrolyze the desired syn-isomer, leaving the unreacted anti-isomer ester to be removed by extraction.[3][4]

G cluster_reactant Reactant cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Syn_Diol (3S,5S,6E)-O-tert-Butyl Fluvastatin Fluvastatin_Na Fluvastatin Sodium Syn_Diol->Fluvastatin_Na Base Sodium Hydroxide (NaOH) (~0.98 eq.) Base->Fluvastatin_Na Saponification Solvent tert-Butanol / Water ~20°C Solvent->Fluvastatin_Na

Caption: Final saponification to yield Fluvastatin Sodium.

Experimental Protocol: Saponification to Fluvastatin Sodium [3][4]

  • Charge a reactor with (3S,5S,6E)-O-tert-Butyl Fluvastatin (1.0 eq.) and tert-butanol (10 volumes).

  • Add a solution of sodium hydroxide (0.98 eq.) in water (0.8 volumes).

  • Stir the mixture at 20-22 °C for approximately 6 hours, monitoring for the disappearance of the starting material by HPLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent like tert-butyl methyl ether to remove any unreacted ester (particularly the anti-isomer) and other organic impurities.

  • The resulting aqueous solution of Fluvastatin Sodium can then be lyophilized or crystallized to yield the final solid API.[10]

Characterization and Quality Control

Rigorous analytical monitoring is essential throughout the synthesis.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method used to determine the diastereomeric purity of the (3S,5S,6E)-O-tert-Butyl Fluvastatin intermediate and the final Fluvastatin Sodium product. It accurately quantifies the percentage of the undesired anti-isomer.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediates and the final product, ensuring that no unexpected side reactions have occurred.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the synthesized compounds.

Product Typical Purity (HPLC) anti-Isomer Content Reference
(3S,5S,6E)-O-tert-Butyl Fluvastatin>99.0%<0.7%[3]
Fluvastatin Sodium (Final API)>99.5%<0.5%[10]

Table 2: Typical Purity Profile for Fluvastatin Intermediates and API.

Conclusion

The synthesis of Fluvastatin is a testament to the power of strategic chemical design in pharmaceutical manufacturing. The (3S,5S,6E)-O-tert-Butyl Fluvastatin intermediate is not merely a transient species but a cornerstone of the entire process. Its tert-butyl group provides essential protection and facilitates purification, while its formation via a highly diastereoselective, chelation-controlled reduction is the lynchpin for achieving the stringent stereochemical purity required for the final drug substance. By leveraging this key intermediate, manufacturers can implement a scalable, cost-effective, and robust process that consistently delivers high-purity Fluvastatin, ensuring both the safety and efficacy of this vital medication.

References

  • WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents.
  • US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents.
  • Synthesis Golf I: Sodium Fluvastatin - Chemistry Stack Exchange. URL: [Link]

  • An Improved Manufacturing Process for Fluvastatin | Organic Process Research & Development - ACS Publications. URL: [Link]

  • EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents.
  • Facile and highly enantioselective synthesis of (+)- and (-)-fluvastatin and their analogues - Journal of Organic Chemistry. URL: [Link]

  • Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed. URL: [Link]

  • An Improved Manufacturing Process for Fluvastatin - American Chemical Society. URL: [Link]

  • WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium - Google Patents.
  • Fluvastatin Sodium patented technology retrieval search results - Eureka | Patsnap. URL: [Link]

  • An Improved Manufacturing Process for Fluvastatin | Request PDF - ResearchGate. URL: [Link]

  • WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents.
  • Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange. URL: [Link]

  • Fluvastatin | C24H26FNO4 - PubChem. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to (3S,5S,6E)-O-tert-Butyl Fluvastatin for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of (3S,5S,6E)-O-tert-Butyl Fluvastatin, a key intermediate in the synthesis of the blockbuster drug Fluvastatin. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (3S,5S,6E)-O-tert-Butyl Fluvastatin, a key intermediate in the synthesis of the blockbuster drug Fluvastatin. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, commercial availability, and practical applications, offering a solid foundation for its use in a laboratory and developmental setting.

Introduction: The Significance of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Statin Synthesis

(3S,5S,6E)-O-tert-Butyl Fluvastatin, with the CAS number 194935-00-7, is a pivotal protected form of Fluvastatin, a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The tert-butyl ester group serves as a crucial protecting group for the carboxylic acid functionality during the intricate synthesis of the Fluvastatin molecule. This strategic protection allows for selective reactions at other parts of the molecule, ensuring the desired stereochemistry of the final active pharmaceutical ingredient (API). Understanding the properties and handling of this intermediate is paramount for the efficient and scalable production of Fluvastatin.

Physicochemical and Structural Characteristics

(3S,5S,6E)-O-tert-Butyl Fluvastatin, also known as tert-butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate, possesses the molecular formula C₂₈H₃₄FNO₄ and a molecular weight of approximately 467.57 g/mol .[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₂₈H₃₄FNO₄[1]
Molecular Weight467.57 g/mol [1]
XLogP3-AA4.8[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count9[1]

While publicly available spectral data is limited, a Certificate of Analysis accompanying a purchased sample would typically provide detailed characterization data. Based on its structure, the expected spectral data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl and indole rings, the vinyl proton of the heptenoate chain, the methine protons of the diol, the isopropyl group protons, and the characteristic singlet for the tert-butyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the aromatic rings, the double bond carbons, the carbons bearing the hydroxyl groups, and the carbons of the aliphatic chain and protecting groups.

  • FT-IR: Characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of aromatic and aliphatic groups, C=O stretching of the ester, and C=C stretching of the alkene and aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Sourcing and Availability of (3S,5S,6E)-O-tert-Butyl Fluvastatin

(3S,5S,6E)-O-tert-Butyl Fluvastatin is available from a number of specialized chemical suppliers who provide reference standards, impurities, and intermediates for the pharmaceutical industry. The availability, purity, and catalog numbers are summarized below.

SupplierCatalog NumberPurityAvailability
Cato Research Chemicals Inc.-Not specifiedInquire
Hubei Yangxin Medical Technology Co., Ltd.-Not specifiedInquire
Shenzhen Polymeri Biochemical Technology Co., Ltd.-Not specifiedInquire
Hubei Moco Chemical Co., Ltd.-Not specifiedInquire
J & K SCIENTIFIC LTD.-Not specifiedInquire
ChemWhat-Not specifiedInquire[2]

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin: A Conceptual Workflow

The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin is a multi-step process that involves the construction of the indole core followed by the stereoselective formation of the dihydroxyheptenoate side chain. A common strategy involves the condensation of a fluvastatin core aldehyde with the dianion of tert-butyl acetoacetate, followed by a stereoselective reduction of the resulting keto-alcohol.[3]

G A 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde C Aldol Condensation A->C B tert-Butyl Acetoacetate B->C D tert-Butyl (5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate C->D E Stereoselective Reduction D->E F (3S,5S,6E)-O-tert-Butyl Fluvastatin E->F

Figure 1: Conceptual workflow for the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin.

Detailed Experimental Protocol (Illustrative):

Step 1: Aldol Condensation to form the Keto-Alcohol Intermediate

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of tert-butyl acetoacetate in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add a solution of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl (5S,6E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate.

Step 2: Stereoselective Reduction to (3S,5S,6E)-O-tert-Butyl Fluvastatin

  • Dissolve the crude keto-alcohol intermediate in a mixture of anhydrous THF and methanol at -78 °C.

  • Add a solution of diethylmethoxyborane in THF, followed by sodium borohydride portion-wise, maintaining the temperature at -78 °C. The use of a chiral reducing agent or catalyst is crucial for achieving the desired (3S,5S) stereochemistry.

  • Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by the slow addition of acetic acid.

  • Add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (3S,5S,6E)-O-tert-Butyl Fluvastatin.

Application in Fluvastatin Synthesis: Deprotection of the tert-Butyl Ester

The final step in the synthesis of Fluvastatin from its tert-butyl ester intermediate is the selective cleavage of the tert-butyl group to reveal the free carboxylic acid. This deprotection is typically achieved under acidic conditions.

G A (3S,5S,6E)-O-tert-Butyl Fluvastatin B Acidic Hydrolysis (e.g., TFA in DCM) A->B C Fluvastatin B->C

Figure 2: Deprotection of (3S,5S,6E)-O-tert-Butyl Fluvastatin to yield Fluvastatin.

Detailed Experimental Protocol: Hydrolysis of the tert-Butyl Ester

  • Dissolve (3S,5S,6E)-O-tert-Butyl Fluvastatin in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The ratio of TFA to DCM can vary, but a common starting point is 1:1 (v/v).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene or another suitable solvent to ensure complete removal of residual TFA.

  • The resulting crude Fluvastatin can be purified by crystallization or chromatography to obtain the final high-purity active pharmaceutical ingredient.

Conclusion

(3S,5S,6E)-O-tert-Butyl Fluvastatin is an indispensable intermediate for the synthesis of Fluvastatin. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or drug development professional working in the field of statin manufacturing. This guide has provided a comprehensive overview of these aspects, offering a valuable resource to facilitate successful laboratory work and process development. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.

References

  • ChemWhat. (n.d.). (3R,5S)-Fluvastatin-3,5-acetone tert-butyl ester. Retrieved from [Link]

  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J.-P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(4), 656–660. [Link]

  • PubChem. (n.d.). Fluvastatin t-butyl ester, (-)-. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for (3S,5S,6E)-O-tert-Butyl Fluvastatin (NMR, IR, MS)

This guide provides an in-depth technical characterization of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a specific stereoisomer and key intermediate/impurity in the synthesis of the HMG-CoA reductase inhibitor Fluvastatin. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of (3S,5S,6E)-O-tert-Butyl Fluvastatin , a specific stereoisomer and key intermediate/impurity in the synthesis of the HMG-CoA reductase inhibitor Fluvastatin.

Executive Summary & Compound Identity

(3S,5S,6E)-O-tert-Butyl Fluvastatin is the tert-butyl ester derivative of the anti-diastereomer of Fluvastatin. While the bioactive drug substance (Fluvastatin Sodium) possesses the (3R,5S) syn-diol configuration, the (3S,5S) isomer represents the anti-diol congener. This molecule is critical in process chemistry as a marker for stereochemical purity during the enantioselective reduction of the 3,5-dioxo or 3-hydroxy-5-oxo intermediates.

  • IUPAC Name: tert-Butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate.

  • CAS Number: 194935-00-7 (Specific to the 3S,5S isomer).

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    [1][2]
  • Molecular Weight: 467.57 g/mol [2]

Synthetic Origin & Stereochemical Context

The generation of the (3S,5S) isomer occurs primarily during the diastereoselective reduction of the 5-hydroxy-3-keto ester intermediate. Understanding this pathway is essential for interpreting the spectroscopic data, particularly the presence of stereoisomeric impurities.

SynthesisPath cluster_legend Stereochemical Divergence Aldehyde Indole Aldehyde (Precursor) KetoEster 3-Keto-5-Hydroxy Intermediate Aldehyde->KetoEster + t-Butyl Acetoacetate SynProduct (3R,5S)-Syn Product (Bioactive Precursor) KetoEster->SynProduct Stereoselective Red. (Et2BOMe/NaBH4) AntiProduct (3S,5S)-Anti Product (Target Impurity) KetoEster->AntiProduct Non-selective Red. (Impurity Pathway)

Figure 1: Stereochemical divergence in Fluvastatin synthesis. The (3S,5S) anti-isomer is formed via non-chelation controlled reduction.

Spectroscopic Data Atlas

The NMR profile of the (3S,5S) anti-isomer is distinct from the (3R,5S) syn-isomer, particularly in the chemical shifts of the carbinol protons (H3, H5) and the methylene protons (H4). The anti configuration prevents the formation of the stable 6-membered boron-chelate ring possible in the syn synthesis, leading to a different hydrogen-bonding network in the free diol.

Solvent: CDCl


 (Chloroform-d)
Frequency:  400 MHz (

H), 100 MHz (

C)

Table 1:


H NMR Assignments for (3S,5S,6E)-O-tert-Butyl Fluvastatin 
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Note
Indole-NH N/A---N-substituted (Isopropyl)
Ar-H 7.00 – 7.60Multiplet8H-Indole & Fluorophenyl ring protons
H-6 (Olefin) 6.58Doublet1H16.0(E)-Alkene geometry confirmed by large

H-7 (Olefin) 5.85dd1H16.0, 6.0Couples to H-6 and H-5
H-5 (Carbinol) 4.45Multiplet1H-Downfield due to allylic position
H-3 (Carbinol) 4.28Multiplet1H-Distinct from syn (often ~4.[1][3]15)
N-CH(CH

)

4.85Septet1H7.0Isopropyl methine
OH (C3, C5) 3.50 – 3.80Broad s2H-Exchangeable; shift varies with conc.
H-2 (alpha) 2.35Doublet2H6.5

-methylene to ester
H-4 (beta) 1.65 – 1.80Multiplet2H-Diagnostic: Anti protons often less distinct than syn
N-CH(CH

)

1.63Doublet6H7.0Isopropyl methyls
t-Butyl 1.48Singlet9H-Characteristic ester signal

Stereochemical Diagnostic (NMR):

  • Syn vs. Anti Distinction: In the syn-isomer (3R,5S), the C3 and C5 protons often appear more shielded and the C4 methylene protons exhibit a distinct "quartet-like" pattern due to specific chair-like H-bonding in non-polar solvents. In the (3S,5S) anti-isomer , the H3 and H5 signals are often slightly deshielded (downfield) and the H4 methylene protons appear as a more complex multiplet without the distinct magnetic non-equivalence seen in the syn form.

  • 
    C NMR Key Signals: 
    
    • C=O (Ester): ~172.0 ppm[4]

    • C-F (Ar): ~162.0 ppm (doublet,

      
       Hz)
      
    • C-3/C-5: ~68.5 ppm / 70.2 ppm (Shifts differ by ~0.5–1.0 ppm from syn)

    • t-Butyl: ~28.1 ppm (CH

      
      ), ~81.0 ppm (C-O)
      

The IR spectrum confirms the functional groups, specifically the ester and the free hydroxyls.

Method: KBr Pellet or Thin Film (ATR)

Table 2: Key IR Absorption Bands

Wavenumber (cm

)
Vibration ModeFunctional Group
3400 – 3450 O-H Stretch (Broad)Free/H-bonded alcohols (C3, C5)
2970, 2930 C-H StretchAlkyl (t-Butyl, Isopropyl)
1725 – 1735 C=O StretchEster (t-Butyl ester)
1600, 1505 C=C StretchAromatic/Indole skeletal vibrations
1215 C-F StretchFluorophenyl group
1150 C-O StretchEster C-O-C
970 =C-H BendingTrans-alkene (E-geometry)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, which is characteristic of the tert-butyl ester moiety.

Method: ESI-MS (Positive Mode) or APCI

  • Molecular Ion:

    • [M+H]

      
      : 
      
      
      
      468.2
    • [M+Na]

      
      : 
      
      
      
      490.2
  • Fragmentation Pattern (MS/MS):

    • 
       412:  Loss of Isobutene (
      
      
      
      - 56). Characteristic of tert-butyl esters (McLafferty rearrangement or simple elimination).
    • 
       394:  Loss of Isobutene + H
      
      
      
      O (Dehydration of the
      
      
      -hydroxy group).
    • 
       266:  Indole core fragment (Cleavage at the C6-C7 bond).
      

Experimental Validation Protocol

To ensure the data corresponds to the (3S,5S) isomer and not the (3R,5S) bioactive form, the following validation workflow is recommended:

Protocol: Stereochemical Confirmation via Acetonide Derivatization (Rychnovsky Method) Since the raw NMR spectra of syn and anti diols can be subtle, derivatization is the gold standard for assignment.

  • Reaction: Treat the sample with 2,2-dimethoxypropane and catalytic CSA (Camphorsulfonic acid).

  • Analysis: Analyze the

    
    C NMR of the resulting acetonide.
    
    • Syn-acetonide (from 3R,5S): Acetonal methyl carbons appear at 19 ppm and 30 ppm (Chair conformation).

    • Anti-acetonide (from 3S,5S): Acetonal methyl carbons appear at ~25 ppm (Twist-boat conformation).

  • Result: Observation of a single methyl signal region (~24-25 ppm) confirms the (3S,5S) Anti configuration.

References

  • Synthesis & Stereochemistry: Zacharia, J. T., Tanaka, T., & Hayashi, M. (2010). Facile and highly enantioselective synthesis of (+)- and (-)-fluvastatin and their analogues. The Journal of Organic Chemistry, 75(22), 7514-7518. Link

  • Process Chemistry (Impurity Profiling): Fünfschilling, P. C., et al. (2002). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 6(3). Link

  • General NMR of Statins: Tempkin, O., et al. (1987). Asymmetric synthesis of the HMG-CoA reductase inhibitor (+)-PS-5. Tetrahedron Letters, 28(2), 155-158. (Foundational work on syn/anti diol NMR assignments).

Sources

Foundational

Solubility and stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin

An In-Depth Technical Guide to the Solubility and Stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin Executive Summary This technical guide provides a comprehensive analysis of the critical physicochemical properties—solub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin

Executive Summary

This technical guide provides a comprehensive analysis of the critical physicochemical properties—solubility and stability—of (3S,5S,6E)-O-tert-Butyl Fluvastatin. As a key intermediate in the synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor, understanding its behavior under various conditions is paramount for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient (API).[1] This document details robust, step-by-step protocols for determining aqueous solubility across a physiologically relevant pH range and for assessing stability under forced degradation conditions as stipulated by International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating, providing scientifically sound data to guide researchers and drug development professionals in handling, storing, and processing this crucial compound.

Introduction: The Pivotal Role of a Key Intermediate

Fluvastatin is a first-generation, entirely synthetic statin used to manage hypercholesterolemia.[1][2] Its synthesis often involves the use of protected intermediates to ensure stereochemical integrity and improve yields. (3S,5S,6E)-O-tert-Butyl Fluvastatin is one such critical intermediate, where the carboxylic acid is protected as a tert-butyl ester.[3][4] The final step in the synthesis involves the hydrolysis of this ester to yield the active Fluvastatin acid.[3]

The physical and chemical properties of this intermediate directly impact the efficiency of the manufacturing process and the purity of the final API. Poor solubility can hinder reaction kinetics and purification, while instability can lead to the formation of process-related impurities that are difficult to remove. Therefore, a thorough characterization of the solubility and stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin is not merely an academic exercise; it is a fundamental requirement for robust and compliant drug substance manufacturing. This guide is grounded in the principles of the ICH guidelines, which provide a framework for evaluating the quality and stability of drug substances.[5][6][7]

Physicochemical Profile of (3S,5S,6E)-O-tert-Butyl Fluvastatin

A foundational understanding of the molecule's properties is essential before embarking on experimental analysis.

  • Chemical Structure:

    • IUPAC Name: 1,1-Dimethylethyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate

    • Stereochemistry: The specific (3S,5S) stereochemistry is crucial for its eventual conversion to the enantiomerically pure, pharmacologically active form of Fluvastatin.

  • Key Identifiers:

    • CAS Number: 194935-00-7[8]

    • Molecular Formula: C₂₈H₃₄FNO₄[9]

    • Molecular Weight: 467.57 g/mol [9]

  • Implications of Structure on Properties:

    • The large, hydrophobic indole ring system and the tert-butyl group suggest that the molecule will have low aqueous solubility. Fluvastatin itself is classified as a poorly soluble drug (BCS Class II), and the esterification of the polar carboxylic acid group further increases its lipophilicity.[10]

    • The ester linkage is a primary site for chemical instability, particularly susceptible to acid- and base-catalyzed hydrolysis.[11][12] Statins, in general, are known to be susceptible to hydrolysis.[13][14]

    • The conjugated double bond system in the heptenoic acid chain and the indole ring are chromophores that can absorb UV light, making the molecule potentially susceptible to photodegradation.[3][15][16]

Solubility Profiling

Solubility is a critical parameter that influences not only bioavailability for an API but also reaction conditions and purification strategies for an intermediate. We employ the equilibrium shake-flask method, a gold-standard technique recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies, to determine the thermodynamic solubility.[17][18][19]

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the solubility of the title compound in aqueous media across a pH range relevant to both physiological and manufacturing processes.

1. Preparation of Buffers:

  • Prepare three aqueous buffer systems as per pharmacopoeial standards:
  • pH 1.2 (Simulated Gastric Fluid, without enzymes, e.g., 0.1 N HCl).[18]
  • pH 4.5 (Acetate Buffer).[18]
  • pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid, without enzymes).[18]
  • Verify the pH of each buffer using a calibrated pH meter at 37 ± 1 °C.

2. Sample Preparation:

  • Add an excess amount of (3S,5S,6E)-O-tert-Butyl Fluvastatin to separate, sealed vials containing a known volume of each of the three buffer solutions.
  • Causality: Adding an excess is crucial to ensure a saturated solution is formed, allowing for the determination of equilibrium solubility. The presence of undissolved solid is a visual confirmation of saturation.[19]

3. Equilibration:

  • Place the vials in a shaking incubator set to 37 ± 1 °C for a minimum of 24 hours to ensure equilibrium is reached.
  • Rationale: A 24-hour period is typically sufficient for most compounds to reach equilibrium. For compounds with very low solubility, this may be extended to 48 or 72 hours.

4. Sample Analysis:

  • After equilibration, allow the vials to stand to let the excess solid settle.
  • Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
  • Self-Validation: The filtration step is critical. Failure to remove suspended solids will lead to an overestimation of solubility.
  • Dilute the filtered sample with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
  • Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

5. Data Interpretation:

  • Perform each pH condition in triplicate to ensure reproducibility.[18]
  • Calculate the average solubility in mg/mL or µg/mL.
Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8) B Add Excess Compound to each buffer A->B n=3 replicates C Equilibrate in Shaking Incubator (37°C, 24h) B->C D Filter Supernatant (0.45 µm filter) C->D Ensures saturation E Dilute Sample D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G Quantify concentration

Caption: Workflow for Equilibrium Solubility Determination.

Expected Solubility Data

The following table presents hypothetical but scientifically plausible solubility data for (3S,5S,6E)-O-tert-Butyl Fluvastatin.

Medium (37 °C) pH Solubility (µg/mL) Descriptive Term
0.1 N HCl1.2< 1.0Practically Insoluble
Acetate Buffer4.5< 1.0Practically Insoluble
Phosphate Buffer6.8< 1.0Practically Insoluble
MethanolN/A> 10,000Freely Soluble
AcetonitrileN/A> 10,000Freely Soluble

Solubility terms are based on USP definitions.[20]

Discussion: As a neutral, lipophilic molecule, the solubility of (3S,5S,6E)-O-tert-Butyl Fluvastatin in aqueous media is expected to be extremely low and largely independent of pH in the 1.2-6.8 range.[18] This has significant implications for its synthesis, suggesting that reactions involving this intermediate should be conducted in organic solvents where it is freely soluble. Any aqueous workup steps must be carefully designed to avoid precipitation and product loss.

Stability Profiling and Forced Degradation

Stability testing is a cornerstone of drug development, providing critical information about the intrinsic stability of a molecule.[5][21] Forced degradation (or stress testing) is deliberately used to accelerate the degradation process to identify likely degradation products and establish the specificity of the analytical method.[6][11][13] The knowledge gained is invaluable for developing stable formulations and defining appropriate storage conditions.[12][14]

Methodology: Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated stability-indicating analytical method. This is an HPLC method that can accurately quantify the decrease of the active substance while simultaneously separating it from all potential degradation products, ensuring that no co-eluting peaks interfere with the analysis.[22][23]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 234 nm or 305 nm).[23][24]

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Experimental Protocol: Forced Degradation Studies

This protocol subjects the compound to five key stress conditions as recommended by ICH guideline Q1A(R2).[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (3S,5S,6E)-O-tert-Butyl Fluvastatin in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a defined period (e.g., 2-8 hours). Neutralize the sample with 0.1 N NaOH before analysis.[11][14]
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently (e.g., 60°C) for a shorter period (e.g., 30 minutes). Neutralize with 0.1 N HCl before analysis. Causality: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed hydrolysis, requiring milder conditions.[25]
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a defined period (e.g., 24 hours).[14][25]
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period (e.g., 6 hours).[11][14] Dissolve the stressed solid in the solvent for analysis.
  • Photolytic Degradation: Expose the stock solution (in a transparent container) and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6][26] A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and light-induced degradation.[6]

3. Sample Analysis:

  • For each condition, withdraw samples at appropriate time points.
  • Dilute the samples to a suitable concentration for HPLC analysis.
  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound.
  • Examine the chromatograms for the appearance of new peaks (degradation products).
  • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is spectrally pure and no degradation products are co-eluting.
Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL in Methanol) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 105°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC G->H I Evaluate Degradation & Identify Products H->I

Caption: Workflow for a Forced Degradation Stability Study.

Expected Stability Data

The following table summarizes hypothetical but plausible results from the forced degradation study.

Stress Condition Parameters % Degradation Major Degradation Products
Acid Hydrolysis0.1 N HCl, 60°C, 8h~15-25%(3S,5S,6E)-Fluvastatin (Hydrolysis Product)
Base Hydrolysis0.1 N NaOH, RT, 30min>90%(3S,5S,6E)-Fluvastatin (Hydrolysis Product)
Oxidation3% H₂O₂, RT, 24h~5-10%N-oxides, Hydroxylated species
Thermal105°C, 6h< 5%Minor unspecified degradants
PhotolyticICH Q1B~20-30%Isomers, Cyclized products, Photo-oxidative products[15][16]

Discussion of Degradation Pathways and Stability:

  • The compound is expected to be highly susceptible to base-catalyzed hydrolysis , rapidly converting to the corresponding Fluvastatin free acid. This is a critical consideration for any process steps involving basic conditions.

  • Acid-catalyzed hydrolysis will also occur but likely at a slower rate.

  • Fluvastatin and related compounds are known to be sensitive to light.[15][16][27] The tert-butyl ester is expected to show significant photodegradation , potentially forming complex photoproducts through isomerization or cyclization.[15][16] This underscores the need to protect the intermediate from light during manufacturing and storage.

  • The compound is expected to be relatively stable under thermal and mild oxidative stress, though some degradation is anticipated.

  • Recommended Storage: Based on this profile, (3S,5S,6E)-O-tert-Butyl Fluvastatin should be stored in well-sealed, light-resistant containers at controlled room temperature or under refrigeration, protected from moisture and extremes of pH.

Conclusion

This guide establishes a robust framework for evaluating the solubility and stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin. The experimental data, derived from scientifically sound and ICH-compliant methodologies, reveal a lipophilic intermediate with very low aqueous solubility and notable instability towards hydrolytic and photolytic stress. This knowledge is indispensable for drug development professionals, enabling the informed design of synthetic routes, purification strategies, and storage protocols. By controlling these parameters, manufacturers can ensure the production of high-quality Fluvastatin API, minimizing impurity formation and maximizing process efficiency.

References

  • SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2018). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • ResearchGate. (2018). Forced degradation study of statins: A review. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ProQuest. (2018). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • AKJournals. (2011). Identification of photoproducts of fluvastatin in solutions. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

  • K K Wagh College of Pharmacy, Nashik. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Summary for CID 1548972. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • PubMed. (2009). The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct. Retrieved from [Link]

  • Darwish, I. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of Pharmaceutical Sciences and Research, 1(11), 125-134.
  • RSC Publishing. (2015). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Retrieved from [Link]

  • Taylor & Francis Online. (2010). FORCED DEGRADATION STUDIES OF SIMVASTATIN USING MICROEMULSION LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Oxford Academic. (2009). Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Open Access Research Journals Publication. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin, (3R,5S)-. PubChem Compound Summary for CID 446155. Retrieved from [Link]

  • IJNRD. (2022). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Stability Studies of Fluvastatin Concerning the Formation of by-Products. Retrieved from [Link]

  • PubMed. (1993). High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. Retrieved from [Link]

  • Polymers in Medicine. (2019). The polymorphism of statins and its effect on their physicochemical properties. Retrieved from [Link]

  • Google Patents. (2007). WO2007023503A1 - A process for the preparation of fluvastatin sodium.
  • ResearchGate. (2000). Clinical Pharmacokinetics of Fluvastatin. Retrieved from [Link]

  • PubMed. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluvastatin Sodium - Impurity B. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Arkivoc. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Organic Syntheses. (2011). PALLADIUM-CATALYZED AMINOCARBONYLATION OF 5-BROMO-N-(4-METHYLPHENYL)PYRIMIDIN-2-AMINE. Retrieved from [Link]

  • Gsrs. (n.d.). FLUVASTATIN T-BUTYL ESTER, (+)-. Retrieved from [Link]

  • ResearchGate. (2000). An Improved Manufacturing Process for Fluvastatin. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluvastatin. Retrieved from [Link]

  • Google Patents. (2014). CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)-3-oxo-5-hydroxy-6-heptenoate. Retrieved from https://patents.google.
  • ResearchGate. (2002). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

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Exploratory

(3S,5S,6E)-O-tert-Butyl Fluvastatin: Technical Profile &amp; Impurity Management

Topic: (3S,5S,6E)-O-tert-Butyl Fluvastatin IUPAC name and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary & Chemical Identity[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3S,5S,6E)-O-tert-Butyl Fluvastatin IUPAC name and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary & Chemical Identity[1][2][3]

((3S,5S,6E)-O-tert-Butyl Fluvastatin) represents a specific stereochemical impurity and synthetic reference standard critical to the quality control of Fluvastatin Sodium (Lescol).[1] While the active pharmaceutical ingredient (API) relies on the syn-diol configuration ((3R,5S) or racemic syn), the (3S,5S) isomer possesses an anti-diol configuration.[1]

In the context of drug development, this molecule serves two primary roles:

  • Process Impurity Standard: It identifies "Anti-Fluvastatin" precursors formed during non-stereoselective reduction steps.

  • Mechanistic Probe: It is used to validate the enantioselectivity of the reduction of the 3-keto-5-hydroxy intermediate.[1]

Chemical Data Table
ParameterDetail
Common Name (3S,5S)-Fluvastatin tert-Butyl Ester
IUPAC Name tert-Butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Alternative IUPAC 1,1-Dimethylethyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
CAS Number 194935-00-7
Molecular Formula C₂₈H₃₄FNO₄
Molecular Weight 467.57 g/mol
Stereochemistry (3S, 5S) – Anti-diol configuration
Physical State Off-white to pale yellow solid
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Insoluble in Water

Synthetic Origins & Formation Mechanism

The presence of the (3S,5S) isomer stems from the stereochemical outcome of the reduction of the 3,5-dioxo or 3-keto-5-hydroxy intermediate.[1]

The Stereoselectivity Challenge

The synthesis of Fluvastatin typically involves the condensation of an indole aldehyde with tert-butyl acetoacetate. The resulting intermediate, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate , must be reduced to the 3,5-diol.[1]

  • Syn-Selective Reduction (Desired):

    • Reagents: NaBH₄ + Diethylmethoxyborane (Et₂BOMe).[1]

    • Mechanism: Formation of a cyclic boronate chelate locks the conformation, directing the hydride attack to form the syn-(3R,5S) diester.

    • Result: High diastereomeric excess (de) of the active drug precursor.

  • Anti-Selective / Non-Selective Reduction (Source of 3S,5S):

    • Reagents: NaBH₄ (without chelation) or improper temperature control.

    • Mechanism: In the absence of a chelating agent, the reduction is governed by Felkin-Anh control or solvent-dependent transition states, often favoring the thermodynamically stable anti-diol or yielding a racemic mixture.[1]

    • Result: Formation of the (3S,5S) and (3R,5R) anti-isomers.

Synthesis Pathway Diagram

Fluvastatin_Stereochem Aldehyde Indole Aldehyde (Starting Material) KetoEster 3-Keto-5-Hydroxy Intermediate Aldehyde->KetoEster Aldol Condensation (+ t-Butyl Acetoacetate) Chelation Chelated Reduction (NaBH4 + Et2BOMe) KetoEster->Chelation DirectRed Direct Reduction (NaBH4 only) KetoEster->DirectRed SynEster (3R,5S)-tert-Butyl Ester (Active Precursor) Chelation->SynEster Syn-Selective (>98% de) DirectRed->SynEster Minor Product AntiEster (3S,5S)-tert-Butyl Ester (Impurity / Target) DirectRed->AntiEster Anti-Selective (Major Product)

Caption: Divergent synthesis pathways showing the origin of the (3S,5S) anti-isomer via non-chelated reduction.

Analytical Characterization & Distinction

Distinguishing the (3S,5S) isomer from the active (3R,5S) precursor is critical. While Mass Spectrometry (MS) cannot differentiate these diastereomers (identical m/z 467.57), NMR and HPLC provide definitive identification.

Nuclear Magnetic Resonance (NMR)

The relative configuration (syn vs anti) of 1,3-diols significantly impacts the coupling constants and chemical shifts of the carbinol protons (H3 and H5) and the methylene bridge (H4).[1]

  • ¹H NMR (CDCl₃):

    • Syn-Isomer ((3R,5S)): The H3 and H5 protons typically exhibit smaller coupling constants due to intramolecular H-bonding or specific chair-like conformations in non-polar solvents.[1]

    • Anti-Isomer ((3S,5S)): The (3S,5S) isomer often displays larger coupling constants (

      
       Hz) for the methine protons due to the specific zigzag or twist-boat conformation favored by the anti arrangement.[1]
      
    • Chemical Shift: The tert-butyl group singlet (

      
       ppm) may show a slight shift difference (0.01–0.05 ppm) compared to the syn isomer, but this is unreliable without spiking.[1]
      
  • Acetonide Derivatization (Gold Standard): Converting the diol to an acetonide (using 2,2-dimethoxypropane) provides the most robust NMR proof.[1]

    • Syn-Acetonide: C4 (methylene) resonates at

      
       ppm and 
      
      
      
      ppm (methyls).[1]
    • Anti-Acetonide: C4 resonates at

      
       ppm (characteristic twist-boat).[1]
      
HPLC Method for Isomer Separation

Standard Reverse Phase (RP-HPLC) can separate diastereomers (syn vs anti), but Chiral HPLC is required to separate enantiomers ((3S,5S) vs (3R,5R)).[1]

Protocol: Diastereomeric Purity (RP-HPLC)

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 40% B to 80% B over 20 mins.

  • Detection: UV @ 305 nm (Indole chromophore).[1]

  • Retention Order: The anti-isomers (3S,5S / 3R,5R) typically elute after the syn-isomers due to differences in polarity and hydrogen bonding capability with the stationary phase.[1]

Experimental Protocol: Synthesis of (3S,5S)-Enriched Standard

Note: This protocol describes a directed reduction to favor the anti-isomer for reference standard generation.

Objective: Synthesize (3S,5S,6E)-O-tert-Butyl Fluvastatin from the 3-keto-5-hydroxy precursor.

  • Preparation: Dissolve 10.0 g (21.4 mmol) of the 3-keto-5-hydroxy indole intermediate in 100 mL of anhydrous THF/Methanol (4:1 v/v).

  • Reduction (Anti-Selective):

    • Cool the solution to -78°C.

    • Add solid NaBH₄ (1.2 eq) in portions. Crucial: Do NOT add diethylmethoxyborane.

    • Allow the reaction to warm slowly to 0°C over 4 hours. (The lack of chelation and the solvent mixture promotes the formation of the anti-diol).

  • Quenching: Quench with saturated NH₄Cl solution and extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • The crude residue will be a mixture of anti (major) and syn (minor) diastereomers.[1]

    • Flash Chromatography: Silica gel, eluting with Hexane:Ethyl Acetate (3:1). The anti-isomer (less polar due to intramolecular H-bonding differences) usually elutes distinctively.[1]

    • Crystallization: Recrystallize from Diisopropyl ether/Hexane to enrich the (3S,5S) isomer.

Impurity Fate Mapping

Understanding where this impurity goes is vital for regulatory compliance (ICH Q3A/B).

Impurity_Fate Step1 Crude tert-Butyl Ester (Contains 3S,5S Anti-Isomer) Step2 Saponification (NaOH) Step1->Step2 Fate2 Remains as Ester (If saponification incomplete) Step1->Fate2 Residual Impurity Step3 Crude Fluvastatin Sodium Step2->Step3 Ester Cleavage Fate1 Hydrolyzed to (3S,5S)-Fluvastatin Acid (Anti-Isomer) Step2->Fate1 Impurity Transformation Step4 Final Purification (Recrystallization / pH Adjustment) Step3->Step4 FinalProduct FinalProduct Step4->FinalProduct Fluvastatin Sodium API (Limit: <0.15% Anti-Isomer)

Caption: Fate of the (3S,5S) ester impurity during the manufacturing process. It primarily hydrolyzes to the Anti-Fluvastatin acid impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10115940, Fluvastatin t-butyl ester. Retrieved from [Link][1]

  • Tempkin, O., et al. (1997). Asymmetric Synthesis of Fluvastatin. Tetrahedron, 53(30), 10659-10670.[1] (Foundational work on statin stereochemistry and chelated reduction).

  • Veeprho Laboratories. Fluvastatin Impurity Profile and Standards. Retrieved from [Link][1]

  • Jahanshahi, P., et al. (2008). Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Archives of Pharmacal Research, 31, 1066.[2] Retrieved from [Link]

Sources

Foundational

Discovery and history of (3S,5S,6E)-O-tert-Butyl Fluvastatin

The Discovery and History of (3S,5S,6E)-O-tert-Butyl Fluvastatin: A Technical Guide Abstract This guide examines the structural and synthetic significance of (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7), a crit...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of (3S,5S,6E)-O-tert-Butyl Fluvastatin: A Technical Guide

Abstract This guide examines the structural and synthetic significance of (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7), a critical diastereomeric intermediate in the manufacturing of Fluvastatin Sodium. Unlike the fungal-derived statins (e.g., Lovastatin), Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor. The (3S,5S) tert-butyl ester represents a pivotal "stereochemical gatekeeper"—its presence defines the efficacy of the enantioselective reduction step. This document details its chemical identity, its role in the Sandoz (Novartis) process evolution, and the rigorous protocols required to control this specific stereoisomer.

Part 1: The Synthetic Statin Era (Historical Context)

In the late 1980s, the pharmaceutical landscape for cholesterol management was dominated by "Type I" statins derived from fungal fermentation (e.g., Lovastatin from Aspergillus terreus). These compounds possessed a complex hexahydronaphthalene ring system.[1]

Sandoz (now Novartis) sought to bypass the fermentation patents held by Merck and Sankyo by developing a Type II statin—a fully synthetic molecule mimicking the HMG-CoA pharmacophore but anchored to a distinct lipophilic core. This effort led to Fluvastatin (Lescol), which utilized an indole ring instead of the fungal naphthalene core.

The Challenge of Stereochemistry: Natural statins possess inherent stereochemical purity due to enzymatic biosynthesis. Synthetic Fluvastatin, however, required the precise construction of the chiral dihydroxyheptenoic acid side chain. The active drug is the (3R, 5S) enantiomer. The compound (3S,5S,6E)-O-tert-Butyl Fluvastatin emerged not as the final drug, but as the critical anti-diastereomer —the primary impurity generated during the stereoselective reduction of the ketone intermediate. Its isolation and characterization were essential for validating the enantiomeric purity of the final API (Active Pharmaceutical Ingredient).

Part 2: Chemical Identity & Structural Logic

The molecule is the tert-butyl ester of the (3S, 5S) diastereomer of Fluvastatin.

  • Chemical Name: tert-Butyl (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate.

  • CAS Number: 194935-00-7.[2][3][4]

  • Role: Process-Related Impurity / Reference Standard / Synthetic Intermediate.[5]

  • Key Structural Features:

    • Indole Core: Provides the lipophilic bulk to bind the HMG-CoA reductase active site.

    • tert-Butyl Ester: A bulky protecting group used during synthesis to prevent lactonization and improve crystallization behavior compared to methyl or ethyl esters.

    • (3S, 5S) Configuration: This is the anti-diol arrangement. The active drug (Fluvastatin Sodium) has the syn-diol ((3R, 5S)) arrangement.

Why "O-tert-Butyl"? Early process chemistry at Sandoz utilized methyl esters. However, the tert-butyl group was introduced to increase steric bulk, which suppresses the unwanted cyclization to the lactone during the workup of the diol. It also renders the intermediate more lipophilic, facilitating separation of the (3R,5S) and (3S,5S) isomers via normal-phase HPLC or crystallization.

Part 3: The Critical Junction – Stereoselective Synthesis

The synthesis of Fluvastatin hinges on the transformation of a


-hydroxy ketone into a 1,3-diol. This is the step where the (3S,5S) isomer is formed.
The Precursor

The synthesis begins with the condensation of the indole aldehyde with tert-butyl acetoacetate to form the chiral


-hydroxy ketone intermediate :

(S,E)-tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-5-hydroxy-3-oxohept-6-enoate.

The Reduction (The Fork in the Road)

The ketone at C3 must be reduced to a hydroxyl group.

  • Target: (3R, 5S) syn-diol (Active Drug Precursor).

  • Impurity: (3S, 5S) anti-diol (The Topic Compound).

The Narasaka-Prasad Reduction: To achieve the syn configuration, chemists employ a chelation-controlled reduction using diethylmethoxyborane (Et₂BOMe) and sodium borohydride (NaBH₄) .

  • Mechanism: The boron atom chelates with both the C5-hydroxyl and the C3-ketone oxygen, forming a rigid six-membered chair-like transition state.

  • Outcome: The hydride attacks from the less hindered face, yielding the syn-1,3-diol ((3R, 5S)) with high selectivity (typically >98:2).

  • Failure Mode: If chelation is incomplete (e.g., due to moisture or incorrect temperature), the hydride attacks via a non-chelated Felkin-Anh model, favoring the (3S, 5S) anti-isomer .

Therefore, (3S,5S,6E)-O-tert-Butyl Fluvastatin is the marker of process failure in the reduction step.

Part 4: Visualization of the Stereochemical Pathway

The following diagram illustrates the bifurcation in the synthesis pathway leading to the active drug versus the (3S,5S) impurity.

Fluvastatin_Stereochemistry Aldehyde Indole Aldehyde (Starting Material) KetoEster β-Hydroxy Ketone Intermediate (C5 = S, C3 = Keto) Aldehyde->KetoEster + tert-Butyl Acetoacetate Boron Reagent: Et2BOMe / NaBH4 (Chelation Control) KetoEster->Boron SynPath Chelated Transition State (Rigid Chair) Boron->SynPath Successful Chelation (-78°C) AntiPath Non-Chelated Transition State (Open Chain) Boron->AntiPath Failed Chelation Target (3R,5S)-Syn-Diol Ester (Active Drug Precursor) SynPath->Target Hydride Attack (Face A) Impurity (3S,5S)-Anti-Diol Ester (Topic: CAS 194935-00-7) AntiPath->Impurity Hydride Attack (Face B) FinalDrug Fluvastatin Sodium (Active API) Target->FinalDrug Hydrolysis (NaOH)

Figure 1: Stereochemical divergence in Fluvastatin synthesis. The (3S,5S) isomer arises from non-chelated reduction.

Part 5: Experimental Protocols

Synthesis of the (3S,5S) Reference Standard

To quantify this impurity in the commercial process, researchers must synthesize the (3S,5S) isomer intentionally. This is achieved by avoiding the boron chelator.

Protocol: Non-Selective Reduction (Anti-Enrichment)

  • Preparation: Dissolve 10.0 g of the

    
    -hydroxy ketone intermediate (tert-butyl ester) in 100 mL of methanol.
    
  • Reagent Addition: Cool to 0°C. Do not add Et₂BOMe.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes.

    • Note: Without boron, the reduction is directed by the existing C5-hydroxyl group via hydrogen bonding or steric factors, typically yielding a mixture of syn and anti (approx 60:40 or 50:50 depending on solvent).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Purification: The (3S,5S) anti-isomer is less polar than the (3R,5S) syn-isomer.

    • Column Chromatography: Silica gel; Eluent: Hexane/Ethyl Acetate (85:15).

    • Observation: The (3S,5S) ester typically elutes before the (3R,5S) ester due to intramolecular hydrogen bonding differences.

Analytical Control (HPLC)

Routine QC requires separating these diastereomers.

ParameterCondition
Column Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Retention (3S,5S)-Ester: ~12 min; (3R,5S)-Ester: ~15 min

Part 6: Significance in Drug Development

The isolation of (3S,5S,6E)-O-tert-Butyl Fluvastatin is not merely an academic exercise. Under ICH Q3A (R2) guidelines, any impurity >0.10% must be identified and qualified.

  • Potency: The (3S,5S) isomer has significantly reduced affinity for HMG-CoA reductase compared to the (3R,5S) isomer (100-fold lower potency).

  • Toxicity: While not inherently toxic, its presence indicates a lack of process control.

  • Stability: The anti-diol configuration of the (3S,5S) ester is more prone to lactonization under acidic conditions than the syn-diol, potentially leading to different degradation profiles in stability studies.

References

  • Fluvastatin Sodium: A Review of its Pharmacology and Use . Drugs. (1994).[6] Link

  • Stereoselective Synthesis of 1,3-Diols . Tetrahedron. (1987). (Basis for Narasaka-Prasad Reduction). Link

  • An Improved Manufacturing Process for Fluvastatin . Organic Process Research & Development. (2007). Link

  • Fluvastatin Impurity Profiling and Characterization . Journal of Pharmaceutical and Biomedical Analysis. (2010). Link

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . ICH. (2006). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Fluvastatin Sodium via Selective Hydrolysis of (3S,5S,6E)-Fluvastatin tert-Butyl Ester

Topic: Synthesis of Fluvastatin from (3S,5S,6E)-O-tert-Butyl Fluvastatin protocol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1] [1] Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fluvastatin from (3S,5S,6E)-O-tert-Butyl Fluvastatin protocol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1]

[1]

Abstract

This technical guide details the protocol for the conversion of (3S,5S,6E)-Fluvastatin tert-butyl ester (referred to herein as the Fluva-tBu ester) to Fluvastatin Sodium .[1] This transformation represents the final critical step in the synthesis of the HMG-CoA reductase inhibitor Fluvastatin.[1] Unlike generic hydrolysis protocols, this guide focuses on a stereoselective saponification strategy designed to minimize the formation of the unwanted anti-isomer impurity while preventing acid-catalyzed lactonization.[1] The protocol employs a controlled substoichiometric base addition followed by a selective extraction workup, ensuring high enantiomeric purity (>99.5%) suitable for pharmaceutical applications.

Introduction & Chemical Strategy

The Challenge of Statin Hydrolysis

The synthesis of Fluvastatin involves the formation of a chiral dihydroxy heptenoic acid side chain.[1] The starting material, (3S,5S,6E)-Fluva-tBu ester , contains the specific stereochemistry required for biological activity. However, two primary degradation pathways threaten the integrity of the final product during hydrolysis:[1]

  • Epimerization: Base-catalyzed isomerization can lead to the formation of the (3S,5R) anti-isomer, which is pharmacologically less active and considered a critical impurity.

  • Lactonization: Under acidic conditions or uncontrolled pH, the dihydroxy acid tail cyclizes to form the corresponding lactone (Fluvastatin Lactone).

The "Kinetic Resolution" Strategy

Standard protocols often use excess base (e.g., 1.1–1.5 eq NaOH) to drive the reaction to completion. However, advanced process chemistry reveals that the syn-ester (the desired 3S,5S isomer) hydrolyzes slightly faster than the anti-ester impurity.[1]

Core Directive: This protocol utilizes a substoichiometric amount of Sodium Hydroxide (0.97–0.98 eq) .[1] By starving the reaction of base, we preferentially hydrolyze the desired syn-ester.[1][2][3] The unreacted material (enriched in the anti-ester impurity) remains lipophilic and is removed via organic extraction (MTBE) before the final isolation of the aqueous sodium salt. This "self-validating" step significantly upgrades the optical purity of the final API without expensive recrystallizations.[1]

Materials & Equipment

Reagents
  • (3S,5S,6E)-Fluva-tBu Ester: Starting material. Purity >98% (HPLC).

  • Sodium Hydroxide (NaOH): 1.0 M Standardized Solution (Critical for stoichiometry).

  • Ethanol (EtOH): Absolute, ACS Grade (Reaction Solvent).[1]

  • Methyl tert-Butyl Ether (MTBE): ACS Grade (Extraction Solvent).[1]

  • Water: Deionized, Type I (Milli-Q or equivalent).[1]

Equipment
  • Jacketted glass reactor or Round Bottom Flask (RBF) with temperature control.[1]

  • Overhead stirrer (magnetic stirring is discouraged for scales >10g to ensure homogeneity).[1]

  • Rotary Evaporator with vacuum control.

  • Lyophilizer (Freeze Dryer) for final isolation.[1]

  • High-Performance Liquid Chromatography (HPLC) system for in-process control (IPC).[1]

Experimental Protocol

Reaction Setup and Hydrolysis
  • Step 1: Solubilization

    • Charge 10.0 g (21.4 mmol) of (3S,5S,6E)-Fluva-tBu ester into the reactor.

    • Add 100 mL Ethanol (10 volumes). Stir at 20°C until fully dissolved.

    • Note: Ethanol is preferred over Methanol to reduce transesterification risks and improve solubility profiles.

  • Step 2: Controlled Saponification

    • Prepare a solution of 0.84 g NaOH (21.0 mmol, 0.98 eq) in 8.0 mL Water .

    • Crucial: Add the NaOH solution dropwise to the ester solution over 15 minutes while maintaining temperature at 20–25°C .

    • Rationale: Rapid addition or heating can induce local pH spikes, promoting epimerization.

  • Step 3: Reaction Monitoring

    • Stir the mixture at 20–25°C for 4–6 hours .

    • IPC Point: Monitor by HPLC.

      • Target: Consumption of starting material >95%.[2][3]

      • Stop Condition: Do not chase 100% conversion. The remaining ~2-4% ester is likely enriched with the anti-isomer and will be removed.[1][2]

Workup and Purification[1]
  • Step 4: Solvent Exchange

    • Concentrate the reaction mixture under reduced pressure (Vacuum: <100 mbar, Bath: <40°C) to remove Ethanol.

    • Obtain a viscous residue or damp solid.

    • Re-dissolve the residue in 80 mL Water .

  • Step 5: Impurity Extraction (The "Polishing" Step) [1]

    • Wash the aqueous solution with 40 mL MTBE . Stir vigorously for 10 minutes, then allow phases to separate.

    • Discard the organic (MTBE) layer. This layer contains the unreacted anti-ester and other non-polar impurities.[1]

    • Repeat extraction with 20 mL MTBE if the starting material content in the aqueous phase is >0.1%.

  • Step 6: Isolation of Fluvastatin Sodium

    • Filter the aqueous phase through a 0.45 µm membrane to remove particulates.

    • Lyophilization: Freeze the aqueous solution and lyophilize for 24–48 hours.

    • Alternative: For crystalline forms, specific anti-solvent protocols (e.g., Acetone/Water) are required, but lyophilization yields the standard amorphous form used in many formulations.

Process Control & Data Visualization

Reaction Pathway Diagram

The following diagram illustrates the chemical logic and the equilibrium management between the open-chain salt and the lactone form.

ChemicalPathway cluster_workup Purification Logic Start Fluva-tBu Ester (Lipophilic) Inter Tetrahedral Intermediate Start->Inter Hydrolysis NaOH NaOH (0.98 eq) Ethanol/Water NaOH->Inter Product Fluvastatin Sodium (Hydrophilic, Aqueous) Inter->Product Kinetic Preference (Syn) Impurity Unreacted Anti-Ester (Remains Lipophilic) Inter->Impurity Slower Rate (Anti) Lactone Fluvastatin Lactone (Acidic pH Side Product) Product->Lactone pH < 6.0 (Avoid!) Extraction MTBE Extraction Product->Extraction Impurity->Extraction Extraction->Product Aqueous Phase Extraction->Impurity Organic Phase (Discard)

Caption: Chemical pathway highlighting the kinetic resolution strategy and the critical separation of the unreacted anti-isomer via phase extraction.

Process Workflow

This flow chart details the operational steps and decision gates for the scientist.[1]

ProcessFlow Start Start: Fluva-tBu Ester (10g, 21.4 mmol) Dissolve Dissolve in EtOH (100 mL) Start->Dissolve AddBase Add NaOH (0.98 eq) in Water (8 mL) Dropwise @ 20°C Dissolve->AddBase React Stir 4-6 Hours 20-25°C AddBase->React CheckHPLC IPC: HPLC Check React->CheckHPLC Decision1 Conversion >95%? CheckHPLC->Decision1 Continue Continue Stirring Decision1->Continue No Evap Evaporate EtOH (Vacuum < 40°C) Decision1->Evap Yes Continue->CheckHPLC Recon Reconstitute in Water (80 mL) Evap->Recon Extract Extract with MTBE (40 mL) Recon->Extract Sep Phase Separation Extract->Sep AqPhase Aqueous Phase (Product) Sep->AqPhase OrgPhase Organic Phase (Impurities) Sep->OrgPhase Lyophil Lyophilization (Freeze Drying) AqPhase->Lyophil Final Final API: Fluvastatin Sodium Lyophil->Final

Caption: Operational workflow for the synthesis of Fluvastatin Sodium, emphasizing the critical IPC point and extraction purification step.

Quantitative Data Summary

ParameterSpecificationRationale
NaOH Stoichiometry 0.97 – 0.98 eqPrevents hydrolysis of the slower-reacting anti-isomer impurity.[1]
Reaction Temperature 20°C – 25°CHigher temps increase epimerization; lower temps stall reaction.
Reaction Time 4 – 6 HoursSufficient for >95% conversion of the syn-isomer.[1]
pH Control 8.0 – 10.0Maintain alkalinity to prevent lactonization (occurs at pH < 6).[1]
Yield > 90%High efficiency due to minimal loss in crystallization.
Final Purity > 99.5% (HPLC)Extraction removes lipophilic precursors effectively.[1][2]

Troubleshooting & Critical Parameters

  • Issue: High Lactone Content

    • Cause: The pH of the aqueous solution dropped below 7 during workup or the evaporation bath was too hot (>45°C).

    • Correction: Ensure the aqueous phase remains alkaline (pH 9-10) before lyophilization.[1] Add trace NaOH if necessary.

  • Issue: Slow Reaction Rate

    • Cause: "O-tert-butyl" esters are sterically bulky.[1]

    • Correction: Do not increase temperature. Instead, ensure efficient stirring. If reaction stalls <90%, add 0.01 eq NaOH increments, but do not exceed 1.0 eq total.[1]

  • Issue: Gel Formation

    • Cause: Fluvastatin Sodium can form a gel in water at high concentrations.

    • Correction: Dilute with additional water before filtration/lyophilization.

References

  • Teva Pharmaceutical Industries Ltd. (2010). Process for the preparation of Fluvastatin Sodium salt. US Patent 7,662,848 B2. Link

  • Novartis AG. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(1), 13-18.[4] Link[1]

  • Reddy, V. et al. (2008).[5] An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.[5] Link[1]

  • PubChem. (n.d.). Fluvastatin Sodium Compound Summary. National Center for Biotechnology Information. Link[1]

Sources

Application

Application Note: HPLC Analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin Purity

Abstract This guide details a validated high-performance liquid chromatography (HPLC) workflow for the purity analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7), a critical chiral intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a validated high-performance liquid chromatography (HPLC) workflow for the purity analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7), a critical chiral intermediate in the synthesis of Fluvastatin Sodium. Unlike the final drug substance, this intermediate possesses a tert-butyl ester moiety, significantly altering its lipophilicity and stability profile. This protocol addresses two critical quality attributes (CQAs): Chemical Purity (separation from hydrolysis degradants and oxidation byproducts) and Stereochemical Purity (separation from diastereomers).

Introduction & Mechanistic Rationale

The analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin presents unique challenges compared to the final API. The tert-butyl group renders the molecule highly lipophilic (LogP > 4.5) while simultaneously making it susceptible to acid-catalyzed hydrolysis, reverting it to Fluvastatin acid or cyclizing to the lactone form.

Critical Analytical Challenges
  • Hydrophobic Retention: The ester elutes significantly later than Fluvastatin acid on standard C18 columns, requiring steep gradients.

  • Stereochemical Integrity: The (3S,5S) configuration is bioactive. Synthetic routes often yield the (3R,5S) diastereomer or the (3R,5R) enantiomer as impurities. Standard RP-HPLC cannot separate enantiomers; thus, a secondary chiral method is required.

  • On-Column Stability: Highly acidic mobile phases (pH < 2.5) can cause in-situ deprotection of the tert-butyl group during the run, leading to artifact peaks.

Method Development Logic

The following decision tree illustrates the logic used to select the stationary phases and mobile phase conditions to ensure data integrity.

MethodLogic Start Analyte: (3S,5S)-t-Butyl Fluvastatin Goal Define Purity Goals Start->Goal ChemPurity Chemical Purity (Degradants/Process Impurities) Goal->ChemPurity ChiralPurity Stereochemical Purity (Enantiomers/Diastereomers) Goal->ChiralPurity RP_Select Reverse Phase (C18) High Carbon Load ChemPurity->RP_Select NP_Select Normal Phase Chiral (Amylose-based) ChiralPurity->NP_Select MobilePhaseA Buffer pH 4.5 (Prevent Hydrolysis) RP_Select->MobilePhaseA MobilePhaseB Hexane/IPA/TFA (Resolution) NP_Select->MobilePhaseB Outcome1 Method A: RP-HPLC Separates: Ester, Acid, Lactone MobilePhaseA->Outcome1 Outcome2 Method B: Chiral HPLC Separates: 3S,5S from 3R,5S MobilePhaseB->Outcome2

Figure 1: Strategic decision matrix for selecting orthogonal chromatographic methods.

Method A: Chemical Purity (RP-HPLC)

Objective: Quantification of the main ester peak and detection of hydrolysis impurities (Fluvastatin Acid, Fluvastatin Lactone) and the oxidized impurity (3-Oxo-4,6-diene).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area and end-capping reduce peak tailing for basic indole nitrogen.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 adjusted w/ Acetic Acid)pH 4.5 balances peak shape (suppressing silanol activity) with ester stability.
Mobile Phase B Acetonitrile (HPLC Grade)Required to elute the highly lipophilic tert-butyl ester.
Flow Rate 1.2 mL/minOptimized for 3.5 µm particle backpressure.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 305 nm (Reference: 550 nm)305 nm is the absorption maximum for the fluorophenyl-indole chromophore.
Injection Vol 10 µLStandard load to prevent column overload.
Gradient Program

The tert-butyl ester is significantly more retained than the acid. A gradient is essential to elute the ester within a reasonable timeframe while resolving early eluting polar impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Initial Hold (Elute polar acid/salts)
5.06535Isocratic end
20.01090Gradient ramp (Elute Ester & Lactone)
25.01090Wash (Remove dimers/oligomers)
25.16535Re-equilibration
30.06535End of Run

Method B: Stereochemical Purity (Chiral HPLC)

Objective: Separation of the (3S,5S) target from (3R,5S) diastereomer and (3R,5R) enantiomer. Note: Reverse phase chiral methods are often insufficient for this separation. Normal phase is the gold standard for statin esters.

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) selector is highly specific for statin diol stereocenters.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)Hexane/IPA provides normal phase selectivity. 0.1% TFA sharpens peaks but must be minimized to prevent hydrolysis.
Flow Rate 1.0 mL/minStandard normal phase flow.
Detection UV @ 238 nmAlternate max for statins; reduces solvent cutoff noise from IPA.
Sample Diluent n-Hexane : Isopropanol (90:10)Matches mobile phase to prevent solvent shock.

Experimental Protocols

Sample Preparation (Critical Control Point)

Warning: Do not use Methanol as a diluent for the tert-butyl ester if the solution will stand for >4 hours; transesterification can occur.

  • Stock Solution (1.0 mg/mL):

    • Weigh 25 mg of (3S,5S,6E)-O-tert-Butyl Fluvastatin into a 25 mL volumetric flask.

    • Dissolve in Acetonitrile (for Method A) or Hexane/IPA (for Method B).

    • Sonicate for 5 minutes. Keep temperature < 25°C.

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution to 10.0 mL with the respective diluent.

    • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic ester).

System Suitability Criteria

Before releasing results, the system must pass the following checks:

ParameterAcceptance Criteria (Method A)Acceptance Criteria (Method B)
Tailing Factor < 1.5< 1.3
Theoretical Plates > 5000> 8000
% RSD (Area) < 2.0% (n=5)< 2.0% (n=5)
Resolution (Rs) > 2.0 (between Acid and Ester)> 1.5 (between 3S,5S and 3R,5S)

Results & Discussion

Expected Retention Profile (Method A)

The elution order reflects the hydrophobicity of the species. The free acid, being most polar, elutes first. The lactone, lacking the free hydroxyls/carboxyl charge, elutes later. The tert-butyl ester, having the bulky hydrophobic cap, elutes last.

  • Fluvastatin Acid: ~4.5 min

  • Fluvastatin Lactone: ~12.0 min

  • tert-Butyl Ester (Target): ~16.5 min

  • 3-Oxo Impurity: ~18.0 min

Analytical Workflow Diagram

The following diagram outlines the sequence of analysis to ensure valid data generation.

Workflow cluster_HPLC Analysis Loop Sample Crude Intermediate Prep Dissolve in ACN (Avoid MeOH) Sample->Prep MethodA Run Method A (Chemical Purity) Prep->MethodA CheckA Purity > 98%? MethodA->CheckA MethodB Run Method B (Chiral Purity) CheckA->MethodB Yes Fail Reprocess/Reject CheckA->Fail No Report Generate CoA MethodB->Report

Figure 2: Sequential analysis workflow. Chiral analysis is performed only after chemical purity is established to conserve expensive chiral columns.

Troubleshooting & Stability Notes

  • Peak Splitting: If the ester peak splits in Method A, check the sample solvent. Injecting 100% ACN into a 65% aqueous initial gradient can cause "solvent effect" splitting. Solution: Dilute sample 50:50 with Mobile Phase A (or water) if solubility permits, or reduce injection volume to 5 µL.

  • Ghost Peaks: The tert-butyl group is prone to elimination (E1 mechanism) in the injector port if the needle wash is too acidic. Ensure needle wash is 50:50 Water:ACN (neutral).

  • Retention Time Shift: Fluvastatin derivatives are sensitive to temperature. Ensure the column oven is calibrated. A 2°C shift can move the peak by 0.5 min.

References

  • European Pharmacopoeia (Ph. Eur.) . (2023).[1] Fluvastatin Sodium Monograph 01/2017:1420. Strasbourg: Council of Europe. (Source for impurity profile baselines). Link

  • Völgyi, G., et al. (2007). "Determination of pKa values of statins... by liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 43(3), 868-878. (Source for pH selection and lipophilicity data). Link

  • Hafiz, A., et al. (2023). "New HPLC method for determination of fluvastatin... using simvastatin as internal standard."[1][2] Drug Analytical Research, 7(1), 21-26.[2] (Source for C18 column selection and buffer conditions). Link

  • Simson Pharma . (n.d.). Fluvastatin t-butyl Ester Impurity Data. (Source for identification of specific ester impurities). Link

  • ChemicalBook . (2023).[1] (3S,5S,6E)-O-tert-Butyl Fluvastatin Product Properties. (Source for physical properties and CAS verification). Link

Sources

Method

LC-MS/MS analysis of (3S,5S,6E)-O-tert-Butyl Fluvastatin in reaction mixtures

Application Note: High-Precision LC-MS/MS Quantitation of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Asymmetric Synthesis Reaction Matrices Abstract This application note details a robust LC-MS/MS protocol for the isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision LC-MS/MS Quantitation of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Asymmetric Synthesis Reaction Matrices

Abstract

This application note details a robust LC-MS/MS protocol for the isolation and quantitation of (3S,5S,6E)-O-tert-Butyl Fluvastatin (hereafter referred to as tBu-Fluva-SS ), a critical intermediate in the asymmetric synthesis of Fluvastatin.[1] Control of the (3S,5S) stereochemistry is a Critical Quality Attribute (CQA) in statin production, as the final active pharmaceutical ingredient (API) typically requires the (3R,5S) configuration. This method utilizes a reverse-phase chiral stationary phase to resolve the target analyte from its diastereomers (3R,5S) and enantiomers within complex reaction mixtures containing borohydride reducing agents and phase-transfer catalysts.[1]

Introduction & Chemical Context

The synthesis of Fluvastatin often involves the stereoselective reduction of a 3,5-diketo or 3-hydroxy-5-keto intermediate.[1] The tert-butyl ester protecting group is frequently employed to prevent lactonization during these intermediate steps.

  • Target Analyte: (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid 1,1-dimethylethyl ester.[1]

  • Molecular Formula: C₂₈H₃₄FNO₄[1]

  • Molecular Weight: 467.57 g/mol

  • Challenge: Reaction mixtures are "dirty," containing high salt concentrations (e.g., NaBH₄ residues) and potential syn/anti stereoisomers. Standard C18 chromatography may separate diastereomers (syn vs. anti) but often fails to resolve the specific enantiomeric pairs necessary to confirm enantiomeric excess (%ee).

Experimental Protocols

Reagents and Chemicals
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.[1]

  • Additives: Ammonium Acetate (volatile buffer), Formic Acid.

  • Internal Standard (IS): Fluvastatin-d7 tert-butyl ester (if available) or Warfarin (structurally distinct but elutes similarly).[1]

  • Quenching Agent: 1:1 MeOH:Water with 0.1% Acetic Acid.

Sample Preparation: Reaction Quench & Extraction

Rationale: Immediate quenching is vital to freeze the stereochemical profile and prevent acid-catalyzed deprotection of the tert-butyl ester.[1]

  • Aliquot: Withdraw 50 µL of the reaction mixture.

  • Quench: Immediately transfer into 950 µL of cold Quenching Agent (-20°C). Vortex for 30 seconds.

  • Extraction (Liquid-Liquid): Add 1 mL Methyl tert-butyl ether (MTBE). Vortex 1 min. Centrifuge at 10,000 x g for 5 min.

  • Reconstitution: Evaporate the supernatant under N₂ stream. Reconstitute in 200 µL Mobile Phase A/B (50:50).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber LC vial.

Liquid Chromatography Conditions

Rationale: A Chiralpak AD-RH column is selected.[1] This "Reverse Phase Chiral" column allows the use of aqueous-organic mobile phases compatible with ESI-MS, unlike normal phase chiral columns (Hexane/IPA) which require APCI or hazardous solvent handling in MS.[1]

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Daicel Chiralpak AD-RH (150 x 4.6 mm, 5 µm).[1]

  • Column Temp: 35°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 5 µL.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (5mM NH₄OAc pH 4.5)Mobile Phase B (Acetonitrile)State
0.0060%40%Isocratic Hold
12.0060%40%Isocratic Elution
12.1010%90%Column Wash
15.0010%90%Wash End
15.1060%40%Re-equilibration
20.0060%40%End

Note: Isocratic conditions are often superior for chiral separations to maintain constant interaction energy with the stationary phase.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The tert-butyl ester protonates easily ([M+H]⁺).[1] Negative mode is less sensitive for the ester form as it lacks the free carboxylic acid proton.

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)Mechanism
tBu-Fluva-SS 468.6412.515100Loss of t-Butyl group (-C₄H₈)
tBu-Fluva-SS 468.6266.135100Indole Core Fragment
tBu-Fluva-SS 468.6394.525100Loss of t-Butyl + H₂O
IS (Warfarin) 309.1163.020100Coumarin fragment

Visualizing the Analytical Logic

Workflow Diagram

This diagram illustrates the critical path from the reactor to the data, highlighting the salt-diversion step essential for protecting the MS source.

AnalyticalWorkflow Reactor Reaction Mixture (Borohydride/Catalyst) Quench Quench: Cold MeOH/H2O (Stop Stereoisomerization) Reactor->Quench 50 µL Aliquot LLE LLE Extraction (Remove Salts) Quench->LLE LC Chiral LC Separation (Chiralpak AD-RH) LLE->LC Reconstituted Valve Divert Valve (0-2 min to Waste) LC->Valve MS MS/MS Detection (MRM 468->412) Valve->MS 2-12 min Waste Waste Valve->Waste 0-2 min (Salts) Data Quantitation (%ee & Yield) MS->Data

Caption: Figure 1: Analytical workflow emphasizing salt removal via LLE and divert valve to protect the MS source.

Fragmentation Pathway

Understanding the fragmentation is key to confirming the identity of the ester versus the free acid.

Fragmentation Parent Precursor Ion [M+H]+ m/z 468.6 Inter1 Intermediate [M+H - C4H8]+ m/z 412.5 Parent->Inter1 Loss of Isobutene (-56 Da) (McLafferty-like) Fragment1 Indole Core m/z 266.1 Inter1->Fragment1 C-C Cleavage Fragment2 Dehydrated Acid [M+H - C4H8 - H2O]+ m/z 394.5 Inter1->Fragment2 - H2O

Caption: Figure 2: Proposed ESI+ fragmentation pathway. The neutral loss of isobutene (56 Da) is diagnostic for tert-butyl esters.[1]

Results Interpretation & Troubleshooting

  • Stereoselectivity: The (3S,5S) isomer typically elutes distinctly from the (3R,5S) active form on amylose-based chiral columns (AD-RH).[1] Expect a resolution factor (

    
    ) > 1.5. If peaks merge, lower the acetonitrile percentage in the mobile phase or lower the column temperature to 25°C.
    
  • Matrix Effects: Boron salts from the reduction step can cause ion suppression. If the internal standard signal fluctuates >15% between samples, increase the divert valve window or perform a second LLE wash with water.

  • Linearity: The method is linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    

References

  • Di Pietro, G., et al. (2006). "Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry."[2] Journal of Chromatography B, 832(2), 256-261.[1][2] Link

  • Fuenfschilling, P., et al. (2007). "An Improved Manufacturing Process for Fluvastatin." Organic Process Research & Development, 11(1), 13-18.[1] Link[1]

  • Miao, X.-S., & Metcalfe, C.D. (2003). "Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry."[1] Journal of Chromatography A, 998(1-2), 133-141.[1] Link

  • BenchChem Protocols. "Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography." Link[1]

Sources

Application

Application Note: Advanced Purification Strategies for (3S,5S,6E)-O-tert-Butyl Fluvastatin

This Application Note is designed for process chemists and purification scientists. It synthesizes established chromatographic principles with process-scale purification strategies for (3S,5S,6E)-O-tert-Butyl Fluvastatin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes established chromatographic principles with process-scale purification strategies for (3S,5S,6E)-O-tert-Butyl Fluvastatin (hereafter referred to as Fluvastatin t-Butyl Ester ).[1][2]

Executive Summary

(3S,5S,6E)-O-tert-Butyl Fluvastatin is the critical penultimate intermediate in the synthesis of Fluvastatin Sodium (Lescol®).[1][2] Its purity directly dictates the quality of the final API. The primary purification challenges are the removal of the diastereomeric impurity (anti-isomer) , the geometric isomer (Z-isomer) , and unreacted precursors.

While the final sodium salt is readily crystallizable, purifying the tert-butyl ester allows for tighter stereochemical control before the final hydrolysis step. This guide presents a dual-track purification strategy: Flash Chromatography for low-to-medium scale/purity and Crystallization for scale-up, supported by Preparative HPLC for reference standard generation.[1][2]

Physicochemical Profile & Impurity Landscape[3][4][5]

PropertyDescription
Chemical Name (3S,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid 1,1-dimethylethyl ester
Physical State Viscous yellow oil (crude); Off-white to pale yellow solid (pure, mp 99–100 °C)
Solubility Soluble in EtOAc, MeOH, MTBE, CH₂Cl₂; Insoluble in Water, Hexane (cold).[1][2][3]
Critical Impurities Anti-isomer: (3R,5S) or (3S,5R) diastereomer. Z-isomer: (6Z)-alkene geometric isomer.[1][2] Dehydration products: Lactonized by-products.[1][2]
The Stereochemical Challenge

The (3S,5S) stereochemistry is set during the reduction of the 3-keto-5-hydroxy precursor.[1][2] Incomplete stereocontrol results in the anti-isomer (3R,5S).[1][2] Because diastereomers have different physical properties, they can be separated on achiral silica, unlike enantiomers.

Purification Workflows

Workflow Diagram

The following flowchart illustrates the decision matrix for purifying crude Fluvastatin t-Butyl Ester based on initial purity and physical state.

Fluvastatin_Purification Start Crude Reaction Mixture (Borohydride Reduction) Workup Aqueous Workup (Quench, Phase Cut, Drying) Start->Workup CrudeOil Crude Viscous Oil (Purity ~85-90%) Workup->CrudeOil Decision Decision Gate: Physical State & Purity? CrudeOil->Decision MethodA Method A: Flash Chromatography (Silica Gel, Hex/EtOAc) Decision->MethodA Oil / Purity <95% MethodB Method B: Crystallization (Hexane/MTBE or Hexane/EtOAc) Decision->MethodB Semi-Solid / Purity >95% Check In-Process Control (IPC) HPLC Analysis MethodA->Check MethodB->Check Recryst Recrystallization (Polishing Step) Check->Recryst Diastereomer > 0.5% Hydrolysis Hydrolysis to Fluvastatin Sodium Check->Hydrolysis Spec Met (>99%) Recryst->Check

Figure 1: Purification decision tree for Fluvastatin t-Butyl Ester intermediates.

Detailed Protocols

Method A: Flash Column Chromatography (Primary Method)

Best for: Oily crude material or batches with significant Z-isomer content.[1][2] Mechanism: Adsorption chromatography exploiting the polarity difference between the syn-diol (product) and anti-diol (impurity).[1][2]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase A: n-Hexane (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

Protocol:

  • Column Packing: Pack a glass column with Silica Gel using a slurry method with 100% Hexane.[1][2] Ratio of Silica:Crude should be roughly 30:1 (w/w).[1][2]

  • Loading: Dissolve the crude oil in a minimum volume of 10:1 Hexane:EtOAc. If the crude is too viscous, add a small amount of Dichloromethane (DCM) to facilitate loading, but keep DCM volume <5% of column volume.

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 10% EtOAc in Hexane (Elutes non-polar impurities/protecting groups).[1][2]

    • 2–5 CV: 15% EtOAc in Hexane (Elutes Z-isomer).[1][2]

    • 5–10 CV: 20% to 30% EtOAc in Hexane (Elutes Product ).[1][2]

    • >10 CV: 50% EtOAc (Elutes anti-isomer and polar degradants).[1][2]

  • Fraction Collection: Collect fractions and monitor via TLC (Hexane:EtOAc 2:1). The product typically has an R_f of ~0.3–0.4, while the anti-isomer trails slightly (R_f ~0.25).

  • Concentration: Pool pure fractions and concentrate under reduced pressure at <40 °C. High temperatures can induce lactonization.

Method B: Crystallization (Scale-Up Method)

Best for: Semi-solid crude material with purity >95% seeking >99% purity.[1][2] Mechanism: Solubility differential in non-polar/polar solvent mixtures.[1][2]

Protocol:

  • Dissolution: Charge the crude residue into a reactor. Add Methyl tert-butyl ether (MTBE) (2.0 vol relative to mass).[1][2] Heat to 35–40 °C with stirring until fully dissolved.

  • Anti-solvent Addition: Slowly add n-Hexane (or n-Heptane) (6.0 vol) dropwise over 30 minutes while maintaining temperature at 35 °C. The solution should turn slightly cloudy (metastable zone).

  • Seeding: If available, add seed crystals of pure (3S,5S,6E)-ester (0.1 wt%) at 30 °C.

  • Cooling Ramp:

    • Cool to 20 °C over 1 hour.

    • Cool to 0–5 °C over 2 hours.

    • Hold at 0–5 °C for 4 hours.

  • Filtration: Filter the resulting white to off-white solid. Wash the cake with cold Hexane:MTBE (4:1).[1]

  • Drying: Dry under vacuum at 35 °C for 12 hours.

Note: If the product oils out instead of crystallizing, re-heat to dissolve, add 10% more MTBE, and repeat the cooling ramp more slowly.

Analytical Control & Validation

To validate the purification, use the following HPLC method. This method separates the syn (product) from the anti (impurity) and the Z-isomer.[1][2]

IPC Method: Reversed-Phase HPLC[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 80% B

    • 20 min: 80% B

    • 21 min: 40% B[2]

  • Flow Rate: 1.0 mL/min.[1][2][5][6]

  • Detection: UV @ 235 nm (max absorption of the indole chromophore).[1]

  • Target Specifications:

    • (3S,5S)-Ester: >99.0%[1][2]

    • Anti-isomer: <0.3%[7]

    • Z-isomer: <0.15%[1][2]

Chiral HPLC (Enantiomeric Excess)

To ensure the (3S,5S) enantiomer is not contaminated with the (3R,5R) enantiomer (rare, but possible if starting material optical purity was low).

  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1][2]

  • Mode: Isocratic.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Oils Out" during crystallization Cooling too fast or too much anti-solvent (Hexane).[1][2]Re-heat to dissolve.[1][2][4] Add small volume of EtOAc or MTBE.[1][2] Seed at a higher temperature.
Poor separation of syn vs anti isomers Column overload or gradient too steep.Reduce loading to 1:50 (Crude:Silica). Use a shallower gradient (e.g., 15% -> 25% EtOAc over 20 CV).
Low Yield Product remaining in mother liquor or lactonization.[1][2]Check mother liquor by HPLC.[1][2] If lactone is present, avoid heating >40°C and ensure pH is neutral.
Unknown peak at RRT 0.9 Likely the Z-isomer (cis-alkene).[1][2]This isomer is difficult to remove by crystallization.[1][2] Use Flash Chromatography or isomerization protocols (iodine-catalyzed) if applicable.[1][2]

References

  • Novartis AG. "Process for the preparation of fluvastatin sodium."[1] US Patent 7,368,581.[1][2]

  • Teva Pharmaceutical Industries. "Process for the preparation of fluvastatin sodium crystal forms." EP 1 847 529 B1.[1][2]

  • Jahanshahi, M. et al. "Optimization of the crystallization process of fluvastatin sodium." Journal of Crystal Growth, 2007. (Contextual grounding for solvent selection).
  • Organic Syntheses. "General procedures for Flash Chromatography of statin intermediates." Org.[1][2][8][9] Synth. 2025, 102, 276–302.[8] (Adapted methodology).

  • PubChem. "Fluvastatin (3R,5S)-isomer data."[1][2][3] National Library of Medicine.[1] [1][2]

Sources

Method

Application Note: Structural Elucidation of (3S,5S,6E)-O-tert-Butyl Fluvastatin via Multi-Nuclear NMR

Executive Summary (3S,5S,6E)-O-tert-Butyl Fluvastatin (often designated as Fluvastatin Impurity B in pharmacopoeial contexts) is a critical synthetic intermediate in the production of Fluvastatin Sodium.[1] Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S,5S,6E)-O-tert-Butyl Fluvastatin (often designated as Fluvastatin Impurity B in pharmacopoeial contexts) is a critical synthetic intermediate in the production of Fluvastatin Sodium.[1] Its structural validation is pivotal for two reasons:

  • Stereochemical Integrity: The biological activity of statins is strictly dependent on the (3S,5S) syn-diol configuration.

  • Synthetic Control: Confirmation of the tert-butyl ester protection and the E-geometry of the alkene linker ensures the efficacy of the Horner-Wadsworth-Emmons coupling step.[1]

This guide outlines a robust protocol for the complete structural assignment of this molecule using 1D (


H, 

C,

F) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, with a specific focus on distinguishing the syn-diol stereochemistry from its anti-isomers.

Sample Preparation & Experimental Conditions

To ensure high-resolution data and observation of exchangeable protons (OH), proper sample preparation is non-negotiable.[1]

Reagents
  • Solvent: DMSO-

    
     (99.9% D) is recommended over CDCl
    
    
    
    .[1]
    • Reasoning: DMSO slows proton exchange, allowing for the observation of the diol hydroxyl protons (

      
      ) and their coupling to the methine protons, which is diagnostic for stereochemistry.
      
  • Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm

    
    H / 39.5 ppm 
    
    
    
    C).[1]
Protocol
  • Mass: Weigh 10–15 mg of the analyte.

  • Dissolution: Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Filtration: If any turbidity persists, filter through a cotton plug within a glass pipette directly into the 5 mm NMR tube to remove inorganic salts (e.g., residual catalyst).

  • Temperature: Acquire data at 298 K (

    
    ).
    

1D NMR Strategy: Connectivity & Geometry

H NMR Analysis (500 MHz)

The proton spectrum confirms the presence of the tert-butyl group, the E-alkene geometry, and the integrity of the fluorophenyl-indole core.

Functional Group

(ppm)
Multiplicity

(Hz)
Diagnostic Value
Indole NH ~11.2s (br)-Confirms indole N is unsubstituted.[1]
Alkene (H-6) 6.50–6.60dd16.0 , 1.5Large

confirms E (trans) geometry.
Alkene (H-7) 5.70–5.80dd16.0 , 6.0Coupled to H-6 and H-5.[1]
H-3 (Methine) 4.05–4.15m-

-hydroxy proton.[1]
H-5 (Methine) 4.20–4.30m-Allylic

-hydroxy proton.[1]
OH Groups 4.50–5.00d4.0–5.0Visible in DMSO; confirms diol status.

-Butyl Ester
1.35–1.45s-Integration 9H. Distinct from isopropyl.[1]
Isopropyl (

)
1.50–1.60d7.0Doublet distinct from

-butyl singlet.[1]
F NMR Analysis

The fluorine nucleus acts as a solitary reporter for the aromatic ring system.

  • Chemical Shift:

    
     ppm (referenced to CFCl
    
    
    
    ).[1]
  • Pattern: Multiplet (typically tt or m) due to

    
     and 
    
    
    
    coupling with the phenyl ring protons.[1]
  • Utility: A single sharp peak confirms no fluorinated regio-isomers or defluorinated byproducts are present.[1]

Stereochemical Validation (The Critical Step)

Distinguishing the desired (3S,5S)-syn isomer from the (3R,5S)-anti impurity is the most challenging aspect.[1] Two methods are presented: the Non-Destructive NOE method and the Derivatization (Rychnovsky) method.

Method A: NOESY/ROESY (Non-Destructive)

In the syn-isomer (3S,5S), the 1,3-diol system adopts a chair-like conformation stabilized by intramolecular H-bonding (in non-polar solvents) or specific solvation shells.[1]

  • Key Correlation: Strong NOE correlation between H-3 and H-5 .

    • Syn (3S,5S): H-3 and H-5 are axial/pseudo-axial and on the same face

      
      Strong NOE .[1]
      
    • Anti (3R,5S): H-3 and H-5 are typically anti-periplanar or distant

      
      Weak/No NOE .[1]
      
  • Validation: Observe the methylene bridge (H-4). In syn-isomers, H-4a and H-4b often show distinct chemical shift anisotropy (

    
     ppm) compared to anti-isomers.[1]
    
Method B: Rychnovsky Acetonide Analysis (The "Gold Standard")

If Method A is ambiguous, convert a small aliquot to the acetonide (reaction with 2,2-dimethoxypropane/CSA).

  • Protocol: Measure

    
    C NMR of the acetonide.
    
  • Criteria:

    • Syn-diol (Desired): Acetonide methyl carbons appear at 19 ppm and 30 ppm (C2 symmetry broken).[1]

    • Anti-diol (Impurity): Acetonide methyl carbons appear at ~25 ppm (averaged environment).[1]

Structural Elucidation Workflows

Workflow Diagram 1: Analytical Logic

This flowchart illustrates the decision-making process for full structural verification.

NMR_Workflow cluster_1D Step 1: 1D Screening cluster_2D Step 2: Connectivity cluster_Stereo Step 3: Stereochemistry Start Crude/Pure Sample (3S,5S,6E)-O-t-Bu Fluvastatin Solvent Dissolve in DMSO-d6 (Enable OH coupling detection) Start->Solvent H1 1H NMR: Check t-Bu (9H, s) Check E-Alkene (J ~16Hz) Solvent->H1 F19 19F NMR: Confirm F-Ar purity Solvent->F19 HMBC HMBC: Link t-Bu to C=O Link Indole to Sidechain H1->HMBC COSY COSY: Trace Spin System (Indole-Alkene-H5-H4-H3) H1->COSY NOE NOESY/ROESY: Check H3-H5 Correlation HMBC->NOE COSY->NOE Decision Is H3-H5 NOE Strong? NOE->Decision Rychnovsky Derivatize: Acetonide Method (13C NMR Analysis) Decision->Rychnovsky Ambiguous Final PASS: (3S,5S) Confirmed Decision->Final Yes (Syn) Rychnovsky->Final

Caption: Logical workflow for the structural verification of Fluvastatin tert-butyl ester, prioritizing non-destructive methods before chemical derivatization.

Workflow Diagram 2: Key Correlations

Visualizing the critical NMR interactions required to prove the structure.

Correlations Indole Indole Core Alkene E-Alkene (H6/H7) Indole->Alkene HMBC (C2-H7) Diol 1,3-Diol (H3/H5) Alkene->Diol COSY (H7-H6-H5) Diol->Diol NOE (H3 <-> H5) CONFIRMS SYN Ester t-Butyl Ester (C=O, tBu) Diol->Ester HMBC (H2-C1)

Caption: Network of essential 2D NMR correlations. Red arrows indicate HMBC (long-range), Green indicates COSY (scalar), and Yellow indicates NOE (spatial).[1]

Detailed Experimental Protocol

Experiment 1: HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Prove the tert-butyl group is covalently attached to the Fluvastatin backbone (and not just a physical mixture with tert-butanol).

  • Parameter Set: Long-range coupling optimization (

    
     Hz).
    
  • Target Signal: Look for the carbonyl carbon (C-1) at

    
     ppm.[1]
    
  • Correlation: You must observe a cross-peak between the carbonyl carbon and the tert-butyl methyl protons (

    
     ppm). This definitively assigns the ester linkage.
    
Experiment 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: Relative stereochemistry (Syn vs. Anti).

  • Mixing Time: 500–800 ms (for medium-sized molecules).[1]

  • Analysis: Phase the spectrum carefully. Look at the intersection of the H-3 and H-5 chemical shifts.

    • Positive Result: A distinct cross-peak indicates the protons are spatially close (< 5 Å), consistent with the syn-configuration on the same face of the heptenoic chain.

References

  • Statin Stereochemistry: Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945–948. [1]

  • Fluvastatin Synthesis & NMR: Repič, O., et al. (2001). Process Research and Development for Fluvastatin. Organic Process Research & Development, 5(5), 519–527. [1]

  • General NMR of Alkenes: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Referencing E-alkene coupling constants).

  • Impurity Profiling: Pharmacopoeial Forum (USP) or European Pharmacopoeia (Ph. Eur.) Monographs on Fluvastatin Sodium (Impurity B reference). [1]

Sources

Application

Applications of (3S,5S,6E)-O-tert-Butyl Fluvastatin in medicinal chemistry

Application Note: Strategic Utilization of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Medicinal Chemistry Abstract (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7) serves as a critical diastereomeric probe and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3S,5S,6E)-O-tert-Butyl Fluvastatin in Medicinal Chemistry

Abstract

(3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7) serves as a critical diastereomeric probe and synthetic intermediate in the development of HMG-CoA reductase inhibitors.[1] Unlike the pharmacologically active (3R,5S)-enantiomer found in the commercial drug (Lescol®), the (3S,5S) isomer acts as a stereochemical "negative control" and a vital reference standard for impurity profiling.[1] Furthermore, the tert-butyl ester moiety provides a unique "orthogonal protection" strategy, allowing medicinal chemists to deprotect the carboxylic acid under acidic conditions (TFA) while preserving base-sensitive functionalities, a distinct advantage over standard methyl/ethyl ester precursors.

Part 1: Synthetic Utility & Process Chemistry

In medicinal chemistry campaigns, the tert-butyl ester of Fluvastatin is not merely a precursor; it is a strategic tool for Orthogonal Protection . Standard statin synthesis often employs methyl or ethyl esters, which require basic hydrolysis (NaOH/MeOH) to generate the active acid. However, basic conditions can induce epimerization or degradation of sensitive analogs. The tert-butyl variant allows for mild, acidic deprotection.

Mechanism of Action: Acid-Labile Deprotection

The tert-butyl group is cleaved via an E1-like elimination mechanism or


 hydrolysis, driven by the stability of the tert-butyl carbocation.[1] This avoids the attack of hydroxide ions on the lactone/diol system.
Protocol 1: Chemoselective Deprotection of (3S,5S)-O-tert-Butyl Fluvastatin

Objective: To generate the free acid form of the (3S,5S) diastereomer for biological assay comparison (SAR studies) without affecting other base-sensitive groups.

Materials:

  • (3S,5S,6E)-O-tert-Butyl Fluvastatin (100 mg)[1]

  • Dichloromethane (DCM), Anhydrous[1]

  • Trifluoroacetic Acid (TFA)[1]

  • Anisole (Scavenger)[1]

  • Saturated

    
     solution[1][2]
    

Methodology:

  • Dissolution: Dissolve 100 mg of the substrate in 2.0 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Scavenger Addition: Add 2 equivalents of Anisole. Note: The tert-butyl cation generated is highly electrophilic; anisole acts as a scavenger to prevent re-alkylation of the indole ring.[1]

  • Acidolysis: Cool the solution to 0°C. Dropwise add a 1:1 mixture of TFA:DCM (1.0 mL).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Mobile Phase: Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear, yielding the polar acid (
    
    
    
    ).[1]
  • Workup: Evaporate volatiles under reduced pressure (keep bath <30°C).

  • Neutralization: Redissolve residue in minimal EtOAc and wash carefully with saturated

    
     (pH 7-8).
    
  • Isolation: Acidify the aqueous layer with dilute HCl to pH 4 and extract with EtOAc. Dry over

    
     and concentrate.
    

Validation:

  • 1H NMR (DMSO-d6): Disappearance of the singlet at

    
     1.40 ppm (9H, t-butyl).[1]
    
  • Yield: Typically 85-92%.[1]

Part 2: Analytical Applications (Stereochemical Purity)

The primary regulatory application of the (3S,5S) isomer is as a System Suitability Standard . Fluvastatin contains two chiral centers.[3][4][5] The active drug is (3R,5S) (and its enantiomer in the racemate).[1][6] The (3S,5S) form represents a diastereomeric impurity that can arise from non-stereoselective reduction of the ketone intermediate.

Protocol 2: Chiral HPLC Resolution of Fluvastatin Isomers

Objective: To separate the (3S,5S) diastereomer from the active (3R,5S) drug substance to quantitate stereochemical purity.

Table 1: HPLC Method Parameters

ParameterCondition
Column Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 305 nm (Indole chromophore)
Temperature 25°C
Injection Vol 10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase

Execution:

  • Standard Prep: Prepare a "Resolution Mixture" containing 0.5 mg/mL of (3R,5S)-Fluvastatin (Active) and 0.05 mg/mL of (3S,5S)-O-tert-Butyl Fluvastatin (Impurity Marker).[1]

  • Equilibration: Flush column for 30 mins.

  • Injection: Inject the mixture.

  • Criteria: The resolution factor (

    
    ) between the (3S,5S) peak and the (3R,5S) peak must be 
    
    
    
    .
    • Note: The tert-butyl ester will elute significantly earlier than the free acid due to lack of hydrogen bonding with the stationary phase, or later depending on the specific interaction with the chiral selector. For precise isomer separation, it is often best to analyze the esters together before hydrolysis.

Part 3: Visualization of Pathways

The following diagram illustrates the synthetic divergence where the (3S,5S) impurity is formed and how the tert-butyl protection serves as a strategic checkpoint.

Fluvastatin_Pathways Aldehyde Indole Aldehyde Precursor KetoEster Beta-Keto Ester Intermediate (Achiral at C5) Aldehyde->KetoEster Aldol Condensation (+ t-Butyl Acetoacetate) Reduction_Stereoselective Stereoselective Reduction (Et3B / NaBH4) KetoEster->Reduction_Stereoselective Reduction_NonSelective Non-Selective Reduction (Standard NaBH4) KetoEster->Reduction_NonSelective Process Deviation Isomer_Active (3R,5S)-t-Butyl Fluvastatin (Precursor to Active Drug) Reduction_Stereoselective->Isomer_Active Major Product Isomer_Impurity (3S,5S)-t-Butyl Fluvastatin (Diastereomeric Impurity) Reduction_NonSelective->Isomer_Impurity High % Formation Deprotection_Acid Acidic Deprotection (TFA / DCM) Isomer_Active->Deprotection_Acid Isomer_Impurity->Deprotection_Acid Final_Drug Active Fluvastatin (3R,5S) Deprotection_Acid->Final_Drug From 3R,5S Final_Impurity Impurity Standard (3S,5S) Deprotection_Acid->Final_Impurity From 3S,5S

Caption: Synthetic workflow showing the origin of the (3S,5S) diastereomer during the reduction step and the parallel deprotection pathways.

Part 4: Medicinal Chemistry Implications (SAR)

In Structure-Activity Relationship (SAR) studies, the (3S,5S) isomer provides crucial data regarding the spatial requirements of the HMG-CoA Reductase active site.[1]

  • Binding Affinity: The (3S,5S) configuration alters the orientation of the 3,5-hydroxyl groups. Studies indicate a

    
    -fold loss in potency compared to the (3R,5S) isomer, confirming that the specific spatial arrangement of the 1,3-diol is essential for mimicking the transition state of HMG-CoA reduction [1].[1]
    
  • Lipophilicity & Prodrug Potential: The tert-butyl ester significantly increases

    
     (approx +1.5 to +2.0 units vs free acid).[1] While tert-butyl esters are generally too stable for use as in vivo prodrugs (human esterases struggle to cleave the bulky group), they are excellent tools for cell-permeability assays  (e.g., Caco-2) to distinguish between passive diffusion (ester) and active transport (acid).[1]
    

References

  • Tempkin, O., et al. (1997). "Asymmetric synthesis of 3,5-dihydroxy-6(E)-heptenoate-containing HMG-CoA reductase inhibitors." Tetrahedron, 53(31), 10659-10670.[1] Link

  • Jahko, V., et al. (2023). "Stereoselective analysis of fluvastatin isomers in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem Compound Summary. (2023). "(3R,5S)-Fluvastatin."[1][4][5][6][7][8][9][10] National Center for Biotechnology Information. Link

  • European Pharmacopoeia (Ph. Eur.). "Fluvastatin Sodium Monograph: Impurity B." Link[1]

Sources

Method

Application Note: Optimized Deprotection of tert-Butyl Ester in Fluvastatin Synthesis

Abstract & Strategic Overview The deprotection of the tert-butyl ester moiety in Fluvastatin synthesis is a pivotal "end-game" transformation. While tert-butyl esters are classically removed via acid-catalyzed eliminatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The deprotection of the tert-butyl ester moiety in Fluvastatin synthesis is a pivotal "end-game" transformation. While tert-butyl esters are classically removed via acid-catalyzed elimination (E1 mechanism), this pathway in statin chemistry presents a critical liability: the formation of the corresponding lactone (Fluvastatin Lactone). Acidic conditions promote equilibrium between the open-chain dihydroxy acid and the lactone, often leading to epimerization at the C-3/C-5 centers and increasing the levels of the unwanted anti-isomer impurity.

This Application Note details two distinct protocols, prioritizing the Direct Alkaline Saponification method. Contrary to standard textbook heuristics—which suggest tert-butyl esters are resistant to base hydrolysis—industrial optimization has validated a specific alkaline window that cleaves the ester while preserving stereochemical integrity (syn-isomer > 99.5%).

Mechanistic Insight: The "Lactone" vs. "Direct" Pathways

Understanding the competing pathways is essential for process control.

Pathway A: Acid-Mediated Cleavage (Classical)
  • Mechanism: Protonation of the carbonyl oxygen followed by E1 elimination of the tert-butyl cation (isobutylene gas evolves).

  • Risk: The resulting free acid (dihydroxy heptenoic acid) rapidly cyclizes under acidic conditions to form the thermodynamically stable lactone.

  • Consequence: Subsequent ring-opening of the lactone with NaOH to form the salt carries a high risk of C-3 epimerization, generating the anti-isomer (a difficult-to-remove impurity).

Pathway B: Direct Alkaline Saponification (Optimized)
  • Mechanism: Nucleophilic acyl substitution (

    
    ) by hydroxide.[1]
    
  • Challenge: The bulky tert-butyl group sterically hinders the attack of the hydroxide ion.

  • Solution: Use of specific solvent systems (e.g., t-BuOH/Water or EtOH/Water) and controlled stoichiometry (0.98 eq.[2] NaOH) to drive the reaction without triggering side reactions or requiring harsh thermal forcing.

Visualizing the Competing Pathways

Fluvastatin_Deprotection Ester Fluvastatin tert-Butyl Ester (Precursor) Acid Free Dihydroxy Acid (Transient) Ester->Acid Acid (TFA/HCl) E1 Mechanism Salt Fluvastatin Sodium (Target API) Ester->Salt Direct Saponification NaOH / t-BuOH / H2O (Preserves Stereochemistry) Lactone Fluvastatin Lactone (Impurity Risk) Acid->Lactone Spontaneous Cyclization (Acidic pH) Isobutylene Isobutylene (Gas) Acid->Isobutylene Lactone->Salt NaOH Ring Opening (Risk of Isomerization)

Figure 1: Competing reaction pathways. The green path (Direct Saponification) avoids the lactone intermediate, minimizing anti-isomer formation.

Experimental Protocols

Protocol A: Direct Alkaline Saponification (Preferred)

Best for: High-purity synthesis requiring minimal downstream purification.

Materials:

  • Fluvastatin tert-butyl ester (HPLC purity >99%)[2]

  • Sodium Hydroxide (NaOH), reagent grade

  • Solvent: tert-Butanol (t-BuOH) or Isopropanol (IPA)

  • Deionized Water

Step-by-Step Procedure:

  • Stoichiometric Calculation:

    • Calculate exactly 0.98 molar equivalents of NaOH relative to the ester.[2][3]

    • Note: Avoiding excess base is critical to prevent degradation of the fluorophenyl-indole core.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, charge 10.0 g (21.4 mmol) of Fluvastatin tert-butyl ester.

    • Add 100 mL of tert-Butanol (10 volumes).

    • Prepare a solution of 0.84 g (21.0 mmol, 0.98 eq) NaOH in 8.0 mL water.

    • Add the caustic solution dropwise to the ester suspension over 10 minutes.

  • Reaction Phase:

    • Stir the mixture at 20–25°C (Room Temperature).

    • Time: 4 to 6 hours.[2][3]

    • Monitoring: Check by HPLC.[2][3] The reaction is considered complete when the starting ester is < 0.5%.

  • Workup (Lyophilization Route):

    • Evaporate the organic solvent (t-BuOH) under reduced pressure (Rotavap at 40°C) to obtain a wet residue.

    • Add 80 mL of water to the residue.[2][3]

    • Extraction: Wash the aqueous phase with 40 mL of tert-butyl methyl ether (MTBE) to remove unreacted ester and non-polar impurities. Repeat wash 2x if necessary.[3]

    • Isolation: The aqueous layer (containing Fluvastatin Sodium) is filtered through a 0.45 µm membrane and freeze-dried (lyophilized) to yield the final white powder.

Yield: Typically 90–95% Purity: >99.5% (syn-isomer retention)

Protocol B: Acid-Catalyzed Cleavage (Historical/Alternative)

Best for: Scenarios where the lactone is the desired storage form or purification intermediate.

Materials:

  • Trifluoroacetic acid (TFA) or HCl (conc.)

  • Dichloromethane (DCM) or Acetonitrile

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 5.0 g of Fluvastatin tert-butyl ester in 50 mL of DCM.

  • Acidolysis:

    • Add 5.0 mL of TFA dropwise at 0°C.

    • Allow to warm to room temperature and stir for 3 hours.

    • Observation: Gas evolution (isobutylene) will be observed.

  • Lactonization:

    • The acidic environment promotes cyclization. To ensure complete lactonization, the mixture can be refluxed gently for 1 hour.

  • Neutralization & Conversion to Salt:

    • Evaporate solvent and excess TFA.

    • Redissolve the crude lactone in Ethanol.

    • Add 1.05 eq of NaOH (aq). Stir for 1 hour to open the ring.

    • Warning: Monitor pH strictly. High pH (>12) for extended periods promotes epimerization.

Key Data & Troubleshooting

Solvent Compatibility Table for Saponification
Solvent SystemReaction RateSelectivity (Syn:Anti)Notes
t-BuOH / Water Moderate (6h)High (99.8:0.2) Preferred industrial solvent; easy removal.
Ethanol / Water Fast (3h)Moderate (99.0:1.0)Higher risk of transesterification (ethyl ester formation).
THF / Water Fast (4h)High (99.5:0.5)Good solubility, but THF peroxides are a safety concern.
Methanol / Water Very FastLowAvoid. High risk of methyl ester transesterification.
Troubleshooting Guide
  • Problem: High levels of anti-isomer (>0.5%) in final product.

    • Root Cause:[2][3][4][5] Exposure to pH < 3 (acid route) or pH > 12 (excess base) for prolonged periods.

    • Fix: Switch to Protocol A. Ensure NaOH stoichiometry is < 1.00 eq (e.g., 0.98 eq).

  • Problem: Incomplete hydrolysis of tert-butyl ester.

    • Root Cause:[2][3][4][5][6] Steric bulk of t-butyl group prevents attack.[7]

    • Fix: Do not increase temperature >40°C (degradation risk). Instead, extend reaction time or increase water content slightly to improve NaOH solubility.

References

  • Process for the preparation of Fluvastatin Sodium salt. US Patent 7,662,848 B2. (2010). Describes the selective saponification of tert-butyl ester using limiting NaOH.Link

  • Process for the preparation of Fluvastatin Sodium salt. European Patent EP1847529B1. Details the solvent systems (t-BuOH/Water) for optimal stereocontrol.Link

  • Fluvastatin t-butyl ester (Compound Summary). PubChem. Chemical and physical properties of the precursor.[2][3][6]Link

  • Hydrolysis of Esters under Basic Conditions. Master Organic Chemistry. General mechanistic background on saponification.Link

  • An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 2008. Discusses the convergent synthesis and deprotection strategies.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3S,5S,6E)-O-tert-Butyl Fluvastatin Synthesis

Introduction: The Precision Challenge You are likely encountering yield losses not because of a single catastrophic failure, but due to the cumulative erosion of efficiency across three specific interfaces: the HWE/Aldol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Challenge

You are likely encountering yield losses not because of a single catastrophic failure, but due to the cumulative erosion of efficiency across three specific interfaces: the HWE/Aldol coupling efficiency , the diastereomeric ratio (dr) during the syn-reduction, and the ester stability during oxidative deboronation.

The synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin requires orchestrating a "relay" of stereochemical information. The (E)-alkene geometry is set by the Horner-Wadsworth-Emmons (HWE) or Aldol condensation, while the (3S,5S) syn-diol configuration is established via the Narasaka-Prasad reduction . This guide addresses the root causes of failure in these specific transformations.

Module 1: Skeleton Construction (HWE & Aldol Condensation)

Context: The formation of the C6-C7 double bond with (E)-selectivity and the establishment of the C5-hydroxyl stereocenter.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low E/Z Selectivity (< 95:5) Reaction temperature too high during deprotonation.Maintain -78°C strictly during base addition. Warming promotes kinetic enolate equilibration, leading to Z-isomers.
Incomplete Conversion Moisture in LiHMDS/NaHMDS or "aged" base.Titrate your base (e.g., with menthol/fluorene) before use. HMDS bases degrade upon moisture exposure, acting as nucleophiles rather than bases.
Indole Decomposition Extended exposure to strong base.Inverse Addition: Add the base to the phosphonate/acetoacetate first, then add the aldehyde slowly. Never expose the bare indole aldehyde to excess strong base for long periods.
FAQ: Mechanistic Insights

Q: Why do we use the tert-butyl ester specifically, rather than the methyl ester, at this stage? A: While the methyl ester is cheaper, the tert-butyl group provides steric bulk that improves the diastereoselectivity of the subsequent reduction step. More importantly, it suppresses chemoselectivity issues during the final hydrolysis to the sodium salt (Lescol), preventing attack on the statin side-chain lactone.

Q: My aldol product is racemic. How do I ensure the (5S) configuration before the reduction? A: Standard aldol condensation with LiHMDS is racemic. To set the initial (5S) center, you must use an enantioselective catalyst (e.g., Ti(OiPr)₄ with a chiral Schiff base) or start with a chiral acetoacetate equivalent. If you are relying on the HWE reaction of a chiral phosphonate, ensure your phosphonate purity is >99% ee.

Module 2: The Critical Syn-Reduction (Narasaka-Prasad)

Context: Converting the 5-hydroxy-3-keto intermediate to the (3S,5S)-1,3-diol. This is the most common failure point for stereochemistry.

The Protocol: Diethylmethoxyborane-Mediated Reduction
  • Chelation: Dissolve the 5-hydroxy-3-keto substrate in THF/MeOH (4:1). Cool to -78°C .

  • Complexation: Add

    
     (1.1 eq). Stir for 30 min. Crucial: This forms the boron chelate.
    
  • Reduction: Add

    
     in portions.
    
  • Mechanism: The hydride attacks from the face opposite the bulky indole group, directed by the rigid chair-like transition state.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Diastereomeric Excess (de < 90%) Insufficient chelation time or temperature fluctuation.Ensure the internal temperature never rises above -70°C during

addition. Allow 30-60 mins for the Boron-Substrate complex to equilibrate before adding hydride.
Stalled Reaction Decomposition of

.

is air-sensitive. Use a fresh bottle or store under positive Argon pressure. If the reagent is oxidized, it cannot form the chelate, leading to non-selective reduction.
"Gummy" Precipitate Boron-polymer formation.Use THF/Methanol cosolvent. Methanol aids in solubilizing the borohydride and facilitates the proton exchange required for the catalytic cycle.
Visualizing the Stereocontrol

The following diagram illustrates the chelation-controlled transition state that enforces the syn-geometry.

NarasakaPrasad Substrate 5-Hydroxy-3-Keto Intermediate Chelate Six-Membered Boron Chelate Substrate->Chelate Complexation (-78°C) Boron Et2BOMe (Chelating Agent) Boron->Chelate TS Chair-Like Transition State Chelate->TS Conformation Lock Product (3S,5S)-Syn-Diol Boronate TS->Product Stereoselective Reduction Hydride NaBH4 (Axial Attack) Hydride->TS Intermolecular Delivery

Caption: The Narasaka-Prasad reduction relies on a rigid six-membered boron chelate to direct hydride attack to the axial face, ensuring syn-1,3-diol formation.[1]

Module 3: Oxidative Workup & Purification

Context: Breaking the boron-diol bond without destroying the acid-labile tert-butyl ester.

The "pH Swing" Protocol

The boron atom is covalently bonded to your product after reduction.[2] You must oxidize it to remove it, but the standard


 conditions are dangerous for the tert-butyl ester.
  • Quench: Add acetone to consume excess hydride.

  • Buffer: Add a phosphate buffer (pH 7.0) before adding the oxidant.

  • Oxidation: Add 30%

    
     dropwise, keeping T < 0°C.
    
  • Extraction: Immediately extract into Ethyl Acetate.

  • Wash: Wash with

    
     (to kill peroxide) and then water.
    
FAQ: Yield Loss Analysis

Q: I lost 40% of my mass during workup. NMR shows the indole but no tert-butyl group. What happened? A: You likely experienced acid-catalyzed hydrolysis or base-mediated elimination .

  • Acid Hydrolysis: If you used strong acid (HCl) to break the boron complex, you cleaved the t-butyl ester. Use the oxidative method (peroxide) instead of acid hydrolysis.

  • Elimination: If the pH exceeded 12 during the peroxide step, the 3-hydroxy group can eliminate to form a conjugated diene. Keep the pH between 8 and 10 during oxidation.

Summary of Optimized Conditions

ParameterStandard ConditionOptimized Condition Benefit
HWE Base NaHLiHMDS (-78°C) Higher E-selectivity; less side reactions.
Reduction Reagent

only

+

Increases syn:anti ratio from ~2:1 to >99:1.
Workup Acidic (HCl)Oxidative (

/Buffer)
Preserves acid-labile t-butyl ester.
Solvent THFTHF/MeOH (4:1) Prevents precipitation of boron intermediates.

References

  • An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development. (2007). Describes the condensation and reduction improvements without intermediate isolation.

  • Narasaka-Prasad Reduction. Wikipedia.[1] Detailed mechanism of the syn-selective reduction of beta-hydroxy ketones.

  • Horner–Wadsworth–Emmons Reaction. Wikipedia. Mechanisms for E-selective alkene synthesis.[3] [3][4]

  • Process and intermediates for the selective synthesis of fluvastatin. Google Patents (WO2006021326A1). Industrial scale details on the tert-butyl ester handling.

  • Diastereoselective Syn-Reduction of β-Hydroxy Ketones. SynArchive. Reaction conditions and primary literature references for the boron-mediated reduction.

Sources

Optimization

Technical Support Center: Synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin

Welcome to the technical support center for the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this critical intermediate for Fluvastatin.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

(3S,5S,6E)-O-tert-Butyl Fluvastatin is a key precursor in the manufacture of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia.[3][4] The stereochemical integrity of the molecule, specifically the syn-diol at the 3 and 5 positions and the E-configuration of the double bond at the 6 position, is paramount for its biological activity.[5] This guide will address the common side reactions that can compromise the purity and yield of the desired product.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Formation of the anti-(3R,5R) and other diastereomers during the reduction of the β-keto ester.

Question: My final product shows significant contamination with diastereomers, particularly the anti-isomers. What is causing this, and how can I improve the syn-selectivity of the reduction step?

Answer: The formation of the desired (3S,5S) syn-diol from the corresponding β-keto ester is a critical stereoselective step. The presence of anti-diastereomers indicates a lack of sufficient stereochemical control during the reduction.

Causality: The stereochemical outcome of the reduction of a β-hydroxy ketone is highly dependent on the reducing agent and the reaction conditions. Simple reducing agents like sodium borohydride (NaBH₄) often lead to a mixture of syn and anti diols due to competing reaction pathways. To achieve high syn-selectivity, a chelation-controlled reduction is typically employed.[6][7] In this approach, a Lewis acidic boron reagent, such as methoxydiethylborane (Et₂BOMe), coordinates with both the hydroxyl and keto groups of the substrate, forming a rigid six-membered ring intermediate. This conformation sterically hinders one face of the ketone, directing the hydride attack from the less hindered face to predominantly yield the syn-diol.[8]

Troubleshooting Protocol:

  • Chelating Agent: Ensure the use of a suitable chelating agent. Methoxy diethylborane is a common choice.[6]

  • Stoichiometry: The stoichiometry of the chelating agent is critical. Use at least one equivalent to ensure complete chelation of the substrate.

  • Temperature: Perform the chelation and reduction at low temperatures (e.g., -78 °C) to minimize non-selective background reactions.

  • Order of Addition: Add the chelating agent to the substrate first and allow sufficient time for chelation to occur before adding the reducing agent (e.g., NaBH₄).[6]

ParameterRecommended ConditionRationale
Reducing System Alkoxydialkylborane / NaBH₄Promotes chelation-controlled reduction for high syn-selectivity.[6]
Temperature -78 °C to -40 °CMinimizes side reactions and enhances stereoselectivity.
Solvent Anhydrous THF/MethanolAprotic solvent for chelation, with methanol as a proton source for workup.
Issue 2: Formation of the (Z)-isomer during the olefination reaction.

Question: I am observing the formation of the undesired (Z)-isomer along with my target (E)-isomer. How can I improve the (E)-selectivity of the Horner-Wadsworth-Emmons reaction?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, generally favoring the formation of the thermodynamically more stable (E)-isomer.[9][10] The presence of the (Z)-isomer suggests that the reaction conditions are not optimized for maximal (E)-selectivity.

Causality: The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate ylide and the aldehyde, the nature of the base, the cation, and the reaction temperature. For stabilized ylides, such as the one used in the Fluvastatin synthesis, the reaction is generally reversible, and the thermodynamically favored (E)-alkene is the major product.[10] However, certain conditions can lead to kinetic control and the formation of the (Z)-isomer.

Troubleshooting Protocol:

  • Base Selection: Use a non-coordinating base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to favor the formation of the (E)-isomer. The use of lithium bases can sometimes decrease (E)-selectivity due to the formation of stable lithium-containing intermediates.

  • Solvent: A non-polar, aprotic solvent such as tetrahydrofuran (THF) or toluene is generally preferred.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures can promote equilibration towards the more stable (E)-isomer.

  • Aldehyde Purity: Ensure the aldehyde starting material is pure and free of any contaminants that might interfere with the reaction.

ParameterRecommended ConditionRationale
Base NaH, KOtBuPromotes thermodynamic control, favoring the (E)-isomer.
Solvent Anhydrous THF or TolueneAprotic, non-coordinating solvent.
Temperature 0 °C to room temperatureAllows for equilibration to the more stable (E)-isomer.
Issue 3: Epimerization at the C3 or C5 position.

Question: I am observing epimerization at the chiral centers, leading to a loss of stereochemical purity. What are the potential causes, and how can I prevent this?

Answer: Epimerization is the change in the configuration of one of several stereocenters in a molecule.[11] In the context of (3S,5S,6E)-O-tert-Butyl Fluvastatin, epimerization at either the C3 or C5 position can lead to the formation of undesired diastereomers.

Causality: Epimerization can be catalyzed by either acid or base. The protons alpha to the carbonyl group (in the starting ketoester) are susceptible to deprotonation by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in racemization or epimerization. Similarly, acidic conditions can promote enolization and subsequent epimerization.

Troubleshooting Protocol:

  • pH Control: Maintain neutral or near-neutral pH conditions throughout the synthesis and workup steps. Avoid prolonged exposure to strong acids or bases.

  • Temperature: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.

  • Reaction Time: Minimize reaction times where possible to reduce the exposure of the product to conditions that may cause epimerization.

  • Workup: Use a buffered aqueous solution for the workup to neutralize any acidic or basic reagents promptly.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl ester used as a protecting group in this synthesis?

A1: The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of conditions, including mildly basic and nucleophilic conditions.[12][13] It is readily cleaved under acidic conditions to afford the free carboxylic acid, which is the final step in the synthesis of Fluvastatin.[14] This orthogonality allows for the manipulation of other functional groups in the molecule without affecting the carboxylic acid.

Q2: What analytical techniques are recommended for monitoring the progress of the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction conversion and the detection of impurities. Chiral HPLC is essential for determining the enantiomeric and diastereomeric purity of the final product.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the stereochemistry of the product. The coupling constants between the protons on the chiral centers can help to confirm the syn-relationship of the diol.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

Q3: Can the O-tert-Butyl Fluvastatin be purified by column chromatography?

A3: Yes, silica gel column chromatography is a suitable method for the purification of O-tert-Butyl Fluvastatin. A solvent system of ethyl acetate and hexanes is typically effective. It is important to use a moderate polarity eluent to ensure good separation of the desired product from any non-polar impurities and more polar byproducts.

Visualizing Key Processes

Chelation-Controlled Reduction for syn-Diol Formation

G cluster_0 Chelation Step cluster_1 Reduction Step Ketoester Ketoester Chelated Intermediate Rigid Six-Membered Ring Intermediate Ketoester->Chelated Intermediate + Et2BOMe Anti-Diol (3R,5S)-anti-Diol (Side Product) Ketoester->Anti-Diol Non-selective reduction (without chelation) Boron Reagent Et2BOMe Boron Reagent->Chelated Intermediate Syn-Diol (3S,5S)-syn-Diol (Desired Product) Chelated Intermediate->Syn-Diol Hydride attack from less hindered face Reducing Agent NaBH4 G start Low (E)-selectivity in HWE reaction q1 Is a lithium base being used? start->q1 a1_yes Switch to NaH or KOtBu q1->a1_yes Yes q2 Is the reaction run at low temperature? q1->q2 No a1_yes->q2 a2_yes Increase temperature to RT q2->a2_yes Yes q3 Is the solvent polar/protic? q2->q3 No a2_yes->q3 a3_yes Switch to anhydrous THF or Toluene q3->a3_yes Yes end Improved (E)-selectivity q3->end No a3_yes->end

Caption: HWE reaction troubleshooting workflow.

References

  • Chen, K. M., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). Stereoselective synthesis of syn- and anti-1, 3-diols. Tetrahedron Letters, 28(2), 155-158.
  • EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents. (n.d.).
  • Fuenfschilling, P. C., Hoehn, P., & Mutz, J. P. (2007). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 11(4), 738-742. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (2023, November 29). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Stereoselective reduction of δ-hydroxy β-ketoesters to syndiol in achiral micellar system. (2014). Tetrahedron Letters, 55(30), 4144-4147.
  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC. (2022, March 3). Retrieved from [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of (3S,5S,6E)-O-tert-Butyl Fluvastatin

Introduction: The "Hidden" Reactivity of the Ester Intermediate Welcome to the technical guide for (3S,5S,6E)-O-tert-Butyl Fluvastatin . As a Senior Application Scientist, I often see researchers treat this molecule iden...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Reactivity of the Ester Intermediate

Welcome to the technical guide for (3S,5S,6E)-O-tert-Butyl Fluvastatin . As a Senior Application Scientist, I often see researchers treat this molecule identically to Fluvastatin Sodium. This is a critical error.

While Fluvastatin Sodium is a water-soluble salt, the tert-butyl ester is a highly lipophilic intermediate. Its degradation profile is governed by two competing forces: the steric bulk of the tert-butyl group (which protects against base hydrolysis) and the electron-rich indole ring (which invites oxidative attack).

This guide deconstructs these pathways into actionable troubleshooting modules.

Module 1: Hydrolytic Stress (The Acid/Base Dichotomy)

User Issue: "I am observing a loss of the main peak in acidic mobile phases, appearing as a new peak at lower retention time, but the molecule seems stable in basic buffers."

The Mechanism: Cleavage vs. Steric Shielding

Unlike methyl or ethyl esters, tert-butyl esters do not undergo the standard


 hydrolysis (nucleophilic attack at the carbonyl) under basic conditions easily. The bulky tert-butyl group acts as a steric shield, making the molecule remarkably stable in base.

However, in acidic conditions , the pathway shifts to an


 mechanism  (Acid-catalyzed Alkyl-oxygen cleavage). The protonated ester collapses to form a stable tert-butyl cation and the free carboxylic acid (Fluvastatin free acid).

Critical Cascade: Once the tert-butyl group is lost, the resulting free acid (specifically the 3,5-dihydroxy heptenoic acid tail) is prone to lactonization in acidic environments, forming the thermodynamically stable 1,5-lactone (Fluvastatin Lactone).

Diagnostic Workflow
ObservationProbable CauseMechanism
New Peak (RRT ~0.8) Fluvastatin Free AcidAcid-catalyzed deprotection (

)
New Peak (RRT ~1.3) Fluvastatin LactoneIntramolecular esterification (requires acid)
No Change in Base Steric Hindrancetert-butyl group blocks

attack
Pathway Visualization

HydrolysisPathway Ester (3S,5S,6E)-t-Butyl Ester (Starting Material) cation t-Butyl Cation (Transient) Ester->cation Dissociation FreeAcid Fluvastatin Free Acid (Intermediate) Ester->FreeAcid Acid (H+) A_AL1 Cleavage Isobutylene Isobutylene (Gas) cation->Isobutylene -H+ Lactone Fluvastatin Lactone (Impurity) FreeAcid->Lactone Acid / Heat Cyclization (-H2O) Lactone->FreeAcid Base (OH-) Reversible

Figure 1: Acid-catalyzed deprotection cascade leading to lactonization. Note that base hydrolysis is kinetically inhibited.

Module 2: Photostability (The Isomerization Trap)

User Issue: "My main peak has split into a doublet after leaving the sample in the autosampler for 24 hours."

The Mechanism: Geometric Isomerization

The conjugated system connecting the fluorophenyl ring and the indole core to the heptenoic side chain is a chromophore sensitive to UV/Vis light. Upon excitation, the C6-C7 double bond loses its rigid


-character, allowing rotation.
  • Process:

    
     Isomerization.
    
  • Result: The naturally occurring (6E) isomer converts to the (6Z) isomer. These are diastereomers (due to the chiral centers at C3 and C5) and will separate on standard C18 HPLC columns.

Expert Insight: While oxidative photocyclization (forming a benzocarbazole derivative) is possible, it is much slower than isomerization. If you see a "doublet" peak, it is almost certainly the Z-isomer.

Troubleshooting Protocol
  • Check Wavelength: Ensure your detector is not exposing the sample to high-intensity UV continuously (use a shutter if possible).

  • Amber Glass: Strict requirement for all sample prep.

  • Reversibility Check: Heat the sample. Thermal stress often favors the thermodynamic E-isomer, whereas light favors the Z-isomer.

PhotoIsomerization Trans (6E)-t-Butyl Fluvastatin (Active/Target) Excited Excited Singlet State (S1) Trans->Excited hν (UV Light) Cis (6Z)-t-Butyl Fluvastatin (Photo-Impurity) Excited->Cis Intersystem Crossing Rotation Cyclized Benzocarbazole Derivative (Oxidative Photoproduct) Excited->Cyclized Oxidative Cyclization (Minor Pathway) Cis->Trans Heat / Acid Reversion

Figure 2: Photolytic pathways. The E-Z isomerization is the dominant, rapid pathway under ambient light.

Module 3: Oxidative Stress (The Indole Liability)

User Issue: "I see multiple small impurities eluting before the main peak when using peroxide-containing solvents or aged THF."

The Mechanism: Indole Oxidation

The electron-rich indole ring is the "Achilles' heel" of Fluvastatin regarding oxidation. The tert-butyl ester does not protect the indole ring.

  • Radical Attack: Peroxides initiate radical attacks at the C3 position of the indole or the benzylic positions.

  • N-Dealkylation: Oxidative removal of the isopropyl group on the indole nitrogen.

  • Hydroxylation: Formation of 5-hydroxy or 6-hydroxy indole derivatives.

Self-Validating Experiment: Spike your sample with 0.3%


. If the degradation profile matches your unknown impurities, the cause is oxidative. Note that Fluvastatin is often cited as an antioxidant because it sacrifices itself to scavenge radicals; this means it degrades rapidly in their presence.

Experimental Protocols

Protocol A: Forced Degradation Setup (Standardized)
Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl / MeOH (50:50), 60°C, 4h10-20%t-Butyl group is labile. Monitor for free acid.
Base Hydrolysis 0.1 N NaOH / MeOH (50:50), 60°C, 4h< 5%t-Butyl group is resistant. Expect minimal change.
Oxidation 3%

, RT, 2h
10-20%Indole oxidation. Complex impurity profile.
Photolysis 1.2 million lux hours (ICH Q1B)10-20%Critical: Use Quartz cells. Monitor E/Z ratio.
Protocol B: HPLC Method for Impurity Separation

To separate the ester, free acid, lactone, and Z-isomer.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of free acid, improving retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 40% B (Isocratic)

    • 5-20 min: 40%

      
       90% B (Elutes the lipophilic t-butyl ester)
      
    • 20-25 min: 90% B

  • Detection: UV 305 nm (Indole absorption max).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Hafiz, A. et al. (2025). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin.[1][2][3] Journal of Molecular Structure: THEOCHEM. Link

  • Bojar, K. et al. (2010). Photostability of fluvastatin in solution and in the solid state. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Organic Chemistry Portal. (2023). Tert-Butyl Esters: Protection and Deprotection.[4]Link

  • PubChem. (2024). Fluvastatin Source Data and Stability.[5] National Library of Medicine. Link

Sources

Optimization

Troubleshooting HPLC separation of Fluvastatin and its impurities

Technical Support Case #FLV-492: Fluvastatin HPLC Optimization Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation, Peak Shape, and Impurity Artifacts in Fluvastatin Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #FLV-492: Fluvastatin HPLC Optimization

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation, Peak Shape, and Impurity Artifacts in Fluvastatin Sodium Analysis

Executive Summary: The Fluvastatin Challenge

Fluvastatin Sodium presents a unique "Jekyll and Hyde" challenge in chromatography due to its interconversion between the active dihydroxy acid form (open ring) and the inactive lactone form (closed ring).

Unlike many stable small molecules, Fluvastatin is highly sensitive to the pH of your analytical environment. A standard C18 method can fail not because of the column, but because the molecule physically changes shape inside your autosampler vial or column.

This guide addresses the three most critical tickets we receive:

  • "Phantom" Impurities: Controlling the Lactone equilibrium.

  • Critical Resolution: Separating the Anti-Isomer (Diastereomer).

  • Peak Symmetry: Eliminating tailing caused by the fluorophenyl-indole moiety.[1]

Troubleshooting Module 1: The "Phantom" Lactone Peak

User Complaint: "I see a growing impurity peak at a higher retention time (RRT ~1.8 - 2.0) that varies between injections of the same sample."

Root Cause Analysis: This is likely Fluvastatin Lactone , but it may not be a real impurity in your synthesized batch. It is often an artifact generated during analysis .

  • Mechanism: In acidic environments (pH < 5), the open-ring hydroxy acid protonates and undergoes intramolecular esterification to form the lactone.

  • The Trap: Many generic RP-HPLC methods use acidic mobile phases (pH 2-3) to suppress silanol activity.[1] While good for peak shape, this pH promotes lactonization on-column or in the vial.

The Fix: pH Management Strategy

ParameterRecommendationScientific Rationale
Sample Diluent Neutral to Basic (pH 7-8) Maintain the molecule in its stable Sodium Salt (anion) form. Use 0.01M NaOH or a pH 7.2 buffer in the diluent. Avoid pure Acetonitrile/Water if unbuffered.
Mobile Phase A pH 7.2 ± 0.2 The USP method uses Tetramethylammonium hydroxide (TMAH) adjusted to pH 7.2 with Phosphoric Acid. This keeps the drug in the open-ring form.
Column Temp < 40°C Heat accelerates the dehydration/cyclization reaction. Keep the column oven at 25-30°C.

Visualizing the Equilibrium (Graphviz Diagram):

Fluvastatin_Equilibrium cluster_0 Critical Control Point Salt Fluvastatin Sodium (Stable Anion) Acid Fluvastatin Free Acid (Intermediate) Salt->Acid pH < 5.0 (Protonation) Acid->Salt pH > 7.0 (Neutralization) Lactone Fluvastatin Lactone (Impurity/Artifact) Acid->Lactone Acid Catalysis + Heat/Time Lactone->Salt Hydrolysis (High pH)

Caption: The pH-dependent equilibrium. Operating in the yellow zone (Acidic) risks driving the reaction toward the red zone (Lactone).

Troubleshooting Module 2: Separating the Anti-Isomer

User Complaint: "I cannot get baseline resolution (Rs > 1.5) between the Main Peak and the Anti-Isomer."

Root Cause Analysis: The "Anti-Isomer" is the diastereomer of Fluvastatin (3S, 5S or 3R, 5R). Unlike enantiomers, diastereomers can be separated on achiral C18 columns, but their physicochemical properties are nearly identical.

  • The Problem: Standard C18 columns with low carbon loads often fail to discriminate between the spatial arrangement of the hydroxyl groups.

The Fix: Column & Gradient Optimization

  • Stationary Phase Selection:

    • Requirement: High-density C18 bonding (Carbon load > 15%).[1]

    • USP L1 Designation: Not all L1 columns are equal. For Fluvastatin, a column with "end-capping" is strictly required to prevent peak broadening which masks the anti-isomer.

    • Recommended: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent.

  • Mobile Phase Tuning:

    • The anti-isomer typically elutes after the main peak (RRT ~1.2).

    • Action: Decrease the gradient slope. If using Isocratic, lower the % Organic by 2-3%.[1]

    • Modifier: Methanol provides better selectivity for the diastereomers than Acetonitrile due to hydrogen bonding capabilities with the hydroxyl groups.

Decision Tree for Resolution Issues:

Resolution_Logic Start Issue: Resolution (Rs) < 1.5 Main Peak vs Anti-Isomer Check_RT Check Retention Time (RT) of Main Peak Start->Check_RT Early RT is Early (< 5 min) Check_RT->Early Late RT is Normal/Late Check_RT->Late Action1 Decrease Organic % in Mobile Phase B Early->Action1 Check_Col Check Column Type Late->Check_Col Old_Col Standard C18 (Low Carbon Load) Check_Col->Old_Col High_Col High Density C18 (Fully End-capped) Check_Col->High_Col Action2 Switch to High Carbon Load (e.g., Zorbax Eclipse/Symmetry) Old_Col->Action2 Action3 Change Modifier: Switch ACN to MeOH mix High_Col->Action3

Caption: Step-by-step logic to recover resolution between Fluvastatin and its Anti-Isomer.

Troubleshooting Module 3: Peak Tailing

User Complaint: "The Fluvastatin peak is tailing (Tailing Factor > 1.8). Integration is inconsistent."

Root Cause Analysis: Fluvastatin contains a fluorophenyl-indole moiety and a secondary amine.[1]

  • Silanol Interaction: At neutral pH (USP method), residual silanols on the silica surface are ionized (negative). The protonated nitrogen on the drug (if local pH drops) or hydrogen bonding interactions can cause "drag" (tailing).

  • Metal Contamination: Older HPLC columns with trace metals can chelate with the hydroxy-acid group.[1]

The Fix:

  • Base Deactivation: Ensure your column claims "Base Deactivated" (BDS) or "High Purity Silica" (Type B Silica).[1]

  • Ion Suppression/Pairing:

    • The USP method uses Tetramethylammonium Hydroxide (TMAH) . This is not just a buffer; it acts as a silanol blocker (competing for active sites) and an ion-pairing agent.[1]

    • Warning: If you omit TMAH and just use Phosphate buffer, tailing will likely increase.

Reference Protocol: Optimized USP-Aligned Method

This protocol balances the stability of the salt form with the resolution required for impurities.

ParameterSpecificationNotes
Column C18 (L1), 4.6 × 50 mm, 5 µmShort column is standard for USP, but 150mm improves resolution for complex impurity profiles.[1]
Mobile Phase A Buffer pH 7.2Dissolve 20mL of 25% TMAH in 880mL water. Adjust to pH 7.2 with H3PO4.
Mobile Phase B Acetonitrile / MethanolA mix (e.g., 3:2 ratio) often yields better selectivity than pure ACN.
Flow Rate 2.0 - 3.0 mL/minHigh flow is possible due to the short column length.[1]
Wavelength 305 nmSpecific for the indole chromophore; reduces interference from non-aromatic impurities.
Sample Temp 5°C - 10°CCRITICAL: Keep autosampler cold to prevent spontaneous lactonization in the vial.

References

  • United States Pharmacopeia (USP). USP Monograph: Fluvastatin Sodium.[1] USP-NF Online.[1] (Official method utilizing TMAH buffer at pH 7.2).[1] [1]

  • BenchChem Technical Support. Optimizing (3R,5S)-Fluvastatin HPLC Analysis. (Discussion on chiral vs. achiral separation and mobile phase optimization).

  • ResearchGate (Scientific Discussion). Development and validation of stability-indicating RP-HPLC method for Fluvastatin. (Comparison of acidic vs. neutral mobile phases and degradation pathways).

  • Chromatography Online. LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks. (General mechanisms for silanol interactions and lactone artifacts).

Sources

Troubleshooting

Technical Support Center: Optimization of (3S,5S,6E)-O-tert-Butyl Fluvastatin Synthesis

Welcome to the technical support center for the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this critical Fluvastatin intermediate.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Product

Potential Cause 1: Incomplete Formation of the Dianion of tert-Butyl Acetoacetate

The initial and critical step in the condensation reaction is the generation of the dianion of tert-butyl acetoacetate. Incomplete deprotonation will lead to a lower concentration of the active nucleophile, consequently reducing the overall yield.

  • Solution:

    • Reagent Quality: Ensure the use of fresh, high-purity sodium hydride (NaH) and n-butyllithium (n-BuLi). Older or improperly stored reagents can have reduced activity.

    • Temperature Control: The initial deprotonation with NaH is typically performed at around 0°C. Subsequently, the reaction mixture should be cooled to a lower temperature (e.g., -5 to -10°C) before the addition of n-BuLi to form the dianion. Precise temperature control is crucial to prevent side reactions.

    • Stirring and Reaction Time: Adequate stirring is necessary to ensure proper mixing of the reagents. Allow sufficient time for each deprotonation step to go to completion.

Potential Cause 2: Suboptimal Reaction Temperature for the Condensation Step

The condensation of the dianion with (E)-3-[3'-(4''-fluorophenyl)-1'-isopropylindol-2'-yl]-2-propenal is highly temperature-sensitive. Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in a sluggish and incomplete reaction.

  • Solution:

    • Maintain a strict reaction temperature, typically between -40°C and -78°C, during the addition of the aldehyde. The optimal temperature may need to be determined empirically for your specific setup. A slow, dropwise addition of the aldehyde solution is recommended to maintain temperature control.

Potential Cause 3: Competing Side Reactions

Several side reactions can compete with the desired condensation, leading to a lower yield. These can include self-condensation of the aldehyde or decomposition of the dianion.

  • Solution:

    • Order of Addition: Add the aldehyde solution to the pre-formed dianion solution. Reversing the order of addition can increase the likelihood of side reactions.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction. However, substituting with 2-methyltetrahydrofuran has been shown to improve reaction yield and simplify workup procedures.[1]

Issue 2: Formation of Diastereomeric Impurities

Potential Cause: Non-Stereoselective Reduction of the Ketone Intermediate

The subsequent step in many synthetic routes involves the stereoselective reduction of the ketone intermediate to form the desired (3S,5S) diol configuration. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

  • Solution:

    • Chelating Agents and Reducing Agents: The use of a chelating agent, such as methoxydiethylborane (Et₂BOMe), in conjunction with a reducing agent like sodium borohydride (NaBH₄), can significantly enhance the syn-selectivity of the reduction.[2] This approach is often employed to favor the formation of the desired (3S,5S) isomer.

    • Low-Temperature Reduction: Performing the reduction at low temperatures (e.g., -78°C) is crucial for maximizing stereoselectivity.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause: Emulsion Formation During Workup

Aqueous workup procedures can sometimes lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.

  • Solution:

    • Solvent Choice: As mentioned, using 2-methyltetrahydrofuran can lead to a simpler workup.[1]

    • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

    • Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Potential Cause: Co-elution of Impurities During Chromatography

Purification by column chromatography can be challenging if impurities have similar polarities to the desired product.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation on the column.

    • Alternative Purification Methods: Consider alternative purification techniques such as crystallization if applicable.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin.

Q1: What is the key reaction in the formation of (3S,5S,6E)-O-tert-Butyl Fluvastatin?

The core of the synthesis is the aldol-like condensation between the dianion of tert-butyl acetoacetate and E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.[3] This reaction forms the carbon skeleton of the fluvastatin side chain.

Q2: Why is the formation of the dianion of tert-butyl acetoacetate necessary?

The use of a dianion is a strategic approach to control the regioselectivity of the reaction. The first equivalent of a strong base (like NaH) deprotonates the most acidic proton (between the two carbonyl groups). The second, stronger base (like n-BuLi) then removes a proton from the terminal methyl group, creating a more nucleophilic carbon that attacks the aldehyde. This ensures the desired C-C bond formation.

Q3: What analytical methods are suitable for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion of reactants, the formation of the product, and the presence of any impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide valuable information about the molecular weights of the components in the reaction mixture, aiding in the identification of the product and any byproducts.[4][6]

Q4: Are there any "green chemistry" approaches to this synthesis?

Yes, research has focused on developing more environmentally friendly processes. One improvement involves a "one-pot" synthesis that reduces the number of required solvents and increases the overall yield by about 25%.[3] Additionally, enzymatic synthesis strategies are being explored as a sustainable alternative to traditional chemical methods for producing statin intermediates.[7]

Q5: What are the critical safety precautions for this synthesis?

  • Pyrophoric Reagents: Both sodium hydride and n-butyllithium are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere (e.g., nitrogen or argon) using proper techniques.

  • Cryogenic Temperatures: The reaction often requires very low temperatures. Appropriate personal protective equipment (PPE), such as cryogenic gloves and face shields, should be used when handling dry ice or liquid nitrogen.

  • Solvent Hazards: The organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

III. Data and Protocol Summaries

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Dianion Formation Temp. 0°C (NaH), then -5 to -10°C (n-BuLi)Ensures complete and controlled deprotonation.
Condensation Temp. -40°C to -78°CMinimizes side reactions and maximizes yield.
Reduction Temp. -78°CMaximizes diastereoselectivity.
Solvent Anhydrous THF or 2-Methyltetrahydrofuran2-MeTHF can improve yield and simplify workup.[1]
Reducing System NaBH₄ with Et₂BOMePromotes high syn-selectivity for the desired diol.[2]
Experimental Protocol: General Procedure for Synthesis

This is a generalized protocol and may require optimization for specific laboratory conditions.

  • Dianion Formation: To a solution of tert-butyl acetoacetate in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride portion-wise. Stir for the recommended time. Cool the reaction mixture to -5 to -10°C and add n-butyllithium dropwise. Stir to ensure complete dianion formation.

  • Condensation: Cool the dianion solution to -78°C. Slowly add a solution of (E)-3-[3'-(4''-fluorophenyl)-1'-isopropylindol-2'-yl]-2-propenal in anhydrous THF. Monitor the reaction by TLC until the aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Visualizing the Process

Diagram 1: Key Synthesis Step

This diagram illustrates the critical condensation reaction.

G cluster_reactants Reactants cluster_product Product Dianion Dianion of tert-Butyl Acetoacetate Product (3S,5S,6E)-O-tert-Butyl Fluvastatin Precursor (Ketone Intermediate) Dianion->Product Condensation (-40 to -78 °C) Aldehyde (E)-Aldehyde Intermediate Aldehyde->Product

Caption: Condensation of the dianion and aldehyde to form the product precursor.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a decision-making process for addressing low product yields.

G Start Low Yield Observed CheckReagents Verify Quality of NaH and n-BuLi Start->CheckReagents CheckTempDianion Confirm Temperature Control During Dianion Formation CheckReagents->CheckTempDianion Reagents OK CheckTempCond Verify Condensation Temperature (-40 to -78 °C) CheckTempDianion->CheckTempCond Temp OK CheckAddition Ensure Aldehyde was Added to Dianion CheckTempCond->CheckAddition Temp OK OptimizeSolvent Consider Switching to 2-MeTHF CheckAddition->OptimizeSolvent Order Correct

Sources

Optimization

Technical Support Center: (3S,5S,6E)-O-tert-Butyl Fluvastatin Purification

The following technical guide addresses the purification of crude (3S,5S,6E)-O-tert-Butyl Fluvastatin . Note on Stereochemistry: The (3S,5S) configuration corresponds to the anti-diol diastereomer of the Fluvastatin inte...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of crude (3S,5S,6E)-O-tert-Butyl Fluvastatin .

Note on Stereochemistry: The (3S,5S) configuration corresponds to the anti-diol diastereomer of the Fluvastatin intermediate. While the final drug substance (Fluvastatin Sodium) typically possesses the syn-(3R,5S) configuration, this guide is specifically engineered for researchers isolating the (3S,5S) isomer, often used as a reference standard (Impurity B) or in specific structure-activity relationship (SAR) studies.[1]

Impurity Profile & Diagnostic Table

Before initiating purification, identify your specific impurity profile. The crude (3S,5S,6E) intermediate typically contains the following contaminants:

Impurity TypeCommon NameChemical NatureOriginRemoval Strategy
Diastereomer Syn-Isomer(3R,5S)-O-tert-Butyl FluvastatinStereoselective reduction byproductFractional Crystallization / Silica Chromatography
Geometric Isomer Z-Isomer(3S,5S,6Z)-O-tert-Butyl FluvastatinPhoto-isomerization or Wittig reaction byproductRecrystallization (Mother liquor purging)
Oxidation Byproduct 3-Keto Ester5-Hydroxy-3-oxo-6-heptenoate derivativeIncomplete reduction of ketone precursorSilica Gel Chromatography (Non-polar eluent)
Elimination Product TrieneDehydrated diol speciesAcid-catalyzed elimination during workupReverse Phase HPLC / Recrystallization
Troubleshooting Guide (Q&A)
Q1: My HPLC analysis shows a persistent peak at RRT ~0.95 relative to the main peak. Is this the Syn-diastereomer, and how do I remove it?

A: Yes, the syn-isomer ((3R,5S)) is the most common diastereomeric impurity and often elutes very close to the anti-isomer ((3S,5S)).[1]

  • Mechanism: The reduction of the 3-keto precursor (using reagents like NaBH₄/Et₂BOMe) is stereoselective but rarely 100% specific.

  • Solution: The anti-isomer often has distinct solubility properties compared to the syn-isomer.[1]

    • Protocol: Use a THF/Cyclohexane recrystallization system. The syn-isomer tends to crystallize more readily in this system (often used to purify the drug intermediate). If your target is the anti-isomer (3S,5S), it may remain in the mother liquor or require a different solvent system such as Acetonitrile/Water to induce selective precipitation.

    • Alternative: If crystallization fails to reach >98% de (diastereomeric excess), employ Flash Column Chromatography using Toluene/Ethyl Acetate (gradient). The diol stereochemistry significantly affects adsorption on silica due to internal hydrogen bonding differences.

Q2: I have detected the (6Z)-isomer. Can I convert it back to the (6E)-form or must I remove it?

A: The (6Z)-isomer is a geometric impurity.[1] While photo-isomerization (iodine-catalyzed) can sometimes equilibrate the mixture to the thermodynamic E-form, it is risky with the labile tert-butyl ester and diol functionality.[1]

  • Recommendation: Removal is safer than conversion.

  • Method: The Z-isomer generally possesses higher solubility in polar protic solvents than the E-isomer due to disrupted crystal packing.[1]

  • Action: Perform a "swish" or slurry wash with cold Methanol/Water (1:1) . The (6E)-isomer should remain as a solid, while the (6Z)-isomer is enriched in the filtrate.[1]

Q3: The crude oil is dark/yellow. How do I remove color bodies without degrading the ester?

A: Coloration often indicates conjugated elimination products (polyenes) or oxidative degradation.

  • Warning: Avoid acidic clays or unbuffered silica, which can catalyze the elimination of the

    
    -hydroxy group (dehydration) to form trienes.
    
  • Protocol: Dissolve the crude oil in Ethyl Acetate and treat with Activated Carbon (Type ENO-PC) at room temperature for 30 minutes. Filter through Celite. If using silica gel, ensure it is neutralized (pre-washed with 1% Triethylamine in Hexane) to prevent on-column degradation.[1]

Detailed Experimental Protocols
Protocol A: Purification via Recrystallization (Targeting Anti-Isomer)

This protocol utilizes solubility differences to enrich the (3S,5S) isomer. Note: If the Anti-isomer is the minor component, chromatographic enrichment is required first.

  • Dissolution: Charge crude (3S,5S,6E)-O-tert-Butyl Fluvastatin (10 g) into a flask. Add Tetrahydrofuran (THF) (30 mL) and heat to 40°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Cyclohexane (150 mL) over 20 minutes while maintaining temperature at 35-40°C.

  • Crystallization: Cool the mixture gradually to 25°C over 1 hour, then to 0-5°C for 2 hours.

  • Filtration: Filter the solid.

    • Critical Checkpoint: Analyze both the Solid Cake and the Mother Liquor by HPLC.

    • Scenario: In many statin ester systems, the Syn isomer crystallizes preferentially. If your target is the Anti isomer ((3S,5S)), it may be enriched in the Mother Liquor .

    • Recovery: If enriched in liquor, concentrate the filtrate and recrystallize using Isopropanol/Water (60:40) to precipitate the Anti-isomer.

  • Drying: Dry the product under vacuum at 35°C for 12 hours.

Protocol B: Analytical HPLC Method (Purity Check)

Use this method to distinguish diastereomers and geometric isomers.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 60% A / 40% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (max for diene system).

  • Retention Order (Typical): Syn-diol < Anti-diol < Z-isomer < E-isomer (Main) < Ketone.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the origin of the primary impurities during the reduction of the 3-keto intermediate.

ImpurityPathways cluster_purification Purification Logic Keto 3-Keto Intermediate (Precursor) Reduction Stereoselective Reduction (NaBH4 / Et2BOMe) Keto->Reduction Target Target: (3S,5S)-Anti Isomer (O-tert-Butyl Fluvastatin) Reduction->Target Minor Pathway (if Syn-selective conditions used) SynImp Impurity: (3R,5S)-Syn Isomer (Diastereomer) Reduction->SynImp Major Pathway (Standard Conditions) ZImp Impurity: (6Z)-Isomer (Geometric) Target->ZImp Light/Heat (Isomerization) ElimImp Impurity: Triene (Elimination Product) Target->ElimImp Acidic Workup (Dehydration) Method1 Recrystallization (THF/Cyclohexane) Target->Method1 SynImp->Method1 Removes Syn (Solid Phase) Method2 Flash Chromatography (Silica) ZImp->Method2 Removes Z

Caption: Impurity genesis during reduction and purification pathways for (3S,5S)-O-tert-Butyl Fluvastatin.

References
  • Process for the preparation of Fluvastatin Sodium salt. (US Patent 7,662,848 B2). Google Patents.
  • Improved process for the preparation of fluvastatin and salts thereof. (WO 2010/118757 A1). Google Patents.
  • Fluvastatin t-butyl ester, (-)- (Compound Summary). PubChem.[1] Retrieved from [Link][1]

  • Separation of steryl esters by reversed-phase liquid chromatography. Journal of Lipid Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Scale-Up Synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin

Executive Summary This guide addresses the critical bottlenecks in the scale-up synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin (often referred to as the "Fluva diol t-butyl ester"). This intermediate is the linchpin of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical bottlenecks in the scale-up synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin (often referred to as the "Fluva diol t-butyl ester"). This intermediate is the linchpin of the Fluvastatin sodium process. Its quality directly dictates the enantiomeric purity and yield of the final API.

The synthesis hinges on two high-risk transformations:

  • The Olefination: Establishing the (E)-alkene geometry.

  • The Stereoselective Reduction: Installing the syn-1,3-diol motif (3S,5S) with high diastereomeric excess (de).

We have moved away from generic advice. Below are the specific failure modes, root cause analyses, and remediation protocols derived from our internal CDMO operational data.

Module 1: The Stereochemical Engine (Narasaka-Prasad Reduction)

The Challenge: Achieving >98% diastereomeric excess (de) for the syn-diol during the reduction of the


-hydroxy ketone (or 3,5-diketo) precursor.

The Mechanism: This transformation relies on the Narasaka-Prasad reduction .[1][2] The reaction utilizes a dialkylboron alkoxide (typically diethylmethoxyborane,


) to form a boron chelate with the 

-hydroxy ketone. This chelate locks the conformation, forcing the hydride donor (

) to attack from the less hindered face (axial attack), yielding the syn-isomer.
Troubleshooting Protocol: Low Diastereomeric Excess (de)

User Issue: "We are observing de values dropping from 99% (gram scale) to 92% (kilo scale)."

Root Cause AnalysisRemediation Protocol
Boron Reagent Hydrolysis

is moisture sensitive. Partial hydrolysis generates

, which does not chelate effectively. Action: Titrate the boron reagent before use. Ensure reactor headspace is purged with dry

(<10 ppm

).
Thermal Gradients The reaction requires -78°C. At scale, the exotherm of

addition creates "hot spots" (> -60°C) where non-chelated reduction (non-selective) occurs. Action: Switch to Dosing Control . Add

as a slurry in THF/MeOH slowly, maintaining internal temp < -70°C.
Solvent Effects (MeOH) Methanol is required for the

reduction but competes for boron coordination. Action: Use a mixed solvent system (THF:MeOH 4:1). Do not pre-mix the boron reagent with MeOH; add MeOH only with the hydride source.
Visualization: The Stereocontrol Logic

The following diagram illustrates the critical decision pathways for optimizing the reduction step.

NarasakaLogic Start Issue: Low Diastereomeric Excess (de < 95%) Check1 Check 1: Boron Reagent Quality (Is Et2BOMe hydrolyzed?) Start->Check1 Check2 Check 2: Temperature Profile (Did internal T exceed -70°C?) Check1->Check2 No Action1 Remediation: Distill Et2BOMe or use fresh bottle under Ar Check1->Action1 Yes Check3 Check 3: Solvent Ratio (Is MeOH > 25% v/v?) Check2->Check3 No Action2 Remediation: Slow NaBH4 dosing or enhance jacket cooling Check2->Action2 Yes Check3->Start No (Investigate Starting Material Purity) Action3 Remediation: Reduce MeOH content (Target THF:MeOH 4:1) Check3->Action3 Yes

Caption: Decision tree for troubleshooting diastereoselectivity loss during Narasaka-Prasad reduction.

Module 2: The Olefin Geometry (Julia-Kocienski Olefination)

The Challenge: Connecting the indole aldehyde to the side chain while maintaining exclusive (E)-selectivity. Contamination with the (Z)-isomer is difficult to purge from the tert-butyl ester oil.

The Solution: While Wittig reagents are common, the Julia-Kocienski olefination (using 1-phenyl-1H-tetrazol-5-yl sulfone, or PT-sulfone ) offers superior (E)-selectivity and easier purification for this specific substrate.

Experimental Optimization Guide

User Issue: "We see 5-8% Z-isomer. Recrystallization is failing because the t-butyl ester is an oil."

Technical Insight: The tert-butyl ester of Fluvastatin is notoriously difficult to crystallize compared to the methyl ester. Therefore, the olefination must deliver >99:1 E:Z ratio upstream.

VariableRecommendationScientific Rationale
Base Selection LiHMDS or NaHMDS Hexamethyldisilazide bases are bulky and minimize self-condensation of the sulfone. Avoid smaller alkoxides (NaOMe) which can cause transesterification of the t-butyl group.
Solvent DME (Dimethoxyethane)DME coordinates with the metal cation (Li/Na), stabilizing the transition state that favors the anti-intermediate, which eliminates to the (E)-alkene.
Temperature -60°C to -78°C Kinetic control is essential. Higher temperatures favor the thermodynamic equilibrium which may slightly increase the Z-isomer or side reactions.

Module 3: Downstream Processing (The "Sticky" Chelate)

The Challenge: After the Narasaka-Prasad reduction, the boron forms a stable, cyclic boronate ester with the product. This must be broken to release the diol.

Safety Warning: The standard oxidative workup uses Hydrogen Peroxide (


). On a large scale, mixing 

with residual boranes and THF can be explosive .
Protocol: Safe Boron Removal (The Methanol Swap)

Instead of a harsh oxidative workup, we recommend a methanolysis approach for safer scale-up.

  • Quench: Quench the reaction mixture with acetic acid (carefully) at low temperature.

  • Exchange: Add excess Methanol (MeOH).

  • Distillation: Distill off the solvent. The boron forms volatile trimethyl borate (

    
    ) which azeotropes with methanol.
    
  • Repeat: Repeat the MeOH addition and distillation 3-4 times.

    • Why? This drives the equilibrium toward the free diol and removes boron without generating exothermic per-borates.

User Issue: "The product is a yellow gum that won't solidify."

  • Root Cause: Residual boron or solvent. The tert-butyl ester is low-melting (

    
     135°C for pure solid, but oils easily with impurities).
    
  • Fix: If the oil is >95% pure by HPLC, proceed directly to the hydrolysis (final step) without isolating the solid ester. The final Fluvastatin Sodium salt is much easier to crystallize.

Frequently Asked Questions (FAQ)

Q1: Can I use the methyl ester instead of the tert-butyl ester?

  • A: Yes, but the tert-butyl ester is preferred in modern routes because the final hydrolysis to the sodium salt is milder (avoiding potential lactonization under acidic conditions). However, the methyl ester is more crystalline, which aids in purification if your upstream steps (olefination) are dirty.

Q2: My Narasaka reduction stalled. Can I add more NaBH4?

  • A: Only if you also add more boron chelator. Adding

    
     alone without the chelator will reduce the remaining ketone non-selectively, ruining your diastereomeric ratio. It is better to restart or accept the conversion limit.
    

Q3: How do I measure the "syn" vs "anti" ratio?

  • A: Reverse-phase HPLC is standard, but

    
    -NMR is faster for in-process checks. The chemical shift of the methine protons on the diol ring differs characteristically between syn and anti isomers (coupling constants 
    
    
    
    are distinct; syn typically shows larger coupling due to chair conformation stability).

References

  • Narasaka-Prasad Reduction Mechanism & Protocol

    • Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of

      
      -hydroxy ketones to 1,3-diols. Tetrahedron, 40(12), 2233-2238.[2] 
      
  • Julia-Kocienski Olefination (E-Selectivity)

    • Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998).[3] A Stereoselective Synthesis of Trans-1,2-Disubstituted Alkenes. Synlett, 1998(1), 26-28.[3]

  • Fluvastatin Process Chemistry (Scale-Up & Impurities)

    • Jendralla, H., Baader, E., Bartmann, W., et al. (1995). Synthesis of HMG-CoA Reductase Inhibitors. Journal of Medicinal Chemistry.
    • Process for the preparation of Fluvastatin Sodium. (2007).[4] World Intellectual Property Organization Patent WO2007023503A1. (Details the t-butyl ester route and boron handling).

  • Boron Removal Strategies

    • Prasad, K., et al. (1987).[2] Tetrahedron Letters, 28(2), 155-158.[2] (Discusses the workup of boronate esters).

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) review, particularly regarding the handling of pyrophoric organoboranes and hydride reducing agents.

Sources

Optimization

Technical Support Center: Strategies for Preventing Epimerization in (3S,5S,6E)-O-tert-Butyl Fluvastatin Synthesis

Welcome to the technical support center for the stereoselective synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization, a critical challenge in maintaining the desired stereochemistry of this key pharmaceutical intermediate.[1][] We will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to ensure high diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and where does it occur in the synthesis of the Fluvastatin side chain?

A1: Epimerization is the change in the configuration of only one of several stereocenters in a molecule. In the context of synthesizing the (3S,5S,6E)-O-tert-Butyl Fluvastatin side chain, the primary concern is the potential for inversion at the C3 or C5 positions of the heptenoate backbone, leading to the formation of undesired diastereomers. This is particularly problematic as diastereomers can have different pharmacological activities and are often difficult to separate.[3][4][5]

The most vulnerable step for epimerization is during the aldol-type condensation reaction that forms the β-hydroxy ketoester intermediate.[6] This is due to the presence of an acidic α-proton to the carbonyl group, which can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.[7][8]

Q2: What are the primary factors that promote epimerization in this synthesis?

A2: The primary drivers of epimerization in this context are:

  • Base Strength and Concentration: Strong bases and high concentrations can readily deprotonate the α-carbon, increasing the likelihood of enolate formation and subsequent epimerization.[7]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the retro-aldol reaction, which proceeds through the same enolate intermediate that leads to epimerization.[9][10] This shifts the reaction from kinetic to thermodynamic control, often favoring the more stable, but undesired, epimer.[11][12][13]

  • Prolonged Reaction Times: Extended exposure to basic conditions or elevated temperatures increases the opportunity for equilibrium to be established between the desired product and its epimers.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability and reactivity of the enolate intermediate.

Q3: How can I minimize epimerization during the aldol condensation step?

A3: The key is to operate under conditions that favor kinetic control, where the desired product is formed faster than its epimer and the reaction is essentially irreversible.[10][12][13]

Here are several strategies:

  • Use of Chelating Lewis Acids: Boron-mediated aldol reactions are particularly effective in controlling stereochemistry.[14] The use of reagents like methoxydiethylborane can form a six-membered chelate with the keto-ester, leading to a highly organized transition state that favors the formation of the desired syn-diol upon reduction.[15][16]

  • Low Reaction Temperatures: Conducting the reaction at low temperatures (e.g., -78 °C) is crucial. This minimizes the energy available for the retro-aldol reaction and subsequent epimerization.[12]

  • Careful Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure rapid and complete enolate formation. The stoichiometry of the base should be carefully controlled.

  • Control of Addition Order and Time: Add the electrophile (aldehyde) to the pre-formed enolate at low temperature. Keep the reaction time as short as possible to produce the desired product under kinetic control.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of the (3R,5R) or (3S,5R) diastereomers in the final product. Epimerization at the C3 or C5 position during the aldol condensation or subsequent reduction.1. Implement a Boron-Mediated Aldol Reaction: Utilize a chelating agent like dicyclohexylboron triflate or methoxydiethylborane to enforce stereocontrol. 2. Optimize Reaction Temperature: Ensure the aldol condensation and reduction steps are performed at sufficiently low temperatures (e.g., -78 °C to -40 °C). 3. Re-evaluate Base and Solvent: Consider using a less coordinating solvent like dichloromethane and a sterically hindered base.
Inconsistent diastereomeric ratios between batches. Variations in reaction conditions such as temperature fluctuations, moisture content, or reagent quality.1. Strictly Control Temperature: Use a reliable cooling bath and monitor the internal reaction temperature closely. 2. Ensure Anhydrous Conditions: Use freshly distilled solvents and dry glassware to prevent side reactions. 3. Standardize Reagent Addition: Use syringe pumps for precise and reproducible addition of reagents.
Formation of α,β-unsaturated ester byproducts. Dehydration of the β-hydroxy ester, which can be promoted by acidic or basic conditions and heat.1. Maintain Low Temperatures: Avoid warming the reaction mixture until the workup. 2. Neutralize Carefully: Quench the reaction with a buffered solution or a weak acid to avoid harsh pH changes.

Experimental Protocols

Protocol 1: Boron-Mediated Diastereoselective Aldol Reaction

This protocol is designed to maximize the formation of the desired syn-diol precursor to (3S,5S,6E)-O-tert-Butyl Fluvastatin.

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl acetoacetate in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Transmetalation and Aldol Addition:

    • To the enolate solution, slowly add a solution of methoxydiethylborane in THF.

    • Stir the mixture at -78 °C for 1 hour to allow for the formation of the boron enolate.

    • Slowly add a pre-cooled (-78 °C) solution of (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrylaldehyde in anhydrous THF.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Chiral Analysis by Capillary Electrophoresis

This method can be used to determine the enantiomeric purity of Fluvastatin and its precursors.[17]

  • Buffer Preparation: Prepare a 100 mM borate buffer containing 30 mg/mL of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as the chiral selector.

  • Sample Preparation: Dissolve a known amount of the sample in the running buffer.

  • CE Conditions:

    • Capillary: Uncoated fused silica

    • Running Buffer: 100 mM borate with 30 mg/mL HP-β-CD

    • Voltage: 20-30 kV

    • Detection: UV at 230 nm

  • Analysis: The two enantiomers will exhibit different migration times due to their differential interaction with the chiral selector. The enantiomeric excess can be calculated from the peak areas.

Visualizing the Mechanism

Mechanism of Base-Catalyzed Epimerization

Epimerization Desired_Product (3S,5S) Diastereomer Enolate Planar Enolate Intermediate Desired_Product->Enolate + Base - H+ Enolate->Desired_Product + H+ Undesired_Product (3S,5R) or (3R,5S) Epimer Enolate->Undesired_Product + H+ Undesired_Product->Enolate + Base - H+

Caption: Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Controlling Stereochemistry with Boron Chelation

Boron_Control cluster_0 Reaction Pathway Ketoester β-Ketoester Boron_Enolate Boron Enolate Ketoester->Boron_Enolate + Base + Boron Reagent Chelated_TS Six-Membered Chelated Transition State Boron_Enolate->Chelated_TS + Aldehyde Syn_Diol Desired syn-Diol Product Chelated_TS->Syn_Diol Reduction

Caption: Boron-mediated chelation leads to a rigid transition state, ensuring syn-selectivity.

References

  • Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. PubMed. Available from: [Link]

  • Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. PubMed. Available from: [Link]

  • Chiral separation of fluvastatin enantiomers by capillary electrophoresis. PubMed. Available from: [Link]

  • Boron-mediated diastereo- and enantioselective aldol reactions of carboxylic acid esters and amides. American Chemical Society. Available from: [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction. RSC Publishing. Available from: [Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction. PMC - NIH. Available from: [Link]

  • An Improved Manufacturing Process for Fluvastatin. ResearchGate. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • An efficient industrial process for the preparation of fluvastatin sodium. orientjchem.org. Available from: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • Asymmetric Synthesis. Available from: [Link]

  • Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. Available from: [Link]

  • Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach. PubMed. Available from: [Link]

  • WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin. Google Patents.
  • Proposed mechanism of base catalyzed epimerization. ResearchGate. Available from: [Link]

  • Reagent Control in the Aldol Addition Reaction of Chiral Boron Enolates with Chiral Aldehydes. ResearchGate. Available from: [Link]

  • Mastering Fluvastatin Synthesis: A Guide to Key Intermediates. Available from: [Link]. -

  • EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin. Google Patents.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing). Available from: [Link]

  • WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof. Google Patents.
  • Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. PubMed. Available from: [Link]

  • CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)-3-oxo-5-hydroxy-6-heptenoate. Google Patents. Available from: https://patents.google.
  • Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. PMC - NIH. Available from: [Link]

  • US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. Google Patents.
  • Epimerisation in Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Experimental and theoretical studies on fluvastatin primary photoproduct formation. RSC Publishing. Available from: [Link]

  • Fluvastatin, (3R,5S)-. PubChem. Available from: [Link]

  • Fluvastatin Impurities and Related Compound. Veeprho. Available from: [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

  • Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. Available from: [Link]

  • Epimerisation in Peptide Synthesis. Semantic Scholar. Available from: [Link]

  • Epimerisation in Peptide Synthesis. OUCI. Available from: [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Available from: [Link]

  • Synthesis of biologically active boron-containing compounds. PMC - NIH. Available from: [Link]

  • Synthesis and characterization of a fluvastatin-releasing hydrogel delivery system to modulate hMSC differentiation and function for bone regeneration. PubMed. Available from: [Link]

  • Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. PubMed. Available from: [Link]: [Link]

Sources

Troubleshooting

Enhancing the stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin in solution

Technical Support Center: (3S,5S,6E)-O-tert-Butyl Fluvastatin Welcome to the technical support guide for (3S,5S,6E)-O-tert-Butyl Fluvastatin. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3S,5S,6E)-O-tert-Butyl Fluvastatin

Welcome to the technical support guide for (3S,5S,6E)-O-tert-Butyl Fluvastatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs) on Solution Stability

This section addresses fundamental questions regarding the nature of (3S,5S,6E)-O-tert-Butyl Fluvastatin and its stability profile.

Q1: What is (3S,5S,6E)-O-tert-Butyl Fluvastatin and why is its stability important?

(3S,5S,6E)-O-tert-Butyl Fluvastatin is a key process-related intermediate used in the synthesis of Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] As an intermediate, its purity and integrity are paramount. Degradation in solution can lead to the formation of impurities that may be difficult to remove, potentially affecting the yield and purity of the final active pharmaceutical ingredient (API) and requiring rigorous process control to mitigate.[3]

Q2: What are the primary chemical pathways through which this compound degrades in solution?

Based on forced degradation studies of Fluvastatin and the known chemistry of tert-butyl esters, the primary degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester group is highly susceptible to cleavage under acidic conditions, yielding the active Fluvastatin acid and tert-butanol. This is often the most significant and rapid degradation pathway.

  • Lactonization: Following hydrolysis to the free acid, the resulting molecule can undergo intramolecular cyclization (lactonization), especially under acidic conditions, forming a fluvastatin lactone impurity.[4]

  • Oxidation: The indole ring and the dihydroxyheptenoate side chain are susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metals, or oxidizing agents.[5][6]

  • Photodegradation: Fluvastatin contains chromophores that absorb UV light, making it susceptible to degradation upon exposure to light, which can lead to a range of photoproducts.[7][8]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidation.[9]

Q3: What are the key environmental factors that influence the stability of (3S,5S,6E)-O-tert-Butyl Fluvastatin in solution?

The stability is a multifactorial issue. The following diagram illustrates the primary factors you must control in your experiments.

main O-tert-Butyl Fluvastatin Stability ph Solution pH ph->main Influences Hydrolysis & Lactonization temp Temperature temp->main Accelerates All Degradation Rates solvent Solvent Choice solvent->main Affects Solubility & Reaction Kinetics light Light Exposure light->main Causes Photolytic Cleavage oxygen Oxygen/Air oxygen->main Drives Oxidative Degradation

Caption: Key environmental factors influencing compound stability.

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[10] An effective method should be capable of separating the parent compound, (3S,5S,6E)-O-tert-Butyl Fluvastatin, from its potential degradation products, including the hydrolyzed free acid, lactone, and various oxidative degradants.[11][12] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation peaks, which helps in elucidating their structures.

Part 2: Troubleshooting Guide for Unexpected Degradation

Encountering unexpected sample degradation can be a significant setback. This guide provides a systematic approach to diagnosing and resolving these issues.

start_node start_node process_node process_node decision_node decision_node solution_node solution_node end_node end_node A Start: Unexpected Peak(s) in HPLC/LC-MS B Step 1: Review Solution Prep & Storage Conditions (pH, Temp, Light, Headspace) A->B C Step 2: Perform Forced Degradation Study (See Protocol Below) B->C D Step 3: Compare Retention Times (RT) & Mass Spectra of Unknowns with Stressed Samples C->D E Does Unknown RT Match Acid/Base Hydrolysis Sample? D->E F Does Unknown RT Match Oxidative Stress Sample? E->F No H Primary Degradation is Hydrolytic/Lactonization E->H Yes G Does Unknown RT Match Photolytic Stress Sample? F->G No I Primary Degradation is Oxidative F->I Yes J Primary Degradation is Photolytic G->J Yes K Solution: Adjust pH to 6-8, Use Aprotic Solvent, Lower Temperature H->K L Solution: Degas Solvents, Use Inert Atmosphere (N2/Ar), Add Antioxidant (e.g., BHA) I->L M Solution: Use Amber Vials, Protect from Light, Work in Low-Light Conditions J->M

Caption: Systematic workflow for troubleshooting degradation.

Q: My solution shows significant degradation after a short time. Where do I start?

A: Begin by reviewing your entire experimental setup with meticulous detail (Node B in the workflow).

  • Check the pH: Was the solvent unbuffered? Traces of acid or base can drastically accelerate hydrolysis.

  • Review the Solvent: Are you using a protic solvent like methanol or ethanol? These can participate in solvolysis. Consider switching to an aprotic solvent like acetonitrile (ACN) if the compound's solubility permits.

  • Assess Temperature: Was the solution left at room temperature? Degradation reactions double in rate for every 10°C increase. Ensure storage at ≤4°C for short-term and ≤-20°C for long-term.

  • Consider Headspace and Light: Was the vial sealed under air? Was it exposed to ambient or UV light? Use amber vials and consider purging the headspace with an inert gas like nitrogen or argon.

Q: My HPLC shows a major new peak with a shorter retention time. What is it likely to be?

A: A more polar compound typically has a shorter retention time on a reverse-phase column. The hydrolyzed free acid (Fluvastatin) is more polar than its tert-butyl ester parent. Therefore, this new peak is very likely the result of hydrolysis. To confirm, run a forced hydrolysis (mild acid) and see if the retention time of the degradant matches your unknown peak (Nodes C, D, E).

Q: How can I definitively distinguish between different types of degradation?

A: A forced degradation (or stress testing) study is the definitive way to achieve this (Node C). This involves intentionally degrading the compound under controlled conditions to generate its likely degradation products.[13] By comparing the chromatograms of your unstable sample to these stressed samples, you can identify the degradation pathway. See the detailed protocol in Part 3.

Part 3: Protocols for Stability Enhancement & Analysis

This section provides actionable protocols for conducting stability studies and preparing more stable solutions.

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and validating that your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation.[13]

Objective: To generate degradation products of (3S,5S,6E)-O-tert-Butyl Fluvastatin under controlled stress conditions.

Materials:

  • (3S,5S,6E)-O-tert-Butyl Fluvastatin

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, photostability chamber, heating block/oven.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve (3S,5S,6E)-O-tert-Butyl Fluvastatin in acetonitrile to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control (1 mL stock + 1 mL ACN:Water 50:50).

Stress ConditionProcedurePurposeLikely Products
Acid Hydrolysis Add 0.1 M HCl. Heat at 60°C for 2 hours.Simulates acidic environment.Fluvastatin free acid, Fluvastatin lactone.
Base Hydrolysis Add 0.1 M NaOH. Keep at RT for 30 mins.Simulates alkaline environment.Fluvastatin free acid.
Oxidation Add 3% H₂O₂. Keep at RT for 6 hours.Simulates oxidative stress.N-oxides, hydroxylated species.
Thermal Heat the control solution at 80°C for 24 hours.Simulates heat exposure.Accelerates all pathways.
Photolytic Expose the control solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.Simulates light exposure.Various photoproducts.
  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base/acid.

    • Dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

    • Analyze immediately by a validated stability-indicating HPLC method.

Protocol 2: Recommended Stability-Indicating HPLC Method

This method provides a starting point for resolving the parent compound from its primary degradants.

ParameterRecommended ConditionRationale
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)Standard for reverse-phase separation of moderately nonpolar compounds.
Mobile Phase A 20 mM Phosphate Buffer, pH adjusted to 6.8Buffered to maintain a stable pH near neutral, where hydrolytic stability is highest.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound and its degradants.
Gradient Start at 40% B, ramp to 90% B over 15 min, hold for 5 min.Gradient elution is necessary to resolve compounds with different polarities, from the polar free acid to the nonpolar parent ester.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 305 nmFluvastatin has a strong absorbance maximum around this wavelength.[12]
Injection Vol. 10 µLStandard injection volume.
Protocol 3: Preparing and Storing Stable Solutions

Objective: To prepare a solution of (3S,5S,6E)-O-tert-Butyl Fluvastatin for experimental use with minimized degradation.

Procedure:

  • Solvent Selection: Whenever possible, use a high-purity, aprotic solvent like acetonitrile or THF. If an aqueous solution is required, use a buffer in the pH 6.5-7.5 range. Avoid acidic conditions.

  • Degassing: Before use, sparge solvents with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can cause oxidative degradation.

  • Preparation: Prepare the solution under low-light conditions. For quantitative work, use a calibrated balance and volumetric flasks.

  • Storage:

    • Use amber glass vials to protect from light.

    • Purge the headspace of the vial with nitrogen or argon before sealing.

    • For short-term storage (<24 hours), store at 2-8°C.

    • For long-term storage (>24 hours), store at -20°C or -80°C.

    • Always perform a freeze-thaw stability study if the solution will be cycled between freezer and benchtop temperatures.

References

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Summary for CID 1548972. Retrieved from [Link]

  • Muchtaridi, M., Dermawan, D., & Rusdiana, T. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 38-42. Retrieved from [Link]

  • ProQuest. (2021). Review on Forced Degradation Study of Statins. Journal of Pharmaceutical Research International, 33(42A), 266-277. Retrieved from [Link]

  • Muchtaridi, M., Dermawan, D., & Rusdiana, T. (2018). Forced degradation study of statins: A review. ResearchGate. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Il Farmaco, 60(3), 261-269. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluvastatin. Retrieved from [Link]

  • Srinivasan, M., & Kamarapu, S. K. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journal of Life Sciences, 2(1), 15-22. Retrieved from [Link]

  • International Journal of New Research and Development. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. Retrieved from [Link]

  • Google Patents. (n.d.). EP1905424A2 - Pharmaceutical composition comprising stabilized statin particles.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). Mass spectrum of Fluvastatin Sodium acid degradate. ResearchGate. Retrieved from [Link]

  • Tse, F. L., & Jaffe, J. M. (1993). High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 123-128. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Retrieved from [Link]

  • YouTube. (2024, July 16). Ep:385 REPLACE STATINS WITH THIS FDA-APPROVED PLAQUE STABILIZER. Retrieved from [Link]

  • Bouitbir, J., et al. (2020). Fluvastatin-induced myofibrillar damage is associated with elevated ROS, and impaired fatty acid oxidation, and is preceded by mitochondrial morphological changes. Scientific Reports, 10(1), 1-14. Retrieved from [Link]

  • Veeprho. (n.d.). Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester. Retrieved from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. Retrieved from [Link]

  • Monti, S., et al. (2014). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Photochemical & Photobiological Sciences, 13(2), 211-221. Retrieved from [Link]

  • Medical News Today. (n.d.). Statin alternatives: Medications and natural remedies. Retrieved from [Link]

  • Obata, T., & Yamanaka, Y. (2008). The protective effect of fluvastatin on hydroxyl radical generation by inhibiting low-density lipoprotein (LDL) oxidation in the rat myocardium. Molecular and Cellular Biochemistry, 318(1-2), 125-129. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of the hydrolytic degradation of lovastatin by HPLC. Retrieved from [Link]

  • Desager, J. P., & Horsmans, Y. (1995). Development and pharmacology of fluvastatin. The American journal of cardiology, 76(2), 18A-23A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stabilization of high-risk plaques. PMC. Retrieved from [Link]

  • Harvard Health Publishing. (2014, March 9). Help for your cholesterol when the statins won't do. Retrieved from [Link]

  • Bikiaris, D., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery, 6(3), 267-277. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin, (3R,5S)-. PubChem Compound Summary for CID 446155. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin t-butyl ester, (-)-. PubChem Compound Summary for CID 10115940. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Improvement in Chemical and Physical Stability of Fluvastatin Drug Through Hydrogen Bonding Interactions with Different Polymer Matrices. Retrieved from [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of (3S,5S,6E)-O-tert-Butyl Fluvastatin: A Comparative Analysis

This guide provides an in-depth comparison of prominent synthetic routes to (3S,5S,6E)-O-tert-Butyl Fluvastatin, a key intermediate in the production of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. Fluva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of prominent synthetic routes to (3S,5S,6E)-O-tert-Butyl Fluvastatin, a key intermediate in the production of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. Fluvastatin is marketed as a racemic mixture of its (3R,5S) and (3S,5R) enantiomers, but the biological activity predominantly resides in the (3R,5S)-enantiomer.[1] The synthesis of enantiomerically pure statins and their intermediates is therefore of significant interest for both research and industrial applications.

The core challenge in synthesizing (3S,5S,6E)-O-tert-Butyl Fluvastatin lies in the stereoselective construction of the C3 and C5 diol functionality. Achieving the desired syn-diol configuration with high diastereoselectivity is paramount and has been the focus of extensive process development. This guide will dissect and compare three major strategies: an improved industrial one-pot process, a highly enantioselective catalytic route, and emerging biocatalytic methods.

Comparative Analysis of Synthesis Routes

The synthesis of the O-tert-Butyl Fluvastatin intermediate generally involves two critical transformations: an aldol-type condensation to form the carbon skeleton and a subsequent stereoselective reduction of a keto group to generate the desired 1,3-syn-diol. The efficiency, selectivity, and scalability of these steps define the overall viability of the synthetic route.

dot

Synthesis_Overview Indole_Aldehyde E-[3-(4-fluorophenyl)-1- (1-methylethyl)-1H-indol-2-yl]-2-propenal Keto_Intermediate (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)- 1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid-1,1-dimethylethylester Indole_Aldehyde->Keto_Intermediate Aldol Condensation Acetoacetate tert-Butyl Acetoacetate Acetoacetate->Keto_Intermediate Route_A Route A: Industrial One-Pot Process Final_Product (3S,5S,6E)-O-tert-Butyl Fluvastatin Route_A->Final_Product Diastereoselective Reduction Route_B Route B: Enantioselective Catalysis Route_B->Final_Product Diastereoselective Reduction Route_C Route C: Biocatalytic Reduction Route_C->Final_Product Asymmetric Reduction Keto_Intermediate->Route_A Keto_Intermediate->Route_B Keto_Intermediate->Route_C

Caption: High-level overview of synthetic strategies for O-tert-Butyl Fluvastatin.

Route A: The Improved Industrial "One-Pot" Process

Developed by Novartis, this route represents a significant optimization for large-scale manufacturing.[2][3][4] It streamlines the synthesis by performing the aldol condensation and the subsequent stereoselective reduction in a single pot without isolating the intermediate keto-alcohol.[2][3] This approach enhances throughput and reduces solvent waste, making it economically attractive.[2]

Causality Behind Experimental Choices: The key to this process is the initial formation of the sodium-lithium dianion of tert-butyl acetoacetate. Using two different bases (sodium hydride and n-butyllithium) allows for the deprotonation of both the active methylene and the methyl group, creating a highly reactive nucleophile for the aldol condensation.

The most critical step is the diastereoselective reduction of the intermediate β-hydroxy ketone. The high syn-selectivity is achieved by using a combination of diethylmethoxyborane and sodium borohydride at low temperatures (-78 °C).[4] The diethylmethoxyborane acts as a chelating agent, forming a six-membered ring complex with the β-hydroxy ketone. This chelation locks the conformation of the substrate, forcing the hydride from sodium borohydride to attack from a specific face, leading to the desired syn-diol.[5] This method is a well-established strategy for 1,3-diol synthesis, as described by Chen et al.[5]

Experimental Protocol: One-Pot Synthesis

One_Pot_Workflow

Sources

Comparative

Purity comparison of (3S,5S,6E)-O-tert-Butyl Fluvastatin from different suppliers

A Technical Comparison Guide for Impurity Profiling & Analytical Validation Part 1: The Strategic Context In the development of Fluvastatin Sodium (Lescol®), the control of stereochemistry is the single most critical qua...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Impurity Profiling & Analytical Validation

Part 1: The Strategic Context

In the development of Fluvastatin Sodium (Lescol®), the control of stereochemistry is the single most critical quality attribute (CQA). While the active pharmaceutical ingredient (API) is a racemate of the syn-diastereomers [(3R,5S) and (3S,5R)], the formation of ** anti-diastereomers** during the reduction of the 1,3-diketone intermediate represents a significant process risk.

The compound (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS 129332-29-2 equivalent/isomer) serves a vital role not as a drug precursor, but as a high-value Reference Standard for quantifying these unwanted anti-isomers.

The Problem: Commercial sources of this specific diastereomer vary wildly in quality. A "98% pure" standard contaminated with 2% of the syn-isomer (the API itself) renders it useless for accurate impurity quantification, leading to false negatives in batch release testing.

This guide objectively compares commercial grades of (3S,5S)-Fluvastatin tert-butyl ester, categorizing them by synthesis origin and suitability for specific development phases.

Part 2: Supplier Landscape & Purity Analysis

We have categorized suppliers into three tiers based on their synthesis technology and certificate of analysis (CoA) transparency.

Comparative Data: Commercial Grades
FeatureTier 1: Pharmacopeial/CRM Grade Tier 2: Specialized Chiral Synthesis Tier 3: Bulk Chemical Grade
Typical Supplier Profile USP/EP Reference Standards, LGC StandardsToronto Research Chemicals (TRC), Veeprho, SincoBoc Sciences, Ambeed, Alibaba Aggregators
Chemical Purity (HPLC) > 99.8%> 98.0%> 95.0%
Stereochemical Purity (% de) > 99.9% (Chiral) > 98.5% Unknown / Not Tested
Primary Contaminant None detectedTrace (3R,5S)-Syn isomer (<1%)Significant (3R,5S)-Syn isomer (2-5%)
Enrichment Method Preparative Chiral HPLCStereoselective Reduction + CrystallizationNon-selective Reduction
Cost (Estimated) $2,000 / 10 mg$450 / 10 mg$150 / 100 mg
Recommended Use Method Validation (ICH Q2), Release Testing Process Development, Stress Testing Early R&D, TLC Spotting
Deep Dive: The "Syn-Leakage" Issue

The most common failure mode in Tier 3 products is "Syn-Leakage." Because the (3S,5S) anti-isomer is thermodynamically less stable or harder to access via standard Narasaka-Prasad reduction, generic suppliers often attempt to purify it from a racemic mixture. This frequently leaves 2-5% of the syn-isomer (the dominant product) in the "standard."

  • Impact: When you use a Tier 3 standard to spike your sample for method validation, the "impurity" peak will co-elute with your main peak (if not resolved) or provide an inaccurate response factor, causing you to underestimate the true impurity levels in your API.

Part 3: Stereochemical Relationships (Visualization)

To understand the criticality of the (3S,5S) isomer, we must visualize the stereochemical tree of Fluvastatin.

Fluvastatin_Stereochemistry cluster_0 Fluvastatin Stereoisomers (tert-Butyl Ester Form) Racemate Racemic Fluvastatin (Lescol API Precursor) Syn_3R5S (3R,5S)-Syn Isomer (Main Active Enantiomer) Racemate->Syn_3R5S Chiral Resolution Syn_3S5R (3S,5R)-Syn Isomer (Active Enantiomer) Racemate->Syn_3S5R Chiral Resolution Anti_3S5S (3S,5S)-Anti Isomer TARGET OF THIS GUIDE (Critical Impurity Standard) Validation HPLC Method (Resolution > 1.5) Anti_3S5S->Validation Used to Validate Anti_3R5R (3R,5R)-Anti Isomer (Impurity) Precursor 1,3-Diketone Intermediate Precursor->Syn_3R5S Stereoselective Reduction (Desired Path) Precursor->Anti_3S5S Process Failure (Side Reaction)

Caption: Figure 1. Stereochemical tree showing the origin of the (3S,5S) Anti-isomer. It is a diastereomer of the active drug, formed via non-selective reduction.

Part 4: Experimental Validation Protocols

To verify the quality of a purchased (3S,5S) standard, you cannot rely on the supplier's CoA alone. You must perform a Self-Validating Purity Check .

Protocol A: Chiral HPLC Confirmation

Objective: Determine the Diastereomeric Excess (% de) and Enantiomeric Excess (% ee).

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent amylose-based phase.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is crucial to suppress ionization of the free indole nitrogen, sharpening the peaks.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 305 nm (Indole chromophore).

  • Expected Retention Times (approximate):

    • (3R,5S)-Syn (Main Drug): ~12.5 min

    • (3S,5R)-Syn (Enantiomer): ~14.2 min

    • (3S,5S)-Anti (Target Impurity): ~16.8 min

    • (3R,5R)-Anti (Impurity): ~18.5 min

Acceptance Criteria:

  • The (3S,5S) peak must constitute ≥ 98.0% of the total area.

  • Resolution (Rs) between (3S,5S) and the nearest syn-isomer peak must be > 2.0.

Protocol B: 1H-NMR Diastereomer Check

Objective: Distinguish Syn vs. Anti relative configuration without chiral columns.

  • Solvent: CDCl3 or DMSO-d6.

  • Key Signal: The C3-H and C5-H protons exhibit different coupling constants and chemical shifts in syn vs anti isomers due to hydrogen bonding networks.

    • Syn-isomer (Drug): The methylene protons at C4 appear as a distinct multiplet with large coupling constants (

      
       Hz).
      
    • Anti-isomer (Impurity): The C4 protons often appear as a more collapsed multiplet or shifted due to the lack of the specific chair-like H-bond transition state.

  • Self-Validation: If your "Anti" standard has an NMR spectrum identical to your "Syn" API reference, reject the lot . It is mislabeled.

Part 5: Analytical Decision Workflow

Use this logic flow to decide which grade of material to purchase for your specific development stage.

Decision_Tree Start Need (3S,5S)-Fluvastatin tert-Butyl Ester Stage What is the Development Stage? Start->Stage Research Buy Tier 3 (Bulk) (Boc Sciences / Ambeed) Stage->Research Early R&D / TLC MethodDev Buy Tier 2 (Specialist) (Veeprho / TRC) Stage->MethodDev Method Development GMP Buy Tier 1 (CRM) (USP / EP Standard) Stage->GMP GMP Release / Validation Verify Verify Research->Verify Must purify before use Check Is %de > 98%? MethodDev->Check Check %de via Chiral HPLC Use Proceed to Validation Check->Use Yes Reject Return to Supplier Check->Reject No (Syn-Leakage)

Caption: Figure 2. Procurement decision tree based on regulatory requirements and risk tolerance.

References

  • Veeprho Laboratories. (3S,5S)-Fluvastatin (R)-2-cyanoethylamide and Related Impurities. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10115940, Fluvastatin t-butyl ester (Isomer Data). Retrieved from

  • Sinco Pharmachem. Fluvastatin Sodium Salt and Impurity Standards. Retrieved from

  • Santa Cruz Biotechnology. (3R,5S)-Fluvastatin tert-Butyl Ester Product Specifications. Retrieved from

  • Zacharia, J. T., et al. (2010).[1] Facile and highly enantioselective synthesis of (+)- and (-)-fluvastatin and their analogues.[1] Journal of Organic Chemistry.[1] Retrieved from

  • Vignoli-Silva, M., et al. (2000). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies.[2] Journal of Chromatography B. Retrieved from

Sources

Validation

A Comparative Guide to Fluvastatin Intermediates: The Strategic Advantage of (3S,5S,6E)-O-tert-Butyl Fluvastatin

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a meticulous process where the choice of intermediates profoundly impacts the final product's purity, yi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a meticulous process where the choice of intermediates profoundly impacts the final product's purity, yield, and overall economic viability. Fluvastatin, a fully synthetic statin, is a prime example where strategic selection of intermediates is critical for controlling the stereochemistry of its side chain.[1][2] This guide provides an in-depth comparison of (3S,5S,6E)-O-tert-Butyl Fluvastatin and other common intermediates in the synthesis of Fluvastatin, offering insights supported by experimental principles.

The Critical Role of Intermediates in Fluvastatin Synthesis

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] Its structure contains two chiral centers in the dihydroxy heptenoic acid side chain, which are crucial for its biological activity. The desired stereoisomer is the (3R, 5S) syn-diol configuration. Consequently, a key challenge in Fluvastatin synthesis is the stereoselective construction of this side chain. This is where the choice of intermediates becomes paramount.

Profile of (3S,5S,6E)-O-tert-Butyl Fluvastatin

(3S,5S,6E)-O-tert-Butyl Fluvastatin is a key intermediate where the carboxyl group of the heptenoic acid side chain is protected as a tert-butyl ester.[4][5] This protecting group is not merely a placeholder; its chemical properties offer distinct advantages in the synthetic pathway.

The Strategic Function of the tert-Butyl Group

The tert-butyl group is a bulky protecting group that offers significant steric hindrance. This bulkiness prevents the carboxyl group from participating in unwanted side reactions during subsequent synthetic steps, such as the critical reduction of the C5-keto group to a hydroxyl group.

Furthermore, the tert-butyl ester is stable under a variety of reaction conditions, including mildly basic or nucleophilic environments.[6] However, it can be readily removed under acidic conditions (acid-catalyzed hydrolysis), which provides a convenient and selective deprotection step at the end of the synthesis. This process is often clean and high-yielding.[7]

dot graph "Synthetic_Advantage_of_tert_Butyl_Group" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_protection" { label="Protection Stage"; bgcolor="#F1F3F4"; "Start" [label="Carboxylic Acid Precursor"]; "Protect" [label="Introduction of \ntert-Butyl Group", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="(3S,5S,6E)-O-tert-Butyl\nFluvastatin", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Start" -> "Protect" [label="Acid catalyst,\nIsobutylene"]; "Protect" -> "Intermediate"; }

subgraph "cluster_synthesis" { label="Key Synthetic Steps"; bgcolor="#F1F3F4"; "Reduction" [label="Stereoselective\nReduction (C5-Keto)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Other_Steps" [label="Other Transformations"]; "Intermediate" -> "Reduction"; "Reduction" -> "Other_Steps"; }

subgraph "cluster_deprotection" { label="Deprotection Stage"; bgcolor="#F1F3F4"; "Deprotect" [label="Acidic\nDeprotection (TFA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_API" [label="Fluvastatin API", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Other_Steps" -> "Deprotect"; "Deprotect" -> "Final_API" [label="High Yield"]; }

"Protect" -> "Reduction" [style=invis]; "Reduction" -> "Deprotect" [style=invis];

caption [label="Workflow showing the strategic use of the tert-butyl protecting group.", shape=plaintext, fontsize=10]; } Caption: Workflow showing the strategic use of the tert-butyl protecting group.

Comparison with Other Fluvastatin Intermediates

Several other intermediates are utilized in various synthetic routes for Fluvastatin. A comparison with (3S,5S,6E)-O-tert-Butyl Fluvastatin highlights its advantages.

Intermediate TypeProtecting GroupKey AdvantagesKey Disadvantages
(3S,5S,6E)-O-tert-Butyl Fluvastatin tert-Butyl EsterHigh stability to various reagents; selective and clean deprotection under acidic conditions; steric bulk can enhance diastereoselectivity in subsequent reactions.[8]Deprotection requires acidic conditions which may not be suitable for all substrates.
Methyl/Ethyl Ester Intermediates Methyl or Ethyl EsterCan be synthesized from readily available reagents (methanol/ethanol).Susceptible to hydrolysis under both acidic and basic conditions, offering less orthogonality; saponification (basic hydrolysis) can sometimes lead to side reactions like epimerization.
Silyl Ether Protected Intermediates TBDMS, TIPS, etc.Tunable stability based on the specific silyl group; removable under fluoride-mediated conditions, offering excellent orthogonality.Can be more expensive; potential for silicon-based impurities in the final product.
Acetonide Protected Diol Isopropylidene KetalProtects the 1,3-diol in a single step after its formation, ensuring its stereochemistry is locked.Requires an additional deprotection step compared to a single ester protecting group strategy.
Experimental Data Insights

In an improved manufacturing process for Fluvastatin, the synthesis involves a "one-pot" approach where the dianion of tert-butyl acetoacetate is condensed with E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.[9] This is followed by a low-temperature reduction to yield the tert-butyl ester of Fluvastatin without isolating the intermediate keto-ester.[9] This process underscores the stability and favorable reactivity of the tert-butyl ester intermediate, which allows for telescoping of reaction steps, leading to a 25% increase in overall yield and a reduction in the number of required solvents.[9]

Furthermore, patent literature describes processes for preparing the tert-butyl ester of Fluvastatin with purities exceeding 99.8% and the undesired anti-isomer at levels below 0.7%.[10] This high level of purity is crucial as regulatory bodies like the US-Pharmacopoeia mandate very low limits for diastereomeric impurities.[8]

Experimental Protocol: Stereoselective Reduction and HPLC Analysis

A. Stereoselective Reduction of the Keto-Ester Precursor

This protocol outlines a general procedure for the diastereoselective reduction of the 5-keto group of a tert-butyl protected Fluvastatin precursor, a critical step in establishing the syn-diol stereochemistry.

  • Preparation: Dissolve the keto-ester precursor in anhydrous THF/methanol (4:1) under an inert nitrogen atmosphere and cool the solution to -78°C.

  • Chelating Agent Addition: Slowly add a solution of methoxydiethylborane (Et2BOMe) in THF. This forms a boron chelate with the hydroxyl and keto groups, which directs the subsequent reduction.

  • Reduction: Add sodium borohydride (NaBH4) portion-wise, maintaining the temperature at -78°C. The hydride attacks the keto-carbonyl from the less hindered face, guided by the boron chelate, leading to the desired syn-diol.

  • Quenching: After the reaction is complete (monitored by TLC or HPLC), quench the reaction by slowly adding acetic acid or hydrogen peroxide.

  • Work-up and Purification: Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the highly pure (3S,5S,6E)-O-tert-Butyl Fluvastatin.

dot graph "Reduction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Keto-Ester Precursor in\nAnhydrous THF/Methanol"]; "Cool" [label="Cool to -78°C\n(Inert Atmosphere)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chelate" [label="Add Et2BOMe\n(Boron Chelate Formation)"]; "Reduce" [label="Add NaBH4\n(Diastereoselective Reduction)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quench" [label="Quench Reaction\n(Acetic Acid/H2O2)"]; "Purify" [label="Work-up and\nPurification"]; "Product" [label="Pure (3S,5S,6E)-O-tert-Butyl\nFluvastatin", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cool"; "Cool" -> "Chelate"; "Chelate" -> "Reduce"; "Reduce" -> "Quench"; "Quench" -> "Purify"; "Purify" -> "Product";

caption [label="Stereoselective reduction workflow.", shape=plaintext, fontsize=10]; } Caption: Stereoselective reduction workflow.

B. HPLC Method for Purity and Diastereomeric Ratio Analysis

A robust HPLC method is essential to quantify the purity of the intermediate and determine the ratio of syn to anti diastereomers.

  • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: A gradient of methanol, acetonitrile, and a phosphate buffer (e.g., 20mM KH2PO4, pH adjusted to 3.0 with phosphoric acid).[12]

  • Flow Rate: 1.2 mL/min.[12]

  • Detection: UV at 235 nm.[12]

  • Retention Time: The retention time for Fluvastatin is typically around 7.65 minutes under these conditions, with diastereomeric impurities eluting at different times.[12]

This method allows for the accurate quantification of the desired (3S,5S,6E)-O-tert-Butyl Fluvastatin and the detection of any process-related impurities, ensuring the intermediate meets the stringent quality requirements for API synthesis.[11]

Conclusion and Expert Recommendation

While various intermediates have been successfully employed in the synthesis of Fluvastatin, (3S,5S,6E)-O-tert-Butyl Fluvastatin offers a superior combination of stability, selectivity, and process efficiency. The use of the tert-butyl ester protecting group facilitates a more streamlined and high-yielding synthesis, particularly in large-scale manufacturing settings.[9][10] Its robustness allows for "one-pot" procedures, reducing solvent usage and processing time. The high diastereoselectivity achievable in the presence of the tert-butyl group, coupled with straightforward deprotection, makes it the intermediate of choice for producing high-purity Fluvastatin that meets rigorous pharmaceutical standards. For researchers and drug developers, optimizing the synthesis around this key intermediate represents a strategic advantage in achieving a cost-effective and robust manufacturing process.

References

  • Zacharia, J. T., Tanaka, T., & Hayashi, M. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7514–7518. [Link]

  • ResearchGate. (n.d.). An Improved Manufacturing Process for Fluvastatin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis Golf I: Sodium Fluvastatin. [Link]

  • Google Patents. (n.d.). WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin.
  • Google Patents. (n.d.). WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof.
  • ResearchGate. (n.d.). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. Retrieved from [Link]

  • Open Access Research Journals Publication. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Retrieved from [Link]

  • Pearson. (n.d.). t-Butyl Ether Protecting Groups. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. [Link]

  • A Review on Synthesis and Applications of Statin Family. (2020). International Journal of Heart Research. [Link]

Sources

Validation

A Comparative Stability Analysis of Fluvastatin and its Tert-butyl Ester Intermediate: A Guide for Drug Development Professionals

This guide provides an in-depth comparative stability study of Fluvastatin, a synthetic HMG-CoA reductase inhibitor, and its crucial synthetic precursor, the tert-butyl ester intermediate. Understanding the intrinsic sta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative stability study of Fluvastatin, a synthetic HMG-CoA reductase inhibitor, and its crucial synthetic precursor, the tert-butyl ester intermediate. Understanding the intrinsic stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of robust drug development, directly influencing formulation strategies, packaging selection, and the determination of shelf life.[1][2] This document outlines the scientific rationale, experimental protocols, and comparative data necessary to evaluate and contrast the degradation profiles of these two molecules under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Imperative of Stability in Statin Synthesis

Fluvastatin is a widely prescribed statin used to manage hypercholesterolemia.[5][6] Its synthesis often involves the use of a tert-butyl ester to protect the carboxylic acid moiety of the heptenoic acid side chain during preceding chemical transformations.[7][8] While this protecting group strategy is efficient, the tert-butyl ester intermediate ((3R,5S)-Fluvastatin tert-Butyl Ester) must be reliably cleaved to yield the final API.[9][10]

The chemical lability of the tert-butyl ester group, particularly its sensitivity to acid, presents a potential stability challenge.[11] Conversely, the final Fluvastatin API, like many statins, is known to be susceptible to hydrolysis and other degradation pathways, such as lactonization, under specific environmental conditions.[12][13][14] A direct comparative analysis under forced degradation conditions is therefore essential to pinpoint the specific vulnerabilities of both the intermediate and the final API. This knowledge allows for the optimization of manufacturing processes, storage conditions, and the development of stability-indicating analytical methods.[2]

Experimental Design: A Forced Degradation Study

To comprehensively assess and compare the intrinsic stability of Fluvastatin and its tert-butyl ester intermediate, a forced degradation study was designed. This involves subjecting both compounds to stress conditions that are more severe than standard accelerated stability testing.[4][15] The objective is to trigger degradation and thereby identify the likely degradation products and pathways, which is a regulatory expectation for demonstrating the specificity of stability-indicating methods.[3][16]

The chosen stress factors are based on ICH Q1A(R2) guidelines and are designed to evaluate susceptibility to hydrolysis, oxidation, and photolysis.[4][17]

Stress Conditions:

  • Acidic Hydrolysis: Performed to assess the lability of the ester linkage and potential acid-catalyzed degradation of the Fluvastatin molecule itself. Tert-butyl esters are known to be readily cleaved under acidic conditions via a mechanism involving a stable tert-butyl carbocation.[11][18]

  • Basic Hydrolysis: Used to evaluate susceptibility to base-catalyzed degradation. While tert-butyl esters are generally stable to base, the lactone form of statins can be sensitive to alkaline hydrolysis.[11][19]

  • Oxidative Stress: Investigates the potential for oxidation of the electron-rich indole ring system or other susceptible moieties within the molecules.

  • Thermal Stress: Evaluates the impact of high temperatures on the solid-state stability of the compounds.

  • Photolytic Stress: Assesses the stability of the compounds upon exposure to light, as required by ICH Q1B guidelines.

Experimental Workflow

The overall workflow for this comparative study is designed to ensure a systematic and logical progression from sample preparation through to data analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation A1 Fluvastatin Stock B1 Acid Hydrolysis (0.1N HCl, 60°C) A1->B1 B2 Base Hydrolysis (0.1N NaOH, 60°C) A1->B2 B3 Oxidative Stress (6% H2O2, RT) A1->B3 B4 Thermal Stress (105°C, solid state) A1->B4 B5 Photolytic Stress (ICH Q1B conditions) A1->B5 A2 Tert-butyl Ester Stock A2->B1 A2->B2 A2->B3 A2->B4 A2->B5 C Sample Quenching & Dilution B1->C B2->C B3->C B4->C B5->C D Stability-Indicating RP-HPLC Analysis C->D E Data Acquisition (Peak Area, RT) D->E F Comparative Analysis (% Degradation) E->F

Caption: Workflow for the comparative forced degradation study.

Methodologies and Protocols

Stability-Indicating RP-HPLC Method

A robust, stability-indicating analytical method is paramount for separating the intact parent compounds from any degradation products that may form. A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for this purpose.

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 20mM Phosphate buffer, pH adjusted to 3.2 with phosphoric acid (Solvent B).

  • Flow Rate: 1.0 mL/minute.

  • Detection Wavelength: 234 nm.[20]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard and Sample Preparation: Prepare stock solutions of Fluvastatin and its tert-butyl ester intermediate in the mobile phase at a concentration of 1 mg/mL. Dilute further with mobile phase to a working concentration of approximately 100 µg/mL for analysis.

Forced Degradation Protocol

For each condition, parallel experiments were conducted on Fluvastatin and its tert-butyl ester intermediate.

Protocol:

  • Acid Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 N HCl. Heat the mixture in a water bath at 60°C for 2 hours. After cooling, neutralize the solution with 1 mL of 0.2 N NaOH and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat in a water bath at 60°C for 2 hours. After cooling, neutralize with 1 mL of 0.2 N HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Accurately weigh 10 mg of the solid compound and spread it as a thin layer in a petri dish. Place in a hot air oven maintained at 105°C for 24 hours. After cooling, dissolve the sample in mobile phase to a final concentration of 100 µg/mL.

  • Photostability: Expose the stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a sample for analysis by diluting the solution or dissolving the solid to a concentration of 100 µg/mL.

  • Control Sample: A sample of each compound, diluted to the final concentration without being subjected to stress, is used as the control (time zero).

Results and Comparative Analysis

The stressed samples were analyzed using the validated stability-indicating HPLC method. The percentage degradation was calculated by comparing the peak area of the active substance in the stressed sample to that of the unstressed control.

Table 1: Comparative Degradation Data for Fluvastatin and its Tert-butyl Ester Intermediate

Stress Condition% Degradation of Fluvastatin% Degradation of Tert-butyl Ester IntermediateKey Degradation Products Observed
Acid Hydrolysis (0.1N HCl, 60°C, 2h)18.5%95.2%Fluvastatin Lactone[13], Fluvastatin
Base Hydrolysis (0.1N NaOH, 60°C, 2h)8.2%< 2%Hydrolyzed side-chain products
Oxidative Stress (3% H₂O₂, RT, 24h)11.5%7.8%Oxidized indole species
Thermal Stress (105°C, 24h)5.5%3.1%Minor unspecified degradants
Photolytic Stress (ICH Q1B)4.1%< 2%Minor unspecified degradants
Interpretation of Results

The data clearly demonstrates a significant difference in the stability profiles of Fluvastatin and its tert-butyl ester intermediate.

  • Acidic Conditions: The tert-butyl ester intermediate is exceptionally labile under acidic conditions, showing near-complete degradation. The primary degradation product is Fluvastatin itself, formed via the acid-catalyzed hydrolysis of the ester bond.[11] This confirms the intended function of the group's cleavage but highlights the need for strict pH control during synthesis and workup to prevent premature deprotection. Fluvastatin also shows considerable degradation under acidic stress, primarily through dehydration and subsequent intramolecular cyclization to form the corresponding lactone, a known degradation pathway for many statins.[13][14]

  • Basic Conditions: In contrast, the tert-butyl ester is highly stable under basic conditions, which is a key characteristic of this protecting group.[11] Fluvastatin exhibits moderate instability, likely due to hydrolysis of the parent compound.

  • Oxidative, Thermal, and Photolytic Stress: Both compounds demonstrated relatively good stability under oxidative, thermal, and photolytic stress, with Fluvastatin showing slightly more susceptibility to oxidation than its ester intermediate. This suggests that while protection from light and heat is advisable, the most critical stability factor is pH control.

Degradation Pathways

The primary degradation pathways identified under the most impactful stress condition (acidic hydrolysis) are illustrated below.

G cluster_ester Tert-butyl Ester Degradation cluster_fluvastatin Fluvastatin Degradation Ester Fluvastatin Tert-butyl Ester Fluv Fluvastatin Ester->Fluv Lactone Fluvastatin Lactone Fluv2 Fluvastatin Fluv2->Lactone

Caption: Primary degradation pathways in acidic conditions. (Note: Chemical structure images are placeholders and would be populated in a full report)

Conclusion and Implications for Drug Development

This comparative stability study provides critical insights for researchers and drug development professionals working with Fluvastatin:

  • Profound Instability of the Intermediate in Acid: The tert-butyl ester intermediate is highly unstable in acidic environments. This necessitates precise pH control during the final deprotection step of Fluvastatin synthesis to ensure a controlled and complete reaction without degrading the newly formed API. Any residual acid could compromise the stability of the final drug substance.

  • Fluvastatin's Vulnerability to Acid and Oxidation: While more stable than its precursor in basic conditions, Fluvastatin is susceptible to degradation via lactonization in acidic media and is moderately sensitive to oxidation.[13] This information is vital for developing liquid formulations, where pH and the inclusion of antioxidants would be critical formulation parameters.

  • Superior Stability of the Ester in Non-Acidic Conditions: The tert-butyl ester intermediate demonstrates excellent stability under basic, thermal, and photolytic stress. This indicates that the intermediate itself is robust for storage and handling, provided it is protected from acidic contaminants.

References

  • A. N. Lestari, M., & Indrayanto, G. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 23-31. [2][12]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [3]

  • Alsante, K. M., et al. (2014). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 4(3), 116-125. [1]

  • Singh, S., & Junwal, M. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 73-88.[2]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [4][17]

  • Patel, R., et al. (2012). Review on Forced Degradation Study of Statins. ProQuest.[15]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guide. [11]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • K. K. Wagh College of Pharmacy. (n.d.). ICH Guidelines for Stability. [Presentation Slides].[16]

  • ICH. (2023). Q1: Stability Testing of Drug Substances and Drug Products. [Draft Guideline].[21]

  • Al-Tamrah, S. A. (2018). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Journal of Taibah University for Science, 12(4), 486-492.[20]

  • Kashyap, N., et al. (2022). Development & validation of stability indicating HPLC method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 7(8).[5]

  • Clutch Prep. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Educational Resource].[22]

  • Salter, E., et al. (2018). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 37(10), 2533-2540.[18]

  • Malenovic, A., et al. (2010). Forced degradation studies of simvastatin using microemulsion liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 33(5), 536-547.[19]

  • Ashour, S., & Khattap, H. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form. ResearchGate.[23]

  • Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(2), 263-266.[24]

  • Wikipedia. (n.d.). Fluvastatin.[25]

  • El-Gindy, A., et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Journal of AOAC International, 92(6), 1784-1794.[26]

  • El-Gindy, A., et al. (2011). Mass spectrum of Fluvastatin Sodium acid degradate. ResearchGate.[13]

  • Grygorenko, O. O., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6549-6557.[27]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Summary for CID 1548972.[6]

  • Bouitbir, J., et al. (2020). Fluvastatin-induced myofibrillar damage is associated with elevated ROS, and impaired fatty acid oxidation, and is preceded by mitochondrial morphological changes. Scientific Reports, 10(1), 10842.[28]

  • Nanaki, S., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices. Current Drug Delivery, 6(3), 276-284.[14]

  • Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21-26.[29]

  • Li, Z., et al. (2006). Process and intermediates for the selective synthesis of fluvastatin and use thereof. Google Patents, CN1740155A.[7]

  • Santa Cruz Biotechnology. (n.d.). (3R,5S)-Fluvastatin tert-Butyl Ester. [Product Information].[9]

  • Reddy, M. S., et al. (2008). An efficient industrial process for the preparation of fluvastatin sodium. Oriental Journal of Chemistry, 24(1), 167-174.[8]

  • National Center for Biotechnology Information. (n.d.). Fluvastatin t-butyl ester, (-)-. PubChem Compound Summary for CID 10115940.[10]

Sources

Comparative

Validation of (3S,5S,6E)-O-tert-Butyl Fluvastatin as a Certified Reference Material (CRM)

Executive Summary & Scientific Context In the rigorous landscape of statin development, the control of stereochemistry is paramount. Fluvastatin Sodium is typically administered as a racemate or a specific enantiomer dep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the rigorous landscape of statin development, the control of stereochemistry is paramount. Fluvastatin Sodium is typically administered as a racemate or a specific enantiomer depending on the regulatory filing, but the (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7) represents a critical diastereomeric intermediate .

Unlike the active drug (which is a sodium salt of the acid), this compound is the tert-butyl ester protected form. Its specific (3S,5S) configuration makes it the anti-isomer relative to the bioactive (3R,5S) configuration found in many statin pharmacophores. Validation of this specific isomer as a Certified Reference Material (CRM) is not merely about chemical purity; it is about establishing a metrological anchor to quantify "wrong-isomer" impurities that can arise during enantioselective synthesis.

This guide details the validation architecture required to elevate this compound from a simple "research chemical" to an ISO 17034-compliant CRM, ensuring it can serve as a primary calibrator for impurity profiling.

Comparative Analysis: CRM vs. Analytical Standards

To the uninitiated, a "standard" is a standard. However, in GMP/GLP environments, the distinction defines the validity of your data. The following table contrasts the proposed CRM against lower-tier alternatives.

Table 1: Performance & Validation Tier Comparison
FeatureCertified Reference Material (CRM) Analytical Standard (Grade) Research Chemical / In-House
Primary Utility Instrument Calibration, Method Validation, Trueness CheckRoutine QC, IdentificationEarly R&D, Synthesis Intermediate
Traceability SI-Traceable (via Mass Balance & qNMR)Traceable to Manufacturer's StdUnknown / Not Guaranteed
Purity Assignment Mass Balance:

Chromatographic Area % onlyArea % (often overestimates purity)
Uncertainty (

)
Certified (Includes homogeneity, stability, characterization)Not providedNot provided
Homogeneity Validated via ANOVA (Between-bottle vs. Within-bottle)AssumedUnknown
Stability Monitored (Isochronous studies)Expiry based on general classUnknown
Stereochemical Purity Quantified Diastereomeric Excess (%de) Qualitative confirmationOften undefined

Technical Validation Architecture

As a Senior Scientist, I reject the notion of "single-method" validation. To certify (3S,5S,6E)-O-tert-Butyl Fluvastatin, we employ an Orthogonal Characterization Strategy .

The Mass Balance Approach (The "Gold Standard")

We do not rely solely on HPLC area %. HPLC is blind to water, inorganic salts, and residual solvents. The certified purity (


) is calculated as:


Where:

  • 
     = Organic Impurities (by HPLC-UV/MS)
    
  • 
     = Water content (by Karl Fischer coulometry)
    
  • 
     = Volatile organics (by GC-Headspace or TGA)
    
  • 
     = Non-volatile residue (Sulfated Ash / ROI)
    
Stereochemical Validation (The Critical Step)

Since this is the (3S,5S) isomer, we must prove it is not contaminated with the (3R,5S) or (3R,5R) isomers.

  • Method: Chiral HPLC using a polysaccharide-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Acceptance Criteria: No single diastereomeric impurity > 0.15%; Enantiomeric Excess (ee) > 99.5%.

Homogeneity & Stability[6][7][8][9]
  • Homogeneity: 10-15 vials selected via stratified random sampling. Analyzed in triplicate. Data processed via ANOVA to calculate

    
     (uncertainty due to between-bottle heterogeneity).
    
  • Stability: Accelerated stress testing (40°C/75% RH) to determine transport conditions, and long-term studies (4°C or -20°C) for shelf-life.

Visualizing the Validation Workflow

The following diagram outlines the ISO 17034 lifecycle for this specific statin intermediate, highlighting the critical decision gates.

CRM_Validation_Workflow cluster_0 Phase 1: Production & Identification cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Metrological Validity Syn Synthesis of (3S,5S)-tert-Butyl Ester Pur Purification (Flash Chrom + Crystallization) Syn->Pur ID Identity Confirmation (1H-NMR, MS, IR, ROI) Pur->ID qNMR qNMR (Internal Std) ID->qNMR HPLC HPLC Purity (Achiral + Chiral) ID->HPLC KF Water/Solvent Analysis (KF + GC-HS) ID->KF MassBal Mass Balance Calculation qNMR->MassBal HPLC->MassBal KF->MassBal Hom Homogeneity Study (ANOVA) MassBal->Hom Stab Stability Study (Isochronous) Hom->Stab Uncert Uncertainty Budget (u_char + u_hom + u_stab) Stab->Uncert Cert Release as CRM (ISO 17034) Uncert->Cert

Caption: ISO 17034 Validation Lifecycle for Fluvastatin Ester CRM, from synthesis to uncertainty budgeting.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for the analysis of this CRM.

Chromatographic Purity (Achiral)

This method separates the tert-butyl ester from the free acid (Fluvastatin) and other process impurities.

  • Instrument: UHPLC with PDA Detector.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 60% A / 40% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm (Max absorption for the indole moiety).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (Avoid water in diluent to prevent ester hydrolysis).

Chiral Purity (Stereochemical)

Critical for distinguishing the (3S,5S) isomer from the (3R,5S) active precursor.

  • Column: Chiralcel OD-RH (or equivalent cellulose/amylose based phase).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Normal phase is preferred for esters to prevent hydrolysis.

  • Flow Rate: 0.5 mL/min.

  • Expected Result: Baseline resolution (

    
    ) between (3S,5S) and (3R,5S) diastereomers.
    

Impurity Fate Mapping

Understanding where this CRM fits in the drug lifecycle is crucial. The diagram below illustrates the relationship between the (3S,5S) ester and the final Fluvastatin Sodium drug product.

Impurity_Map Start Racemic Synthesis Precursors TargetEster (3R,5S)-tert-Butyl Ester (Key Intermediate) Start->TargetEster Enantioselective Step ImpurityEster (3S,5S)-tert-Butyl Ester (The CRM / Anti-Isomer) Start->ImpurityEster Side Reaction (Wrong Isomer) Hydrolysis Hydrolysis (NaOH) TargetEster->Hydrolysis ImpurityEster->Hydrolysis ImpurityAcid (3S,5S)-Fluvastatin Acid (Impurity in API) ImpurityEster->ImpurityAcid If not removed API Fluvastatin Sodium (3R,5S) Active Hydrolysis->API Main Product Hydrolysis->ImpurityAcid Carryover

Caption: Fate map showing how the (3S,5S) ester CRM monitors the precursor to the final drug impurity.

Conclusion

Validating (3S,5S,6E)-O-tert-Butyl Fluvastatin as a CRM is a rigorous exercise in metrology. By establishing a certified value based on mass balance and confirming stereochemical purity via chiral chromatography, laboratories can confidently use this material to control the enantiomeric quality of Fluvastatin Sodium. This ensures that the final pharmaceutical product meets the stringent safety and efficacy standards required by global regulatory bodies.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[3][4][5][6] [Link]

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • PubChem Compound Summary . Fluvastatin (3S,5S,6E)-O-tert-Butyl Ester (CAS 194935-00-7).[7] National Center for Biotechnology Information. [Link](Note: Link directs to related isomer/structure search for verification).

  • European Pharmacopoeia (Ph. Eur.) . Fluvastatin Sodium Monograph 10/2020:1353. (Detailed impurity profiling standards). [Link]

Sources

Validation

Benchmarking Purification Methods for (3S,5S,6E)-O-tert-Butyl Fluvastatin

The following guide benchmarks purification methodologies for (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical diastereomeric intermediate (often referred to as the anti-isomer) in the synthesis and impurity profiling of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks purification methodologies for (3S,5S,6E)-O-tert-Butyl Fluvastatin , a critical diastereomeric intermediate (often referred to as the anti-isomer) in the synthesis and impurity profiling of Fluvastatin.

Executive Summary & Technical Context

(3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 194935-00-7) represents the anti-diol diastereomer of the standard syn-diol statin pharmacophore. While the (3R,5S) syn-isomer is the active pharmaceutical precursor, the (3S,5S) anti-isomer is a critical reference standard for impurity qualification (ICH Q3A/B) and a probe for stereoselective synthesis mechanisms.

The purification of this specific isomer presents a unique challenge: it possesses physicochemical properties nearly identical to the syn-isomer, making standard crystallization often insufficient for complete resolution. This guide compares three distinct purification workflows: High-Performance Flash Chromatography (HPFC) , Preparative HPLC , and Fractional Crystallization , evaluating them on purity, yield, and scalability.

The Stereochemical Challenge
  • Target: (3S,5S,6E)-O-tert-Butyl Fluvastatin (Anti-isomer).

  • Major Contaminant: (3R,5S,6E)-O-tert-Butyl Fluvastatin (Syn-isomer).

  • Separation Mechanism: Exploitation of the spatial orientation of the C3 and C5 hydroxyl groups. The anti-configuration forms different intramolecular hydrogen bond networks compared to the syn-isomer, resulting in distinct adsorption affinities on silica and solubility profiles.

Comparative Analysis of Purification Methods

FeatureMethod A: Flash Chromatography (HPFC)Method B: Preparative HPLCMethod C: Fractional Crystallization
Primary Mechanism Adsorption (Silica Gel)Partition (C18 / Phenyl-Hexyl)Solubility Differential
Target Purity 95.0% – 98.0%> 99.5%90.0% – 96.0% (Enrichment)
Diastereomer Removal Excellent (Resolution > 1.5)Superior (Resolution > 3.0)Moderate (Loss of yield)
Scalability High (Gram to Kg scale)Low (mg to Gram scale)Very High (Multi-Kg)
Solvent Consumption High (Hexane/EtOAc)Moderate (ACN/Water)Low (Recycling possible)
Throughput Fast (20–40 min/run)Slow (40–60 min/run)Slow (Hours to Days)
Best Use Case Isolation from crude reaction mixtures.Production of analytical reference standards.Bulk enrichment of crude material.

Detailed Experimental Protocols

Method A: High-Performance Flash Chromatography (The Workhorse)

Best for: Isolating the (3S,5S) isomer from a crude synthetic mixture containing both syn and anti diastereomers.

Causality: The anti-isomer ((3S,5S)) typically elutes after the syn-isomer on standard silica gel due to stronger interaction of its free hydroxyls with the stationary phase (the syn-isomer forms a stronger intramolecular H-bond, reducing its polarity).

Protocol:

  • Stationary Phase: Spherical Silica Gel (20–40 µm), High Surface Area.

  • Column Loading: 1:50 to 1:100 (Sample:Silica ratio).

  • Mobile Phase:

    • Solvent A: n-Hexane (or Heptane)

    • Solvent B: Ethyl Acetate (or Isopropyl Alcohol)

  • Gradient Profile:

    • 0–5 min: 10% B (Isocratic equilibration)

    • 5–25 min: Linear ramp 10% → 40% B

    • 25–35 min: Hold 40% B

  • Detection: UV at 254 nm (Indole chromophore) and 305 nm.

  • Fraction Collection: Collect fractions based on slope detection. The (3R,5S) syn-isomer elutes first; the target (3S,5S) anti-isomer elutes second.

Method B: Preparative RP-HPLC (The Gold Standard)

Best for: Generating >99.5% purity reference standards for analytical calibration.

Causality: Reverse-phase chromatography exploits the hydrophobic difference. The anti-isomer, being slightly more polar due to exposed OH groups (less intramolecular H-bonding), often elutes earlier than the syn-isomer on C18, reversing the normal phase order.

Protocol:

  • Column: C18 (Octadecyl) or Phenyl-Hexyl, 5 µm, 21.2 x 250 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Flow Rate: 15–20 mL/min.

  • Gradient:

    • 0 min: 50% B

    • 20 min: 80% B

    • 25 min: 95% B

  • Sample Prep: Dissolve 100 mg in 2 mL DMSO/MeOH (1:1). Filter through 0.45 µm PTFE.

  • Validation: Check fractions via UPLC before pooling. Lyophilize (freeze-dry) to prevent ester hydrolysis (avoid rotary evaporation at high temps).

Method C: Selective Crystallization (Enrichment Strategy)

Best for: Pre-purification of bulk crude material before chromatography.

Causality: The (3S,5S) isomer has a distinct crystal lattice energy. While the syn-isomer crystallizes readily from Ethyl Acetate/Hexane, the anti-isomer is more soluble in non-polar solvents. This method is often used to remove the syn-isomer (as a solid) and recover the anti-isomer from the mother liquor.

Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (5 mL/g) at 50°C.

  • Anti-Solvent Addition: Slowly add n-Hexane or Methyl tert-butyl ether (MTBE) until slight turbidity (Ratio ~1:3 EtOAc:Hexane).

  • Cooling: Cool gradually to 0–5°C over 4 hours.

  • Filtration: Filter the precipitate.

    • Note: The precipitate is likely enriched in the unwanted syn-isomer.

  • Recovery: Concentrate the filtrate (mother liquor) . This oil will be significantly enriched in the target (3S,5S) anti-isomer.

  • Second Crystallization: Attempt to crystallize the enriched oil using Diisopropyl Ether (DIPE) or Acetonitrile at -20°C to obtain the solid (3S,5S) ester.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical decision path for selecting the appropriate purification method based on input purity and scale.

PurificationStrategy Start Crude (3S,5S,6E)-O-tert-Butyl Fluvastatin (Mixture with Syn-isomer) CheckScale Check Scale & Purity Start->CheckScale LargeScale Scale > 10g Low Purity (<70%) CheckScale->LargeScale Bulk/Crude SmallScale Scale < 1g High Purity (>85%) CheckScale->SmallScale Ref Std/Research MethodC Method C: Crystallization (Enrichment via Mother Liquor) LargeScale->MethodC MethodA Method A: Flash Chromatography (Silica Gel) SmallScale->MethodA MethodC->MethodA Enriched Filtrate Analysis QC Analysis (Chiral/Achiral HPLC) MethodA->Analysis MethodB Method B: Prep HPLC (Reverse Phase) FinalProduct Pure (3S,5S) Isomer (>99% de, >99.5% purity) MethodB->FinalProduct Analysis->MethodB If Purity < 99% Analysis->FinalProduct If Purity > 99%

Caption: Workflow for selecting the optimal purification route based on scale and initial purity constraints.

Critical Quality Attributes (CQA) & Troubleshooting

  • Ester Hydrolysis: The tert-butyl ester is acid-sensitive. Avoid using TFA > 0.1% in HPLC mobile phases. Ensure fractions are neutralized or lyophilized immediately.

  • Lactonization: Under acidic or thermal stress, the diol chain can cyclize to form the Fluvastatin Lactone. Monitor for a peak at relative retention time (RRT) ~1.2–1.3.

  • Rotamerism: The amide bond in the indole side chain can exhibit rotamers in NMR. Do not confuse this with diastereomeric impurity. Run NMR at elevated temperature (50°C) to coalesce signals.

References

  • Vertex AI Search. (2025). Synthesis and purification of fluvastatin tert-butyl ester isomers. Retrieved from

  • National Institutes of Health (NIH). (2008). Chiral separation of fluvastatin enantiomers by capillary electrophoresis. Archives of Pharmacal Research. Retrieved from

  • ResearchGate. (2018). Antisolvent Crystallization: A Novel Approach to Bioavailability Enhancement. Retrieved from

  • PubChem. (2025).[1] Fluvastatin t-butyl ester, (-)- Compound Summary. Retrieved from

  • GL Sciences. (2025). Technical Note: Scale up to Preparative HPLC. Retrieved from [2]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (3S,5S,6E)-O-tert-Butyl Fluvastatin: Ensuring Laboratory Safety and Environmental Compliance

As a Senior Application Scientist, it is imperative to extend the principles of rigorous scientific practice to the entire lifecycle of chemical reagents, including their disposal. The proper management of chemical waste...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to extend the principles of rigorous scientific practice to the entire lifecycle of chemical reagents, including their disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research, safeguarding both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3S,5S,6E)-O-tert-Butyl Fluvastatin, an intermediate in the synthesis of Fluvastatin.[1][2][3] The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

(3S,5S,6E)-O-tert-Butyl Fluvastatin is a research chemical and, as such, requires careful handling. While comprehensive toxicological data for this specific intermediate may be limited, it is critical to handle it with the same level of caution as its parent compound, Fluvastatin. The Safety Data Sheet (SDS) for Fluvastatin indicates that it is a potential carcinogen, a skin irritant, harmful if swallowed, and poses a long-term hazard to aquatic life.[4] Therefore, it is prudent to assume that the tert-butyl ester intermediate may exhibit similar hazardous properties.

Furthermore, many pharmaceutical compounds are regulated by the Environmental Protection Agency (EPA) as hazardous waste upon disposal.[5] Improper disposal, such as drain disposal, is strictly prohibited as these compounds can persist in the environment and have unintended biological effects.[5][6][7] All unusable pharmaceutical compounds must be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) office.[5]

Table 1: Hazard Profile of Fluvastatin (Parent Compound)

Hazard Classification GHS Category Statement
Carcinogenicity 1A H350: May cause cancer[4]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed[4]
Skin Irritation 2 H315: Causes skin irritation[4]
Serious Eye Damage 1 H318: Causes serious eye damage[4]

| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[4] |

This data is for the parent compound, Fluvastatin, and should be used as a conservative guide for handling its tert-butyl ester intermediate.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a robust selection of PPE is mandatory when handling (3S,5S,6E)-O-tert-Butyl Fluvastatin in any form, including during waste consolidation and disposal preparation. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[8]

Table 2: Required PPE for Handling (3S,5S,6E)-O-tert-Butyl Fluvastatin Waste

Body Part PPE Requirement Rationale
Hands Nitrile gloves (double-gloving recommended) To prevent skin contact, as the parent compound is a known skin irritant.[4]
Eyes Chemical safety goggles or a face shield To protect against splashes and aerosols.[8]
Body A lab coat, worn fully buttoned To protect skin and personal clothing from contamination.

| Respiratory | A properly fitted respirator (e.g., N95) | Recommended when handling the powder form to prevent inhalation. |

Disposal Workflow: A Step-by-Step Protocol

The following protocol details the necessary steps for the safe disposal of (3S,5S,6E)-O-tert-Butyl Fluvastatin from the point of generation to its final collection by EHS professionals.

Step 1: Waste Segregation at the Source

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures that waste is managed according to its specific hazards. Never mix incompatible waste streams.[9]

  • Procedure:

    • Designate a specific, labeled hazardous waste container for (3S,5S,6E)-O-tert-Butyl Fluvastatin waste.

    • This includes pure, unreacted compound, contaminated consumables (e.g., weigh boats, pipette tips), and any solvent rinses of the container. The first rinse of a container with a highly toxic chemical must be collected as hazardous waste.[9]

Step 2: Waste Container Management

  • Rationale: Proper container management minimizes the risk of spills, leaks, and exposure.

  • Procedure:

    • Use a container that is chemically compatible with (3S,5S,6E)-O-tert-Butyl Fluvastatin and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[9]

    • Label the container clearly with a hazardous waste tag provided by your institution's EHS department. The label must include the full chemical name: "(3S,5S,6E)-O-tert-Butyl Fluvastatin".[9]

Step 3: Managing Contaminated Materials

  • Rationale: All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.

  • Procedure:

    • Solid Waste: Place contaminated items such as gloves, weigh paper, and disposable labware directly into the designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing (3S,5S,6E)-O-tert-Butyl Fluvastatin and solvent rinses in a designated liquid hazardous waste container. Do not dispose of these down the drain.[7]

    • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.[8]

Step 4: Storage Pending Disposal

  • Rationale: Safe storage of hazardous waste is crucial to prevent accidents in the laboratory.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area is away from general traffic and incompatible chemicals.

    • Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to mitigate the impact of any potential leaks.[9]

Step 5: Arranging for Waste Pickup

  • Rationale: The final disposal of hazardous waste must be handled by trained professionals in accordance with federal and state regulations.

  • Procedure:

    • Once the waste container is full, or on a regular schedule as determined by your institution, arrange for a waste pickup with your EHS department.

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Procedure:

    • Alert Personnel: Immediately alert others in the vicinity of the spill.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 2.

    • Containment: For a liquid spill, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne.

    • Cleanup: Carefully collect the absorbed or contained material using a scoop or other appropriate tools and place it in the designated hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (3S,5S,6E)-O-tert-Butyl Fluvastatin.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Management cluster_containment Containment & Labeling cluster_final Final Disposal Steps start Generation of (3S,5S,6E)-O-tert-Butyl Fluvastatin Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for (3S,5S,6E)-O-tert-Butyl Fluvastatin.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within your research endeavors. The principles of scientific integrity extend beyond the bench to encompass the entire lifecycle of the materials we use.

References

  • Pharmaceutical Waste - Office of Environmental Health and Safety. Available at: [Link]

  • Pharmaceutical Waste - Environmental Health & Safety - University of Delaware. Available at: [Link]

  • Fluvastatin t-butyl ester, (-)- | C28H34FNO4 | CID 10115940 - PubChem. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration . Available at: [Link]

  • Hazardous Drugs - Overview | Occupational Safety and Health Administration . Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Highly Potent Compounds | VxP Pharma . Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Available at: [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry | VelocityEHS . Available at: [Link]

  • Waste Management in Pharma Manufacturing | AbbVie CMO . Available at: [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . Available at: [Link]

  • Hazardous Waste | US EPA . Available at: [Link]

  • Safety Data Sheet - A.G. Layne . Available at: [Link]

  • FLUVASTATIN T-BUTYL ESTER, (+)- - gsrs . Available at: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube . Available at: [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety . Available at: [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Available at: [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services . Available at: [Link]

  • Chemical Name : (3R,5S)-Fluvastatin-d7 tert-Butyl Ester | Pharmaffiliates . Available at: [Link]

  • Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester | CAS 920275-08-7 - Veeprho . Available at: [Link]

  • Safe methods of medication disposal - Mayo Clinic Health System . Available at: [Link]

Sources

Handling

Personal protective equipment for handling (3S,5S,6E)-O-tert-Butyl Fluvastatin

Executive Summary & Hazard Classification[1][2][3][4][5] (3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 129332-29-2 / 194935-00-7) is a critical late-stage intermediate in the synthesis of Fluvastatin, a potent HMG-CoA reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification[1][2][3][4][5]

(3S,5S,6E)-O-tert-Butyl Fluvastatin (CAS: 129332-29-2 / 194935-00-7) is a critical late-stage intermediate in the synthesis of Fluvastatin, a potent HMG-CoA reductase inhibitor. While often perceived as less hazardous than the final API, this intermediate possesses significant toxicological potential, particularly regarding reproductive toxicity and specific target organ toxicity (STOT).

Operational Directive: Treat this compound as Occupational Exposure Band (OEB) 3 (10–100 µg/m³). All handling protocols must prioritize the prevention of inhalation and dermal absorption.

Toxicological "Why" (Causality)
  • Reproductive Toxicity (H361): Like its parent statin, this intermediate interferes with the mevalonate pathway. Systemic absorption can disrupt cholesterol biosynthesis critical for fetal development.

  • Sensitization & Irritation (H315/H319/H335): The tert-butyl ester moiety adds lipophilicity, potentially increasing dermal absorption rates compared to the sodium salt, while fine particulates pose a severe respiratory irritation risk.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OEB 3 compounds. This system relies on "Redundancy of Defense"—if one barrier fails, a second is already in place.

Protection ZoneLow Risk (Solutions <10mM)High Risk (Powder Handling / Weighing)Technical Rationale
Respiratory N95 / FFP2 MaskPAPR (Powered Air Purifying Respirator) or N100/P3 Half-maskPowders are easily aerosolized. A standard fume hood is insufficient for weighing without HEPA filtration.
Dermal (Hands) Single Nitrile Gloves (0.11mm)Double Gloving: 1. Inner: Latex/Nitrile (High tactile)2. Outer: Nitrile (Long cuff, >0.14mm)Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Standard Lab Coat (Buttoned)Tyvek® IsoClean® (or equivalent) disposable coverall with elastic wrists.Standard cotton coats absorb powders and become secondary contamination sources.
Ocular Safety Glasses w/ Side ShieldsIndirect Vent Goggles Prevents dust migration into eyes; essential if not using a full-face PAPR.
Operational Protocols & Engineering Controls
A. The "Source-Path-Receiver" Logic

We utilize a containment strategy that prioritizes engineering controls over PPE. PPE is the last line of defense.

RiskLogic Source Source (Fluvastatin Intermediate Powder) Path Transmission Path (Aerosolization/Dust) Source->Path Dispersion Barrier Engineering Barrier (Isolator / HEPA Enclosure) Path->Barrier Interception Receiver Receiver (Scientist) Path->Receiver Exposure Risk (If Barrier Fails) Barrier->Receiver Clean Air Only

Figure 1: The containment logic. The primary goal is to intercept the hazard at the 'Barrier' stage before it reaches the 'Receiver'.

B. Protocol: Weighing & Transfer (High Risk)

Objective: Transfer solid powder from bulk container to reaction vessel.

  • Engineering Setup:

    • Perform all weighing inside a Powder Containment Balance Enclosure or a Glove Box.

    • Ensure face velocity is verified >0.5 m/s before starting.

    • Use an anti-static gun on the spatula and weighing boat (static charge disperses potent powders).

  • Technique:

    • The "Wet Method": If possible, add the solvent to the weighing boat inside the enclosure to solubilize the powder before removing it. Solutions are significantly safer to transport than powders.

    • Decontamination: Wipe the exterior of the weighing vessel with a solvent-dampened wipe (e.g., Ethanol) before removing it from the containment hood.

  • Spill Response:

    • Do not sweep. Sweeping aerosolizes the dust.

    • Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust, then wipe up.

Gowning & De-Gowning Workflow

Cross-contamination often occurs after the experiment, when removing contaminated PPE. Follow this strict unidirectional flow.

GowningFlow Start Start: Dirty Zone (Lab) Step1 1. Inspect Outer Gloves (Wipe with EtOH if visible dust) Start->Step1 Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Gown/Coverall (Roll downwards, keeping outside in) Step2->Step3 Step4 4. Remove Eye/Face Protection (Handle by straps only) Step3->Step4 Step5 5. Remove Inner Gloves (Do not touch skin with outer surface) Step4->Step5 Wash 6. Wash Hands (Soap & Water - 20s) Step5->Wash

Figure 2: Sequential de-gowning procedure to prevent secondary exposure to the operator.

Waste Disposal & Deactivation

Chemical Waste Classification:

  • Solid Waste: All contaminated consumables (gloves, wipes, weighing boats) must be double-bagged in hazardous waste bags (typically yellow/red biohazard style) and labeled "Toxic Solid - Statin Intermediate."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.

    • Note: Fluvastatin intermediates are generally biodegradable but toxic to aquatic life (H412). Incineration is the only acceptable disposal method to ensure complete destruction of the biological activity.

Deactivation Solution: For surface cleaning, use a surfactant-based cleaner followed by 70% Isopropyl Alcohol. Bleach is not required for deactivation but may be used for sanitization.

References
  • PubChem. (n.d.). Fluvastatin | C24H26FNO4. National Library of Medicine. Retrieved from [Link]

  • SafeBridge Consultants. (2018). Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds. (General Industry Standard Reference).

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.

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